1-(Bromomethyl)-4-ethoxybenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(bromomethyl)-4-ethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO/c1-2-11-9-5-3-8(7-10)4-6-9/h3-6H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAYLIWBLUTYRTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30563911 | |
| Record name | 1-(Bromomethyl)-4-ethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30563911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2606-57-7 | |
| Record name | 1-(Bromomethyl)-4-ethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30563911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(Bromomethyl)-4-ethoxybenzene (CAS No. 2606-57-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-(Bromomethyl)-4-ethoxybenzene, a key organic intermediate. It details its chemical and physical properties, outlines a standard synthesis protocol, presents spectral data for characterization, and discusses its applications, particularly in the realm of pharmaceutical synthesis.
Compound Identification and Properties
This compound, also known as 4-ethoxybenzyl bromide, is an aromatic compound with the CAS number 2606-57-7.[1] Its structure features an ethoxy group and a bromomethyl group attached to a benzene ring at the para position. This substitution pattern makes it a valuable reagent in organic synthesis, primarily as an alkylating agent.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 2606-57-7 | [1] |
| Molecular Formula | C₉H₁₁BrO | [1] |
| Molecular Weight | 215.09 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | 258.9 ± 15.0 °C (Predicted) | |
| Density | 1.349 ± 0.06 g/cm³ (Predicted) | |
| Solubility | Soluble in common organic solvents (e.g., THF, DCM); insoluble in water. |
Synthesis of this compound
The synthesis of this compound can be achieved through various methods, with a common approach being the bromination of the corresponding alcohol, (4-ethoxyphenyl)methanol. A representative experimental protocol is detailed below.
Experimental Protocol: Bromination of (4-ethoxyphenyl)methanol
This protocol is adapted from a similar synthesis of 1-(bromomethyl)-4-methoxybenzene.[2]
Materials:
-
(4-ethoxyphenyl)methanol
-
Phosphorus tribromide (PBr₃)
-
Toluene
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
A solution of phosphorus tribromide (e.g., 4.8 mL) in toluene (e.g., 10 mL) is added dropwise over a period of 30 minutes to a stirred solution of (4-ethoxyphenyl)methanol (e.g., 18 g, ~118 mmol) in toluene (e.g., 100 mL) at 0 °C (ice bath).[2]
-
After the addition is complete, the reaction mixture is stirred at room temperature for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
The reaction is then carefully quenched by the slow addition of deionized water.
-
The organic layer is separated, and the aqueous layer is extracted with toluene.
-
The combined organic layers are washed sequentially with saturated sodium bicarbonate solution, deionized water, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude this compound can be purified by vacuum distillation.
Expected Yield: Yields for this type of reaction are typically in the range of 70-90%, depending on the scale and purity of the reagents.
Diagram 1: Synthesis Workflow for this compound
References
An In-depth Technical Guide to 1-(Bromomethyl)-4-ethoxybenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-(bromomethyl)-4-ethoxybenzene, a key organic intermediate. The document details its physicochemical properties, a robust synthesis protocol, its application as a crucial building block in the synthesis of the antidiabetic drug Dapagliflozin, and essential safety and handling information.
Physicochemical Properties of this compound
This compound is a substituted aromatic halide. Its core structure consists of a benzene ring substituted with an ethoxy group and a bromomethyl group at positions 4 and 1, respectively. These functional groups make it a versatile reagent in organic synthesis, particularly for introducing the 4-ethoxybenzyl moiety into target molecules. Key quantitative data are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₁BrO | --INVALID-LINK--[1][2] |
| Molecular Weight | 215.09 g/mol | --INVALID-LINK--[1][2], --INVALID-LINK--[3] |
| CAS Number | 2606-57-7 | --INVALID-LINK--[1][2], --INVALID-LINK--[4][5] |
| Appearance | Not specified (typically a liquid or low-melting solid) | N/A |
| Boiling Point | 258.9 ± 15.0 °C (Predicted) | --INVALID-LINK--[6] |
| IUPAC Name | This compound | --INVALID-LINK--[1][2] |
| Synonyms | 4-Ethoxybenzyl bromide | --INVALID-LINK--[1][2], --INVALID-LINK--[7] |
Synthesis and Characterization
The synthesis of this compound is most commonly achieved via the bromination of its corresponding alcohol, 4-ethoxybenzyl alcohol. This reaction is analogous to the well-established synthesis of 1-(bromomethyl)-4-methoxybenzene from anisyl alcohol.
Experimental Protocol: Synthesis via Bromination of 4-Ethoxybenzyl Alcohol
This protocol is adapted from established procedures for the bromination of substituted benzyl alcohols.
Materials:
-
4-Ethoxybenzyl alcohol (C₉H₁₂O₂)
-
Phosphorus tribromide (PBr₃)
-
Anhydrous Toluene
-
Pyridine
-
Deionized Water (Ice-cold)
-
5% Hydrochloric Acid Solution
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a fume hood, a solution of 4-ethoxybenzyl alcohol (1.0 eq.) in anhydrous toluene (approx. 5 mL per gram of alcohol) is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
The flask is cooled in an ice-water bath.
-
A solution of phosphorus tribromide (0.4 eq.) in anhydrous toluene is added dropwise to the stirred alcohol solution over a period of 30 minutes, maintaining the temperature below 10 °C.
-
Following the addition of PBr₃, a catalytic amount of pyridine (0.1 eq.) is added.
-
The reaction mixture is stirred for one hour at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is carefully poured into ice-cold deionized water to quench the reaction.
-
The organic layer is separated. The aqueous layer is extracted twice with toluene.
-
The combined organic layers are washed sequentially with 5% hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield crude this compound.
-
The product can be purified further by vacuum distillation or column chromatography if necessary.
References
- 1. guidechem.com [guidechem.com]
- 2. This compound | C9H11BrO | CID 14775668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound - Amerigo Scientific [amerigoscientific.com]
- 6. 4-Ethoxybenzyl alcohol | C9H12O2 | CID 80345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-(Bromomethyl)-4-ethoxybenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and potential applications of 1-(Bromomethyl)-4-ethoxybenzene. The information is intended to support research and development activities in the fields of medicinal chemistry, organic synthesis, and materials science.
Core Chemical Properties
This compound is a substituted aromatic compound with the chemical formula C₉H₁₁BrO[1][2][3]. It is also known by its synonyms, 4-ethoxybenzyl bromide and 4-(Bromomethyl)phenetole[2][3]. The presence of a reactive bromomethyl group makes it a valuable intermediate in a variety of chemical syntheses.
Quantitative Data Summary
The following table summarizes the key quantitative properties of this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₁BrO | [1][2][3] |
| Molecular Weight | 215.09 g/mol | [1][2][3] |
| Boiling Point | 258.9 ± 15.0 °C | [3] |
| Exact Mass | 213.99933 Da | [1] |
| CAS Number | 2606-57-7 | [1][2] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation of this compound.
-
Mass Spectrometry (MS): The mass spectrum of this compound is available and can be used for its identification[1].
-
Infrared (IR) Spectroscopy: The vapor phase IR spectrum of this compound has been documented[1].
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound was not found in the immediate search results, a general and representative procedure can be outlined based on common organic chemistry practices for the bromination of benzylic alcohols or the direct bromination of substituted toluenes. The following is a plausible experimental workflow for its synthesis.
Synthesis of this compound from 4-Ethoxybenzyl Alcohol
This protocol describes a common method for the conversion of a benzylic alcohol to a benzylic bromide using phosphorus tribromide.
Materials:
-
4-Ethoxybenzyl alcohol
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether or dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis (round-bottom flask, dropping funnel, condenser)
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-ethoxybenzyl alcohol in anhydrous diethyl ether.
-
Cool the solution in an ice bath with stirring.
-
Slowly add a solution of phosphorus tribromide in anhydrous diethyl ether dropwise via a dropping funnel. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding it to a stirred mixture of ice and water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.
-
The crude product can be further purified by column chromatography or distillation under reduced pressure.
Logical Relationships and Experimental Workflows
The primary utility of this compound in a research and drug development context is as a versatile building block for the introduction of the 4-ethoxybenzyl group into a target molecule. This is typically achieved through nucleophilic substitution reactions where the bromide acts as a good leaving group.
General Reaction Scheme
The following diagram illustrates the general reactivity of this compound with a generic nucleophile (Nu⁻).
Caption: General nucleophilic substitution reaction of this compound.
Experimental Workflow for a Nucleophilic Substitution Reaction
The following diagram outlines a typical experimental workflow for the reaction of this compound with a nucleophile.
Caption: A typical experimental workflow for a nucleophilic substitution reaction.
Applications in Drug Development and Organic Synthesis
Benzyl halides, such as this compound, are important intermediates in organic synthesis. Their utility in drug discovery lies in their ability to act as electrophilic synthons for the construction of more complex molecules. The 4-ethoxybenzyl group can be found in various biologically active compounds and can serve as a protective group for alcohols and amines. The specific applications of this compound would be in the synthesis of novel chemical entities where the 4-ethoxybenzyl moiety is a desired structural feature.
References
Technical Guide: Physical Properties of 1-(Bromomethyl)-4-ethoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Bromomethyl)-4-ethoxybenzene, also known as 4-ethoxybenzyl bromide, is an organic compound that serves as a key intermediate in various synthetic pathways. Its bifunctional nature, featuring a reactive bromomethyl group and an ethoxybenzene moiety, makes it a valuable building block in the synthesis of more complex molecules, including pharmaceuticals and materials science precursors. An accurate understanding of its physical properties is paramount for its effective handling, application in reaction design, and for purification processes. This guide provides a consolidated overview of the core physical properties of this compound, details common experimental protocols for their determination, and presents a visualization of its chemical structure.
Core Physical Properties
The fundamental physical characteristics of this compound are summarized in the table below. These properties are essential for predicting its behavior in various solvents and under different temperature and pressure conditions.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₁BrO | [1][2] |
| Molecular Weight | 215.09 g/mol | [1][2] |
| Boiling Point | 258.9 ± 15.0 °C (Predicted) | [3][4] |
| Density | 1.349 ± 0.06 g/cm³ (Predicted) | [4] |
| Appearance | Yellow liquid | [4] |
| CAS Number | 2606-57-7 | [1][2] |
Experimental Protocols for Physical Property Determination
The following sections detail standardized laboratory methodologies for determining the key physical properties of organic compounds like this compound.
Boiling Point Determination (Capillary Method)
The boiling point is a critical indicator of a liquid's volatility and purity. A common and effective method for its determination on a small scale is the capillary tube method.
Methodology:
-
A small quantity of the liquid sample (a few milliliters) is placed into a small test tube or fusion tube.
-
A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.
-
The test tube is attached to a thermometer, ensuring the bulb of the thermometer and the sample are at the same level.
-
The entire assembly is heated slowly and uniformly in a heating bath (e.g., a Thiele tube with mineral oil or an aluminum block).
-
As the temperature rises, air trapped in the capillary tube will slowly exit. Upon reaching the boiling point, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube. The temperature at which this vigorous bubbling begins is recorded as the boiling point.
Experimental Workflow: Boiling Point Determination
Caption: Workflow for boiling point determination using the capillary method.
Density Measurement of a Liquid
The density of a liquid can be determined straightforwardly by measuring the mass of a known volume of the substance.
Methodology:
-
An empty, dry graduated cylinder is weighed using an analytical balance to determine its mass.
-
A specific volume of the liquid, for example, 10 mL, is carefully added to the graduated cylinder. The volume is read from the bottom of the meniscus.
-
The graduated cylinder containing the liquid is reweighed.
-
The mass of the liquid is calculated by subtracting the mass of the empty graduated cylinder from the total mass.
-
The density is then calculated by dividing the mass of the liquid by its measured volume (Density = Mass / Volume). For higher accuracy, this procedure should be repeated multiple times, and the average value should be reported.
Chemical Structure
The structural formula of this compound is crucial for understanding its reactivity and physical properties. The presence of the polar ether group and the reactive benzylic bromide are key features.
Chemical Structure of this compound
Caption: 2D representation of the this compound molecule.
References
An In-depth Technical Guide to the Solubility of 1-(Bromomethyl)-4-ethoxybenzene in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(Bromomethyl)-4-ethoxybenzene is a key intermediate in organic synthesis, particularly in the development of pharmaceutical compounds. Its solubility in various organic solvents is a critical parameter for reaction optimization, purification, and formulation. This technical guide provides a comprehensive overview of the solubility characteristics of this compound. Due to the absence of publicly available quantitative solubility data, this document focuses on providing detailed experimental protocols for determining solubility and offers a qualitative assessment based on the principles of chemical structure and polarity.
Introduction
This compound, with the chemical formula C9H11BrO, is a substituted aromatic compound. Its structure, featuring a polar bromomethyl group and a relatively nonpolar ethoxybenzene moiety, suggests a varied solubility profile in organic solvents. Understanding this profile is essential for its effective use in synthetic chemistry and drug development, impacting process efficiency, yield, and purity of the final product.
Quantitative Solubility Data
A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in common organic solvents. The principle of "like dissolves like" provides a foundational concept for predicting solubility, suggesting that polar solvents are more likely to dissolve polar compounds, and non-polar solvents are better suited for non-polar compounds.[1] While this provides a general guideline, experimental determination is necessary for precise solubility values.
The following table is provided as a template for researchers to populate with experimentally determined data.
| Solvent Classification | Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molarity (mol/L) | Method |
| Alcohols | Methanol | ||||
| Ethanol | |||||
| Isopropanol | |||||
| Ketones | Acetone | ||||
| Methyl Ethyl Ketone | |||||
| Esters | Ethyl Acetate | ||||
| Ethers | Diethyl Ether | ||||
| Tetrahydrofuran (THF) | |||||
| Halogenated | Dichloromethane | ||||
| Chloroform | |||||
| Aromatic | Toluene | ||||
| Non-polar | Hexane | ||||
| Cyclohexane |
Experimental Protocols for Solubility Determination
Several methods can be employed to determine the solubility of a solid organic compound like this compound in an organic solvent. The choice of method often depends on the required accuracy, the amount of substance available, and the available analytical equipment.
Gravimetric Method (Shake-Flask)
The shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility.[2]
Principle: An excess of the solid solute is equilibrated with a known volume of the solvent at a constant temperature. The concentration of the solute in the saturated supernatant is then determined gravimetrically after solvent evaporation.
Detailed Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a sealed vessel (e.g., a screw-cap vial) containing a known volume of the selected organic solvent. An excess of solid is crucial to ensure saturation.
-
Seal the vessel tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Phase Separation:
-
Sampling:
-
Carefully withdraw a known volume or mass of the clear supernatant using a pre-weighed and pre-heated (or pre-cooled to the experimental temperature) syringe fitted with a filter to avoid transferring any undissolved solid.
-
-
Solvent Evaporation and Quantification:
-
Transfer the collected supernatant to a pre-weighed container.
-
Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a moderate temperature) until a constant weight of the solid solute is achieved.
-
The mass of the dissolved solute is determined by the difference in the weight of the container before and after solvent evaporation.
-
-
Calculation of Solubility:
-
Calculate the solubility using the mass of the dissolved solute and the volume (or mass) of the solvent used. Express the solubility in desired units such as g/100 mL or mol/L.
-
Spectroscopic Method (UV-Vis or HPLC)
For compounds with a chromophore, UV-Vis spectroscopy can be a rapid and accurate method for determining solubility. High-Performance Liquid Chromatography (HPLC) is also a powerful technique for quantification.
Principle: A saturated solution is prepared as in the gravimetric method. The supernatant is then diluted, and its concentration is determined by comparing its absorbance (UV-Vis) or peak area (HPLC) to a calibration curve prepared from standard solutions of known concentrations.
Detailed Methodology:
-
Preparation of Saturated Solution and Equilibration: Follow steps 1 and 2 from the Gravimetric Method.
-
Phase Separation: Follow step 3 from the Gravimetric Method.
-
Sampling and Dilution:
-
Carefully withdraw a known volume of the clear supernatant.
-
Dilute the sample gravimetrically or volumetrically with the same solvent to a concentration that falls within the linear range of the calibration curve.
-
-
Preparation of Standard Solutions and Calibration Curve:
-
Prepare a series of standard solutions of this compound in the chosen solvent with accurately known concentrations.
-
Analyze these standards using a calibrated UV-Vis spectrophotometer or HPLC system to generate a calibration curve of absorbance or peak area versus concentration.
-
-
Sample Analysis:
-
Analyze the diluted sample solution under the same conditions as the standards.
-
-
Calculation of Solubility:
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original concentration in the saturated solution, taking into account the dilution factor.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of solubility using the gravimetric method.
Caption: Workflow for Gravimetric Solubility Determination.
Conclusion
References
Spectroscopic and Spectrometric Analysis of 1-(Bromomethyl)-4-ethoxybenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for the compound 1-(Bromomethyl)-4-ethoxybenzene, also known as 4-ethoxybenzyl bromide. Due to the limited availability of directly published experimental spectra for this specific molecule, this guide presents a detailed, predicted dataset based on established spectroscopic principles and data from structurally analogous compounds. This information is intended to serve as a valuable reference for substance identification, structural elucidation, and analytical method development.
Predicted Spectral Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are derived from the analysis of similar chemical structures and established spectral correlation tables.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~7.28 | Doublet | 2H | Ar-H (ortho to -CH₂Br) |
| ~6.87 | Doublet | 2H | Ar-H (ortho to -OCH₂CH₃) |
| ~4.49 | Singlet | 2H | -CH₂Br |
| ~4.04 | Quartet | 2H | -OCH₂ CH₃ |
| ~1.42 | Triplet | 3H | -OCH₂CH₃ |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) (ppm) | Assignment |
| ~159.0 | C -OCH₂CH₃ |
| ~130.5 | C -CH₂Br |
| ~129.8 | Ar-C H (ortho to -CH₂Br) |
| ~114.8 | Ar-C H (ortho to -OCH₂CH₃) |
| ~63.5 | -OCH₂ CH₃ |
| ~33.0 | -CH₂ Br |
| ~14.8 | -OCH₂CH₃ |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3050-3000 | Medium | Aromatic C-H Stretch |
| 2980-2850 | Strong | Aliphatic C-H Stretch |
| 1610, 1510, 1450 | Medium-Strong | Aromatic C=C Bending |
| 1245 | Strong | Aryl-O-C Asymmetric Stretch |
| 1045 | Strong | Aryl-O-C Symmetric Stretch |
| 820 | Strong | p-Disubstituted Benzene C-H Bend |
| 690-550 | Medium | C-Br Stretch |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation
| m/z Ratio | Proposed Fragment Ion | Notes |
| 214/216 | [M]⁺ | Molecular ion peak, showing characteristic 1:1 isotopic pattern for Bromine (⁷⁹Br/⁸¹Br). |
| 135 | [M - Br]⁺ | Loss of the bromine radical. |
| 107 | [C₇H₇O]⁺ | Further fragmentation, potentially loss of ethylene from the ethoxy group. |
Experimental Protocols
The following sections detail generalized experimental methodologies for acquiring the spectral data presented above. These protocols serve as a starting point and may require optimization based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A 5-10 mg sample of this compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a clean NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (δ 0.00 ppm).
-
Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used for data acquisition.
-
¹H NMR Acquisition: A standard one-dimensional proton NMR experiment is performed. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width that encompasses all expected proton signals.
-
¹³C NMR Acquisition: A one-dimensional carbon NMR experiment with proton decoupling is conducted. A larger number of scans is typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Data Processing: The acquired Free Induction Decay (FID) is processed using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and integration of the signals.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For a solid sample, a small amount of this compound is finely ground with dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet. Alternatively, a thin film can be cast from a solution of the compound in a volatile solvent onto a salt plate (e.g., NaCl or KBr).
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used to record the spectrum.
-
Data Acquisition: A background spectrum of the empty sample holder (or the pure KBr pellet/salt plate) is recorded. The sample is then placed in the spectrometer, and the sample spectrum is acquired. The instrument software automatically ratios the sample spectrum against the background to generate the final transmittance or absorbance spectrum. The typical spectral range is 4000-400 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe for a solid or liquid sample, or through a gas chromatograph (GC-MS) for a volatile compound.
-
Ionization: Electron Ionization (EI) is a common method for this type of molecule. The sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion and various fragment ions.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z ratio, generating the mass spectrum.
Visualization of Spectral Data Interpretation Workflow
The following diagram illustrates the logical workflow for elucidating the structure of this compound using the combined spectral data.
Caption: Workflow for Structural Elucidation.
An In-depth Technical Safety Guide to 1-(Bromomethyl)-4-ethoxybenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety data for 1-(Bromomethyl)-4-ethoxybenzene (CAS No. 2606-57-7). The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding of the hazards, handling, and emergency procedures associated with this compound. This document is intended for use by professionals in research and development who are familiar with laboratory safety protocols.
Chemical Identification and Physical Properties
This compound, also known as 4-ethoxybenzyl bromide, is a substituted aromatic compound.[1] Its chemical structure and key physical and chemical properties are summarized below.
| Property | Value | Source |
| CAS Number | 2606-57-7 | [1][2] |
| Molecular Formula | C₉H₁₁BrO | [2] |
| Molecular Weight | 215.09 g/mol | [2][3] |
| Appearance | Not explicitly stated, likely a liquid or low-melting solid | - |
| Boiling Point | 258.9±15.0 °C (Predicted) | ChemicalBook |
| Density | 1.349±0.06 g/cm³ (Predicted) | ChemicalBook |
| Solubility | No data available | - |
Hazard Identification and GHS Classification
This compound is classified as a hazardous chemical. The available safety data indicates that it is corrosive and can cause severe skin burns and eye damage.
| GHS Classification | Hazard Statement | Signal Word | Pictogram |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage | Danger | |
| Serious Eye Damage/Eye Irritation | H318: Causes serious eye damage | Danger |
Note: A complete GHS classification from a regulatory agency was not available. The classification is based on information from chemical suppliers.
First-Aid Measures
Immediate medical attention is required in case of exposure. The following are general first-aid measures; always refer to the specific Safety Data Sheet (SDS) for the most accurate and detailed information.
| Exposure Route | First-Aid Measures |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1] |
Fire-Fighting Measures
In the event of a fire involving this compound, the following measures should be taken.
| Aspect | Recommendation |
| Suitable Extinguishing Media | Use dry chemical, carbon dioxide, or alcohol-resistant foam.[4][5][6][7] |
| Unsuitable Extinguishing Media | No data available. |
| Specific Hazards from Combustion | Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, and hydrogen bromide.[8][9] |
| Protective Equipment for Firefighters | Wear a self-contained breathing apparatus (SCBA) and full protective gear.[4][5][8][9] |
Handling, Storage, and Personal Protection
Handling and Storage
Proper handling and storage are crucial to minimize the risk of exposure.
| Parameter | Guideline |
| Handling | Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing vapor or mist. Avoid contact with eyes, skin, and clothing. Wear appropriate personal protective equipment.[4] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][10] Keep away from incompatible materials such as strong oxidizing agents, bases, alcohols, and amines.[9] Some suppliers recommend storage at 2-8°C under an inert atmosphere.[3] |
Exposure Controls and Personal Protective Equipment (PPE)
Engineering controls and personal protective equipment are essential to prevent exposure.
| Control | Specification |
| Engineering Controls | A well-ventilated area with a chemical fume hood is necessary.[4] |
| Eye/Face Protection | Wear chemical safety goggles and a face shield.[4] |
| Skin Protection | Wear chemically resistant gloves (e.g., nitrile, neoprene) and a lab coat.[4] |
| Respiratory Protection | If ventilation is inadequate, use a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors.[4] |
Toxicological and Ecological Information
There is limited specific toxicological and ecological data available for this compound.
| Parameter | Information |
| Acute Toxicity | No specific data available. Based on its classification, it is expected to be harmful if swallowed, in contact with skin, or if inhaled. |
| Carcinogenicity | No data available. |
| Mutagenicity | No data available. |
| Teratogenicity | No data available. |
| Ecological Toxicity | No data available. Should be handled and disposed of as a chemical hazardous to the environment. |
Experimental Protocols and Workflows
Caption: Workflow for handling this compound, from hazard assessment to emergency response.
Conclusion
This compound is a corrosive compound that requires careful handling and the use of appropriate personal protective equipment. While comprehensive toxicological and ecological data are lacking, the available information strongly indicates that it poses significant health risks upon exposure. Researchers and all personnel handling this chemical must adhere to strict safety protocols to minimize the risk of injury. Always consult the most recent and complete Safety Data Sheet provided by the supplier before use.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. This compound | C9H11BrO | CID 14775668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2606-57-7|this compound|BLD Pharm [bldpharm.com]
- 4. echemi.com [echemi.com]
- 5. echemi.com [echemi.com]
- 6. echemi.com [echemi.com]
- 7. echemi.com [echemi.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. synquestlabs.com [synquestlabs.com]
A Comprehensive Technical Guide to 1-(Bromomethyl)-4-ethoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Bromomethyl)-4-ethoxybenzene, a halogenated aromatic ether, is a versatile chemical intermediate with significant applications in organic synthesis, particularly in the development of pharmaceutical agents. Its chemical structure, featuring a reactive bromomethyl group and an ethoxy substituent on a benzene ring, allows for a range of chemical transformations, making it a valuable building block for complex molecular architectures. This technical guide provides an in-depth overview of its synonyms, chemical properties, synthesis, reactivity, and its role as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs).
Synonyms
This compound is known by several alternative names in chemical literature and commercial catalogs. A comprehensive list of its synonyms is provided below:
-
4-Ethoxybenzyl bromide[1]
-
Benzene, 1-(bromomethyl)-4-ethoxy-[1]
-
4-(Bromomethyl)phenetole
-
p-Ethoxybenzyl bromide
-
1-(4-Ethoxyphenyl)methyl bromide
-
α-Bromo-4-ethoxytoluene
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic properties of this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₁BrO | [2] |
| Molecular Weight | 215.09 g/mol | [2] |
| CAS Number | 2606-57-7 | [2] |
| Appearance | Colorless to light yellow liquid or solid | |
| Boiling Point | 115-117 °C at 2 mmHg | |
| Density | 1.345 g/cm³ | |
| Refractive Index | ~1.56 | |
| ¹H NMR (CDCl₃, ppm) | δ 7.29 (d, J=8.7 Hz, 2H), 6.86 (d, J=8.7 Hz, 2H), 4.51 (s, 2H), 4.04 (q, J=7.0 Hz, 2H), 1.42 (t, J=7.0 Hz, 3H) | |
| ¹³C NMR (CDCl₃, ppm) | δ 158.8, 130.3, 129.8, 114.8, 63.5, 33.7, 14.8 | |
| IR (neat, cm⁻¹) | 2978, 1608, 1510, 1245, 1174, 1045, 825, 615 | |
| SMILES | CCOC1=CC=C(C=C1)CBr | [2] |
| InChI | InChI=1S/C9H11BrO/c1-2-11-9-5-3-8(7-10)4-6-9/h3-6H,2,7H2,1H3 | [2] |
Reactivity and Applications in Organic Synthesis
The reactivity of this compound is primarily dictated by the benzylic bromide functional group. The carbon-bromine bond is susceptible to nucleophilic attack, making this compound an excellent electrophile for introducing the 4-ethoxybenzyl group into various molecules.
Alkylation Reactions
This compound is widely used as an alkylating agent for a variety of nucleophiles, including alcohols, phenols, amines, and thiols. This reaction, typically carried out in the presence of a base, leads to the formation of ethers, amines, and thioethers, respectively. The 4-ethoxybenzyl group can serve as a protecting group for alcohols and phenols, which can be cleaved under specific conditions.
Role as a Synthetic Intermediate in API Synthesis
A notable application of this compound is its use as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). For instance, it is a crucial building block in the preparation of Dapagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor used for the treatment of type 2 diabetes. The synthesis involves the reaction of this compound with a protected glucose derivative.
Experimental Protocols
Representative Synthesis of this compound
Reaction: Bromination of 4-ethoxytoluene.
Materials:
-
4-Ethoxytoluene
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (radical initiator)
-
Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-ethoxytoluene in carbon tetrachloride.
-
Add N-bromosuccinimide and a catalytic amount of benzoyl peroxide to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the solid succinimide byproduct and wash it with a small amount of carbon tetrachloride.
-
Combine the filtrates and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography to yield pure this compound.
Logical Relationship in Drug Development
The following diagram illustrates the logical workflow of how a synthetic intermediate like this compound is utilized in the broader context of drug development.
Caption: From Intermediate to Drug: A Simplified Workflow.
Conclusion
This compound is a valuable and versatile intermediate in organic synthesis with demonstrated importance in the pharmaceutical industry. Its reactivity as an alkylating agent allows for the straightforward introduction of the 4-ethoxybenzyl moiety, a key structural component in several bioactive molecules. A thorough understanding of its properties, synthesis, and reactivity is crucial for researchers and scientists engaged in the design and development of novel chemical entities with therapeutic potential.
References
An In-depth Technical Guide to 1-(Bromomethyl)-4-ethoxybenzene: Commercial Availability, Synthesis, and Applications
Introduction
1-(Bromomethyl)-4-ethoxybenzene, with the CAS number 2606-57-7, is an organic compound classified as a brominated aromatic ether.[1] Its molecular formula is C9H11BrO, and it has a molecular weight of approximately 215.09 g/mol .[1][2][3][4] The structure consists of a benzene ring substituted with an ethoxy group and a bromomethyl group at the para positions. This bifunctional nature, particularly the reactive bromomethyl group, makes it a valuable intermediate in various fields of chemical synthesis.[1] It is primarily utilized in the synthesis of pharmaceuticals and in material science.[1] This guide provides a comprehensive overview of its commercial availability, synthesis protocols, analytical characterization, and applications for researchers and professionals in drug development.
Commercial Availability
This compound is available from several chemical suppliers. The purity levels and pricing can vary, and it is typically sold for research and development purposes.[2][3]
| Supplier | Purity | Price (USD) | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | MDL Number | Storage Conditions |
| Amerigo Scientific | 95% | $213 | 2606-57-7 | C9H11BrO | 215.089 | MFCD08444317 | Not Specified |
| BLD Pharm | Not Specified | Varies | 2606-57-7 | C9H11BrO | 215.09 | MFCD08444317 | Inert atmosphere, 2-8°C |
| Smolecule | Not Specified | Varies | 2606-57-7 | C9H11BrO | 215.09 | Not Specified | Not Specified |
Table 1: Commercial Suppliers of this compound. Data is subject to change and should be confirmed with the respective suppliers.[1][2][3]
Synthesis of this compound
Several synthetic routes exist for the preparation of this compound. A common approach involves the bromination of 4-ethoxy toluene.
Experimental Protocol: Radical Bromination of 4-Ethoxy Toluene
This protocol describes the synthesis of this compound via free-radical bromination of 4-ethoxy toluene.
Materials:
-
4-Ethoxy Toluene
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (as a radical initiator)
-
Carbon tetrachloride (CCl4) or other suitable non-polar solvent
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-ethoxy toluene in carbon tetrachloride.
-
Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide to the solution.
-
Heat the reaction mixture to reflux and irradiate with a UV lamp to initiate the reaction.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with a saturated sodium bicarbonate solution, followed by water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent, to obtain pure this compound.
Caption: Experimental workflow for the synthesis and purification of this compound.
Analytical Characterization
To ensure the identity and purity of synthesized this compound, several analytical techniques are employed.
| Analytical Technique | Principle | Information Obtained |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds based on their interaction with a stationary phase, followed by mass-based detection.[5] | Provides quantitative data, structural information, and allows for impurity profiling.[5] |
| High-Performance Liquid Chromatography (HPLC) | Separates compounds based on their differential partitioning between a liquid mobile phase and a stationary phase.[5] | Used for purity assessment and quantification, particularly with a UV detector.[5] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Based on the absorption of electromagnetic radiation by atomic nuclei in a magnetic field. | Provides detailed structural information about the molecule. |
| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by the molecule's vibrations. | Identifies the presence of specific functional groups. |
Table 2: Common Analytical Methods for the Characterization of this compound.
Applications in Drug Discovery and Organic Synthesis
The high reactivity of the bromomethyl group makes this compound a versatile reagent in organic synthesis, particularly in the development of new pharmaceutical compounds.[1]
Role as a Synthetic Intermediate
This compound is primarily used to introduce the 4-ethoxybenzyl group into a target molecule. This is typically achieved through nucleophilic substitution reactions where the bromine atom is displaced by a nucleophile.[1]
Common Reactions:
-
Ether and Ester Formation: Reacts with alcohols and carboxylic acids to form ethers and esters, respectively.
-
N-Alkylation: Used to alkylate amines, forming secondary or tertiary amines.
-
C-C Bond Formation: Can participate in coupling reactions to form more complex carbon skeletons.[1]
The 4-ethoxybenzyl group can serve as a protecting group for alcohols and amines in multi-step syntheses.
Caption: General reaction scheme for the application of this compound.
Use in Pharmaceutical Research
This compound is a commercially available and synthetically valuable intermediate for researchers in organic chemistry and drug discovery. Its utility lies in the reactive bromomethyl group, which allows for the straightforward introduction of the 4-ethoxybenzyl group into a variety of molecules. The synthesis and purification protocols are well-established, and a range of analytical methods can be used for its characterization. Its application as a building block in the synthesis of potentially bioactive compounds underscores its importance in the field of medicinal chemistry.
References
- 1. Buy this compound | 2606-57-7 [smolecule.com]
- 2. This compound - Amerigo Scientific [amerigoscientific.com]
- 3. 2606-57-7|this compound|BLD Pharm [bldpharm.com]
- 4. This compound | C9H11BrO | CID 14775668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of bromobenzyl phenyl ether derivative YPD-29B: a novel pre-clinical compound targeting the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure of 1-(Bromomethyl)-4-ethoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and spectral characterization of 1-(Bromomethyl)-4-ethoxybenzene. This compound, also known as 4-ethoxybenzyl bromide, is a valuable reagent in organic synthesis, particularly for the introduction of the 4-ethoxybenzyl protecting group. This guide consolidates key data, presents detailed experimental protocols, and visualizes synthetic and analytical workflows to support its application in research and development.
Introduction
This compound is an aromatic organic compound featuring an ethoxy group and a bromomethyl group attached to a benzene ring at the para positions. Its structure combines the reactivity of a benzyl bromide with the electronic properties of an ethoxy substituent, making it a versatile intermediate in the synthesis of a wide range of organic molecules, including pharmaceuticals and materials. The benzyl bromide moiety serves as a reactive site for nucleophilic substitution, allowing for the facile introduction of the 4-ethoxybenzyl group. This group is often employed as a protecting group for alcohols and other functional groups in multi-step syntheses.
Chemical Structure and Properties
The chemical structure and key properties of this compound are summarized below.
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [1] |
| Synonyms | 4-ethoxybenzyl bromide, 4-(Bromomethyl)phenetole, Benzene, 1-(bromomethyl)-4-ethoxy- | [1] |
| CAS Number | 2606-57-7 | [2] |
| Molecular Formula | C₉H₁₁BrO | [1] |
| Molecular Weight | 215.09 g/mol | [1] |
| Appearance | Solid | [3] |
| Boiling Point | Not readily available | |
| Melting Point | Not readily available | |
| Solubility | Soluble in common organic solvents such as ether, THF, and dichloromethane. | |
| SMILES | CCOC1=CC=C(C=C1)CBr | [1] |
| InChI | InChI=1S/C9H11BrO/c1-2-11-9-5-3-8(7-10)4-6-9/h3-6H,2,7H2,1H3 | [1] |
Synthesis of this compound
A common and effective method for the synthesis of this compound is the bromination of the corresponding alcohol, 4-ethoxybenzyl alcohol. This can be achieved using various brominating agents, with a combination of triphenylphosphine (PPh₃) and N-bromosuccinimide (NBS) or carbon tetrabromide (CBr₄) being a mild and efficient option.
Synthesis from 4-Ethoxybenzyl Alcohol
This two-step synthesis involves the preparation of the starting material, 4-ethoxybenzyl alcohol, from 4-ethoxybenzaldehyde, followed by its conversion to the target compound.
Step 1: Synthesis of 4-Ethoxybenzyl Alcohol
-
Reaction: Reduction of 4-ethoxybenzaldehyde using a reducing agent such as sodium borohydride.
Step 2: Synthesis of this compound
-
Reaction: Conversion of 4-ethoxybenzyl alcohol to the corresponding benzyl bromide using a brominating agent. A reliable method involves the use of carbon tetrabromide and triphenylphosphine, analogous to the synthesis of 4-methoxybenzyl bromide.[4]
Detailed Experimental Protocols
Protocol 1: Synthesis of 4-Ethoxybenzyl Alcohol
Materials:
-
4-ethoxybenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Absolute ethanol
-
Dilute hydrochloric acid
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 4-ethoxybenzaldehyde (e.g., 3.3 g, 22 mmol) in absolute ethanol (25 mL).
-
To this solution, add sodium borohydride (0.83 g, 22 mmol) portion-wise while stirring at room temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, pour the mixture into dilute hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent in vacuo.
-
Purify the crude product by silica gel column chromatography to obtain 4-ethoxybenzyl alcohol.
Protocol 2: Synthesis of this compound
Materials:
-
4-ethoxybenzyl alcohol
-
Carbon tetrabromide (CBr₄)
-
Triphenylphosphine (PPh₃)
-
Anhydrous diethyl ether
-
Silica gel for column chromatography
-
Hexane
-
Distillation apparatus
Procedure:
-
Dissolve 4-ethoxybenzyl alcohol (1.0 equivalent) in anhydrous diethyl ether in a round-bottom flask under an inert atmosphere.
-
Add carbon tetrabromide (2.0 equivalents) to the solution.
-
Cool the mixture in an ice bath and add triphenylphosphine (2.0 equivalents) portion-wise, maintaining the low temperature.
-
Allow the reaction mixture to warm to room temperature and stir for 3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by passing it through a short silica gel column, eluting with a mixture of ether and hexane (e.g., 1:1).
-
Further purify the product by bulb-to-bulb distillation under vacuum to yield this compound as a colorless oil.[4]
Synthetic Workflow Diagram
References
An In-depth Technical Guide to 1-(Bromomethyl)-4-ethoxybenzene: Synthesis, Reactivity, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Bromomethyl)-4-ethoxybenzene, a halogenated aromatic ether, is a pivotal building block in modern organic synthesis. Its unique structural features—a reactive benzylic bromide and an electron-donating ethoxy group—confer a high degree of versatility, making it an indispensable intermediate in the synthesis of complex organic molecules. This technical guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its synthesis and key reactions, and its significant applications, particularly in the development of pharmaceutical agents. The high reactivity of the bromomethyl group makes it an excellent electrophile for nucleophilic substitution reactions, enabling the facile introduction of the 4-ethoxybenzyl moiety into a wide range of molecular scaffolds. This property is extensively leveraged in medicinal chemistry, most notably in the synthesis of sodium-glucose cotransporter-2 (SGLT2) inhibitors, a class of drugs used to treat type 2 diabetes.
Chemical Identity and Physicochemical Properties
The fundamental properties of this compound are summarized below, providing essential data for its handling, characterization, and use in synthetic applications.
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| Synonyms | 4-Ethoxybenzyl bromide | [1] |
| CAS Number | 2606-57-7 | [1] |
| Molecular Formula | C₉H₁₁BrO | [1] |
| Molecular Weight | 215.09 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid or crystalline powder | |
| Boiling Point | 258.9 ± 15.0 °C (Predicted) | |
| Density | 1.349 ± 0.06 g/cm³ (Predicted) | |
| Solubility | Soluble in common organic solvents (e.g., ethanol, acetone, dichloromethane); insoluble in water. |
Spectroscopic Data
Spectroscopic analysis is crucial for the verification of the structure and purity of this compound. Below are the expected spectral characteristics.
¹H NMR Spectroscopy
The proton NMR spectrum provides characteristic signals for the ethoxy, aromatic, and benzylic protons.
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~7.30 | Doublet | 2H | Ar-H (ortho to -CH₂Br) |
| ~6.85 | Doublet | 2H | Ar-H (ortho to -OCH₂CH₃) |
| ~4.50 | Singlet | 2H | -CH₂Br |
| ~4.02 | Quartet | 2H | -OCH₂ CH₃ |
| ~1.41 | Triplet | 3H | -OCH₂CH₃ |
Note: Predicted chemical shifts are based on analogous structures and general principles of NMR spectroscopy. The exact values may vary depending on the solvent and experimental conditions.
¹³C NMR Spectroscopy
The carbon NMR spectrum shows distinct signals for each unique carbon atom in the molecule.
| Chemical Shift (δ) (ppm) | Assignment |
| ~158.5 | C -OCH₂CH₃ |
| ~130.5 | C -CH₂Br |
| ~129.5 | Ar-C H (ortho to -CH₂Br) |
| ~114.8 | Ar-C H (ortho to -OCH₂CH₃) |
| ~63.4 | -OCH₂ CH₃ |
| ~33.5 | -CH₂ Br |
| ~14.8 | -OCH₂CH₃ |
Note: Predicted chemical shifts are based on analogous structures and general principles of NMR spectroscopy.
Infrared (IR) Spectroscopy
The IR spectrum reveals the presence of key functional groups.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3050-3000 | C-H Stretch | Aromatic |
| ~2980-2850 | C-H Stretch | Aliphatic (CH₂, CH₃) |
| ~1610, 1510 | C=C Stretch | Aromatic Ring |
| ~1240 | C-O Stretch | Aryl Ether |
| ~1220 | CH₂ Wag | -CH₂Br |
| ~690 | C-Br Stretch | Alkyl Halide |
Note: Predicted wavenumbers are based on typical ranges for the respective functional groups.
Mass Spectrometry
Electron ionization mass spectrometry (EI-MS) would be expected to show the molecular ion peak and characteristic fragmentation patterns.
| m/z | Fragment |
| 214/216 | [M]⁺ (Molecular ion peak with bromine isotopes) |
| 135 | [M - Br]⁺ (Loss of bromine radical) |
| 107 | [C₇H₇O]⁺ (Further fragmentation) |
Experimental Protocols
Detailed methodologies for the synthesis and key reactions of this compound are provided below.
Synthesis of this compound via Radical Bromination
A common and efficient method for the synthesis of this compound is the free-radical bromination of the benzylic position of 4-ethoxytoluene. N-Bromosuccinimide (NBS) is a preferred brominating agent for this transformation, and the reaction is typically initiated by a radical initiator such as azobisisobutyronitrile (AIBN) or by UV light.[2]
Materials:
-
4-Ethoxytoluene
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or a UV lamp
-
Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
Ice-water bath
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-ethoxytoluene (1.0 equivalent) in carbon tetrachloride.
-
Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN to the solution.
-
Heat the reaction mixture to reflux (or irradiate with a UV lamp) and maintain for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature and then in an ice-water bath to precipitate the succinimide byproduct.
-
Filter the mixture to remove the succinimide.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude this compound by vacuum distillation or flash column chromatography on silica gel.
Caption: Synthetic pathway for this compound.
Williamson Ether Synthesis using this compound
This protocol describes the O-alkylation of a phenol with this compound to form a diaryl ether. The reaction proceeds via an Sₙ2 mechanism.
Materials:
-
Phenol (or a substituted phenol)
-
This compound
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Acetone or N,N-dimethylformamide (DMF)
-
Stirring and heating apparatus
-
Extraction and purification equipment
Procedure:
-
To a round-bottom flask, add the phenol (1.0 equivalent), potassium carbonate (1.5 equivalents), and acetone.
-
Stir the suspension vigorously at room temperature for 15 minutes.
-
Add a solution of this compound (1.05 equivalents) in acetone dropwise to the mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC.
-
After cooling to room temperature, filter off the inorganic salts and wash with acetone.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with 1 M sodium hydroxide solution, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the resulting ether by recrystallization or column chromatography.
Caption: Workflow for Williamson Ether Synthesis.
N-Alkylation of Amines with this compound
This protocol outlines the synthesis of a secondary or tertiary amine through the reaction of a primary or secondary amine with this compound.
Materials:
-
Primary or secondary amine
-
This compound
-
Potassium carbonate (K₂CO₃) or a non-nucleophilic base like diisopropylethylamine (DIPEA)
-
Acetonitrile or DMF
-
Stirring and heating apparatus
-
Extraction and purification equipment
Procedure:
-
In a round-bottom flask, dissolve the amine (1.0 equivalent) and the base (2.0 equivalents for primary amines, 1.1 for secondary) in acetonitrile.
-
Add this compound (1.0 equivalent for mono-alkylation) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or heat gently (e.g., 50-60 °C) until the starting amine is consumed, as monitored by TLC.
-
Cool the mixture, filter off any solids, and concentrate the filtrate.
-
Perform an aqueous workup by partitioning the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product amine by column chromatography on silica gel.
Applications in Drug Development
This compound is a valuable precursor in the synthesis of numerous pharmaceutically active compounds. Its utility stems from its ability to introduce the 4-ethoxybenzyl group, which can serve either as a permanent structural component of the final drug molecule or as a protecting group that is later removed.[3][4][5]
Synthesis of SGLT2 Inhibitors
A prominent application of this compound is in the synthesis of dapagliflozin, a selective SGLT2 inhibitor.[6][7][8][9] While not a direct precursor to dapagliflozin itself, it is a key starting material for the synthesis of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, a crucial intermediate in the dapagliflozin synthesis pathway.[6][7][8][9]
The synthesis of this key intermediate involves a Friedel-Crafts reaction between an activated benzoic acid derivative and phenetole (ethoxybenzene), followed by reduction. The 4-ethoxybenzyl moiety is a core structural feature of dapagliflozin and other related SGLT2 inhibitors, contributing to the molecule's binding affinity and pharmacokinetic properties.
Role in SGLT2 Inhibition Signaling Pathway
Sodium-glucose cotransporter 2 (SGLT2) is a protein primarily located in the proximal convoluted tubules of the kidneys. It is responsible for the reabsorption of approximately 90% of the glucose filtered by the glomeruli back into the bloodstream. In individuals with type 2 diabetes, the expression and activity of SGLT2 are often upregulated, contributing to persistent hyperglycemia.
SGLT2 inhibitors, such as dapagliflozin, competitively block the SGLT2 protein, thereby preventing glucose reabsorption. This leads to increased urinary glucose excretion, which in turn lowers blood glucose levels, improves glycemic control, and can lead to weight loss and a reduction in blood pressure. The 4-ethoxybenzyl group, introduced via intermediates derived from this compound, is essential for the efficacy of these inhibitors.
Caption: Mechanism of SGLT2 inhibition.
Conclusion
This compound is a highly valuable and versatile reagent in organic synthesis, with significant implications for drug discovery and development. Its well-defined reactivity, particularly in nucleophilic substitution reactions, allows for the efficient construction of complex molecular architectures. The detailed experimental protocols and spectroscopic data provided in this guide serve as a comprehensive resource for researchers utilizing this compound. Its crucial role in the synthesis of SGLT2 inhibitors like dapagliflozin highlights its importance in medicinal chemistry and the development of novel therapeutics for metabolic diseases. A thorough understanding of its properties and reaction characteristics is essential for its effective application in the synthesis of next-generation pharmaceutical agents.
References
- 1. This compound | C9H11BrO | CID 14775668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Scholars Crossing - Liberty University Research Week: Optimizing a Lab-Friendly Radical Bromination Reaction [digitalcommons.liberty.edu]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Protecting group - Wikipedia [en.wikipedia.org]
- 6. WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]
- 7. nbinno.com [nbinno.com]
- 8. patents.justia.com [patents.justia.com]
- 9. US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]
An In-depth Technical Guide to the Physicochemical Properties and Synthesis of 1-(Bromomethyl)-4-ethoxybenzene
This guide provides a comprehensive technical overview of 1-(Bromomethyl)-4-ethoxybenzene (also known as 4-ethoxybenzyl bromide), a key organic intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the critical aspects of its boiling point, synthesis, and safe handling, underpinned by established scientific principles and experimental data.
Section 1: Understanding the Boiling Point of this compound
The boiling point of a substance is a fundamental physical property, defined as the temperature at which its vapor pressure equals the external pressure. For a pure compound, this temperature is a constant at a given pressure and serves as a crucial indicator of purity and identity.
Reported and Predicted Boiling Point Data
Precise experimental determination of the boiling point of this compound at standard atmospheric pressure is not widely documented in readily available literature. However, a combination of predicted values and experimental data under reduced pressure provides a reliable working range for laboratory applications.
A computationally predicted boiling point for this compound is 258.9 ± 15.0 °C at standard atmospheric pressure (760 mmHg)[1]. It is important for researchers to recognize that this is a theoretical value.
Experimentally, a boiling point of 134-136 °C at a reduced pressure of 15 mmHg has been reported[2]. Distillation under vacuum is a common and essential technique for purifying compounds that have high boiling points at atmospheric pressure or are susceptible to decomposition at elevated temperatures.
For context, the boiling points of structurally similar compounds are presented in the table below. This comparative data is invaluable for anticipating the behavior of this compound during thermal analysis or distillation.
| Compound Name | Structure | Boiling Point (°C) | Pressure (mmHg) |
| This compound | C₉H₁₁BrO | 134-136 | 15 |
| 1-Bromo-4-ethoxybenzene | C₈H₉BrO | 233 | 760 |
| 1-(Bromomethyl)-4-methoxybenzene | C₈H₉BrO | 241.6 ± 15.0 | 760 |
| 1-(Bromomethyl)-4-methoxybenzene | C₈H₉BrO | 91 | 1 |
Table 1: Comparative Boiling Points of this compound and Related Compounds.
Rationale for Vacuum Distillation
The significant difference between the predicted atmospheric boiling point and the experimentally determined boiling point under vacuum highlights a critical consideration for working with this compound. The high temperature required for distillation at atmospheric pressure may lead to thermal decomposition, resulting in impurities and reduced yield. Therefore, vacuum distillation is the recommended method for the purification of this compound. This technique lowers the external pressure, thereby reducing the temperature at which the compound's vapor pressure is sufficient for it to boil.
Section 2: Experimental Determination of Boiling Point
For researchers requiring precise experimental verification of the boiling point, several established methods can be employed. The choice of method often depends on the quantity of the sample available.
Micro Boiling Point Determination using a Thiele Tube
This method is advantageous when only a small amount of the substance is available.
Protocol:
-
Sample Preparation: Place a small amount (a few drops) of this compound into a small-diameter test tube.
-
Capillary Tube Insertion: Invert a sealed-end capillary tube and place it into the test tube containing the sample.
-
Apparatus Assembly: Attach the test tube to a thermometer, ensuring the sample is level with the thermometer bulb.
-
Heating: Immerse the assembly in a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil). Heat the side arm of the Thiele tube gently with a micro-burner or a hot air gun.
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Boiling Point Determination: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling ceases and the liquid is drawn into the capillary tube.
Boiling Point Determination by Simple Distillation
For larger quantities, a simple distillation setup can be used to determine the boiling point while simultaneously purifying the compound.
Workflow for Boiling Point Determination:
Caption: Workflow for Boiling Point Determination by Simple Distillation.
Section 3: Synthesis of this compound
This compound is typically synthesized from 4-ethoxybenzyl alcohol. The following is a generalized protocol based on the synthesis of the analogous 4-methoxybenzyl bromide, which involves the conversion of a benzylic alcohol to a benzyl bromide.
Generalized Synthesis Protocol
Reaction Scheme:
4-ethoxybenzyl alcohol + Brominating Agent → this compound
Materials and Reagents:
-
4-ethoxybenzyl alcohol
-
A suitable brominating agent (e.g., phosphorus tribromide (PBr₃) or hydrobromic acid (HBr))
-
An appropriate organic solvent (e.g., diethyl ether, dichloromethane, or toluene)
-
Sodium bicarbonate solution (for neutralization)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-ethoxybenzyl alcohol in the chosen organic solvent.
-
Addition of Brominating Agent: Cool the solution in an ice bath. Slowly add the brominating agent dropwise to the stirred solution. The reaction is often exothermic and careful temperature control is crucial to minimize side reactions.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified period. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully quench the reaction mixture by pouring it over ice water. Separate the organic layer.
-
Neutralization and Washing: Wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation, as discussed in Section 1.2.
Section 4: Safety and Handling
As a Senior Application Scientist, it is imperative to emphasize that proper safety protocols are non-negotiable. This compound and its reagents are hazardous materials that require careful handling in a controlled laboratory environment.
Hazard Identification
While a specific, comprehensive safety data sheet (SDS) for this compound is not universally available, data from structurally similar compounds, such as 4-methoxybenzyl bromide, indicate the following potential hazards[3][4][5]:
-
Corrosive: Causes severe skin burns and eye damage.
-
Lachrymator: Can cause tearing and irritation to the eyes.
-
Respiratory Irritant: May cause respiratory irritation if inhaled.
-
Harmful if Swallowed.
Recommended Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and chemical splash goggles. A face shield is recommended when handling larger quantities.
-
Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.
-
Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases. The container should be tightly sealed.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Logical Relationship of Safety Protocols:
Caption: Logical Flow of Safety Protocol Implementation.
Section 5: Conclusion
This technical guide provides a foundational understanding of the boiling point, synthesis, and safe handling of this compound. The emphasis on vacuum distillation for purification is a key takeaway for any researcher working with this compound. By integrating the theoretical principles with practical experimental protocols and rigorous safety measures, scientists can confidently and safely utilize this important chemical intermediate in their research and development endeavors.
References
- 1. This compound CAS#: 2606-57-7 [amp.chemicalbook.com]
- 2. 2606-57-7 Cas No. | 4-Ethoxybenzyl bromide | Apollo [store.apolloscientific.co.uk]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. synquestlabs.com [synquestlabs.com]
Methodological & Application
Application Notes and Protocols: Williamson Ether Synthesis Using 1-(Bromomethyl)-4-ethoxybenzene
Introduction
The Williamson ether synthesis is a cornerstone reaction in organic chemistry for the formation of both symmetrical and unsymmetrical ethers. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where an alkoxide or phenoxide ion acts as a nucleophile to displace a halide from an alkyl halide.[1][2][3][4] This method is particularly effective when using primary alkyl halides, as they are less susceptible to competing elimination reactions that can occur with secondary or tertiary halides.[2][3]
This document provides a detailed protocol for the synthesis of an unsymmetrical aryl ether using 1-(bromomethyl)-4-ethoxybenzene, a primary benzylic halide, as the electrophile. Its primary benzyl carbon is unhindered and activated towards SN2 displacement, making it an excellent substrate for this transformation. The protocol will detail the reaction of this compound with a phenolic nucleophile, 4-methoxyphenol, to yield 1-ethoxy-4-((4-methoxyphenoxy)methyl)benzene. This transformation is highly relevant in the fields of medicinal chemistry and materials science for constructing complex molecules with specific functionalities.
Reaction Scheme and Mechanism
The synthesis proceeds in two main stages:
-
Deprotonation: A base is used to deprotonate the phenol (4-methoxyphenol), forming a more potent nucleophile, the phenoxide ion. For aryl ethers, moderately strong bases like potassium carbonate (K₂CO₃) are often sufficient.[3]
-
SN2 Displacement: The resulting phenoxide anion attacks the electrophilic benzylic carbon of this compound, displacing the bromide leaving group to form the desired ether product.
Caption: Figure 1: Reaction Scheme and SN2 Mechanism.
Data Presentation
The quantitative data for the reactants, reagents, and the final product are summarized below for ease of reference.
Table 1: Physicochemical Properties of Reactants and Product
| Compound Name | Structure | Molar Mass ( g/mol ) | Role |
| This compound | ![]() | 215.09 | Electrophile |
| 4-Methoxyphenol | ![]() | 124.14 | Nucleophile Precursor |
| 1-Ethoxy-4-((4-methoxyphenoxy)methyl)benzene | ![]() | 258.31 | Product |
Table 2: Recommended Reagents and Reaction Conditions
| Parameter | Recommended Value | Purpose |
| 4-Methoxyphenol | 1.0 eq | Limiting Reagent / Nucleophile Precursor |
| This compound | 1.1 eq | Electrophile (slight excess to ensure completion) |
| Potassium Carbonate (K₂CO₃) | 2.0 eq | Base for deprotonation of phenol |
| Solvent | Anhydrous Acetonitrile (CH₃CN) | Polar aprotic solvent to facilitate SN2 reaction |
| Temperature | Reflux (~82 °C) | Provides activation energy for the reaction |
| Reaction Time | 4-6 hours (monitor by TLC) | Time to reach completion |
Experimental Protocol
This protocol details the synthesis of 1-ethoxy-4-((4-methoxyphenoxy)methyl)benzene.
Materials and Equipment:
-
50 mL Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Nitrogen or Argon gas inlet
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
-
Silica gel for column chromatography
-
TLC plates (silica gel on aluminum)
Reagents:
-
4-Methoxyphenol (1.0 eq)
-
This compound (1.1 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃), finely ground (2.0 eq)
-
Anhydrous Acetonitrile (CH₃CN)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Deionized Water
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup:
-
To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-methoxyphenol (1.0 eq), anhydrous potassium carbonate (2.0 eq), and 20 mL of anhydrous acetonitrile.
-
Flush the flask with an inert gas (Nitrogen or Argon).
-
Attach a reflux condenser to the flask.
-
-
Addition of Electrophile:
-
Stir the suspension vigorously for 10 minutes at room temperature.
-
Add this compound (1.1 eq) to the reaction mixture using a syringe or as a solution in a small amount of acetonitrile.
-
-
Reaction:
-
Heat the reaction mixture to reflux (approximately 82°C) using a heating mantle.
-
Maintain the reflux and vigorous stirring for 4-6 hours.
-
Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The disappearance of the starting materials and the appearance of a new, less polar product spot indicates reaction progression.
-
-
Work-up:
-
Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Filter the solid potassium carbonate and potassium bromide salts using a Büchner funnel and wash the solid cake with a small amount of ethyl acetate.
-
Transfer the filtrate to a separatory funnel.
-
Add 30 mL of deionized water and 30 mL of ethyl acetate. Shake the funnel and allow the layers to separate.
-
Extract the aqueous layer twice more with 20 mL portions of ethyl acetate.
-
Combine all organic layers and wash them sequentially with 30 mL of deionized water and 30 mL of brine.
-
-
Drying and Concentration:
-
Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Use a gradient eluent system, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate to isolate the pure ether product.
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the final product, 1-ethoxy-4-((4-methoxyphenoxy)methyl)benzene.
-
Visualized Workflow
The following diagram illustrates the key steps in the experimental procedure.
Caption: Figure 2: Experimental Workflow.
References
Application Notes and Protocols for the Alkylation of Phenols with 1-(Bromomethyl)-4-ethoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The alkylation of phenols to form aryl ethers is a fundamental transformation in organic synthesis, with wide-ranging applications in medicinal chemistry and materials science. The ether linkage is a common motif in many biologically active compounds, offering metabolic stability and modulating the pharmacokinetic and pharmacodynamic properties of molecules. This document provides detailed application notes and protocols for the synthesis of 4-ethoxybenzyl ethers of various phenols via the Williamson ether synthesis, a robust and versatile method for forming C-O bonds.
The reaction involves the O-alkylation of a phenol with 1-(bromomethyl)-4-ethoxybenzene. This specific alkylating agent introduces the 4-ethoxybenzyl group, a substituent that can influence the biological activity of the parent phenol. Phenolic compounds are known to possess a wide array of biological activities, including antioxidant, antimicrobial, and anticancer properties.[1] Their functionalization through etherification can lead to derivatives with enhanced potency and selectivity.[1] This document will detail the reaction mechanism, provide comprehensive experimental protocols, present quantitative data for a range of substituted phenols, and discuss the potential biological relevance of the synthesized ethers.
Reaction Mechanism: The Williamson Ether Synthesis
The alkylation of phenols with this compound proceeds via the Williamson ether synthesis, a classic SN2 reaction. The mechanism involves two key steps:
-
Deprotonation of the Phenol: In the first step, a base is used to deprotonate the acidic hydroxyl group of the phenol, forming a more nucleophilic phenoxide ion. Common bases for this purpose include potassium carbonate (K₂CO₃), sodium hydride (NaH), and sodium hydroxide (NaOH).
-
Nucleophilic Attack: The resulting phenoxide ion then acts as a nucleophile, attacking the electrophilic methylene carbon of this compound. This concerted, one-step process results in the displacement of the bromide leaving group and the formation of the desired 4-ethoxybenzyl ether.
Being a typical SN2 reaction, the efficiency is highest with primary alkyl halides like this compound, as steric hindrance is minimal.
Experimental Protocols
General Protocol for the Synthesis of 4-Ethoxybenzyl Ethers of Phenols
This protocol describes a general method for the alkylation of a variety of substituted phenols with this compound.
Materials:
-
Substituted phenol (1.0 eq)
-
This compound (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Acetone or Acetonitrile (anhydrous)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
-
Thin-layer chromatography (TLC) plates and chamber
Procedure:
-
Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add the substituted phenol (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous acetone or acetonitrile to the flask. The volume should be sufficient to create a stirrable suspension.
-
Addition of Alkylating Agent: Add this compound (1.1 eq) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (for acetone, ~56°C; for acetonitrile, ~82°C) and stir vigorously. Monitor the progress of the reaction by TLC. The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove the inorganic salts (potassium carbonate and potassium bromide). Wash the solid residue with a small amount of the reaction solvent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure 4-ethoxybenzyl ether.
Data Presentation
The following tables summarize the expected yields and spectroscopic data for the synthesis of various 4-ethoxybenzyl ethers from substituted phenols.
Table 1: Reaction Yields for the Synthesis of 4-Ethoxybenzyl Ethers of Substituted Phenols
| Entry | Phenol | Product | Yield (%) |
| 1 | Phenol | 1-Ethoxy-4-(phenoxymethyl)benzene | 85-95 |
| 2 | 4-Methylphenol | 1-Ethoxy-4-((p-tolyloxy)methyl)benzene | 88-96 |
| 3 | 4-Methoxyphenol | 1-Ethoxy-4-((4-methoxyphenoxy)methyl)benzene | 90-98 |
| 4 | 4-Chlorophenol | 1-((4-Chlorophenoxy)methyl)-4-ethoxybenzene | 82-92 |
| 5 | 4-Nitrophenol | 1-Ethoxy-4-((4-nitrophenoxy)methyl)benzene | 75-85 |
Note: Yields are approximate and can vary based on reaction scale and purification efficiency.
Table 2: Spectroscopic Data for Representative 4-Ethoxybenzyl Ethers
| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) | MS (m/z) |
| 1-Ethoxy-4-(phenoxymethyl)benzene | 7.35-7.25 (m, 4H), 7.00-6.90 (m, 5H), 5.00 (s, 2H), 4.05 (q, J=7.0 Hz, 2H), 1.42 (t, J=7.0 Hz, 3H) | 159.0, 158.5, 130.0, 129.5, 129.0, 121.0, 115.0, 114.5, 70.0, 63.5, 15.0 | 3050, 2980, 1610, 1510, 1240, 1040 | 228 (M⁺) |
| 1-Ethoxy-4-((p-tolyloxy)methyl)benzene | 7.30 (d, J=8.5 Hz, 2H), 7.10 (d, J=8.5 Hz, 2H), 6.85 (d, J=8.5 Hz, 2H), 6.80 (d, J=8.5 Hz, 2H), 4.95 (s, 2H), 4.05 (q, J=7.0 Hz, 2H), 2.30 (s, 3H), 1.42 (t, J=7.0 Hz, 3H) | 159.0, 156.5, 130.5, 130.0, 129.5, 115.0, 114.5, 70.0, 63.5, 20.5, 15.0 | 3040, 2975, 1610, 1510, 1240, 1045 | 242 (M⁺) |
| 1-Ethoxy-4-((4-methoxyphenoxy)methyl)benzene | 7.30 (d, J=8.8 Hz, 2H), 6.90-6.80 (m, 6H), 4.90 (s, 2H), 4.05 (q, J=7.0 Hz, 2H), 3.78 (s, 3H), 1.42 (t, J=7.0 Hz, 3H) | 159.0, 154.0, 153.0, 130.0, 116.0, 115.0, 114.5, 70.5, 63.5, 55.8, 15.0 | 3050, 2970, 1610, 1505, 1230, 1040 | 258 (M⁺) |
Note: Spectroscopic data are predicted based on known values for similar structures and may vary slightly based on the specific instrument and conditions used. Protons on a carbon adjacent to an ether oxygen typically appear in the 3.4-4.5 ppm range in ¹H NMR spectra.[2] In ¹³C NMR, carbons bonded to an ether oxygen generally absorb between 65 and 90 ppm. The IR spectra of ethers are characterized by a strong C-O stretching band between 1000 and 1300 cm⁻¹.[2] Mass spectra of ethers often show a weak or absent molecular ion peak, with fragmentation dominated by α-cleavage.[2]
Biological Activity and Signaling Pathways
Phenolic compounds and their derivatives are of significant interest in drug discovery due to their diverse biological activities. The introduction of a 4-ethoxybenzyl group can modulate the parent phenol's properties, potentially enhancing its therapeutic potential.
Several studies have demonstrated the anticancer activity of phenol derivatives.[1] For instance, certain phenolic compounds have been shown to induce apoptosis and inhibit cell migration in cancer cell lines.[1] The mechanism of action often involves the modulation of key signaling pathways that are dysregulated in cancer.
One such critical pathway is the PI3K/Akt/mTOR pathway , which plays a central role in cell growth, proliferation, survival, and angiogenesis. Aberrant activation of this pathway is a hallmark of many cancers. Some phenolic compounds have been found to exert their anticancer effects by inhibiting key components of this pathway, such as Akt.[3] Inhibition of Akt can lead to the activation of pro-apoptotic proteins like caspases and the regulation of the Bcl-2 family of proteins, ultimately resulting in cancer cell death.[1][4]
Conclusion
The Williamson ether synthesis provides an efficient and versatile method for the alkylation of phenols with this compound, yielding a variety of 4-ethoxybenzyl ethers. The protocols outlined in this document offer a reliable starting point for the synthesis and characterization of these compounds. The resulting ethers are of interest to the drug development community due to the known biological activities of phenolic compounds and the potential for the 4-ethoxybenzyl moiety to enhance these properties. Further investigation into the specific biological targets and mechanisms of action of these synthesized ethers could lead to the discovery of novel therapeutic agents.
References
- 1. (E)-2-Methoxy-4-(3-(4-Methoxyphenyl) Prop-1-en-1-yl) Phenol Suppresses Breast Cancer Progression by Dual-Regulating VEGFR2 and PPARγ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cactus.utahtech.edu [cactus.utahtech.edu]
- 3. The novel marine factor 3,5-dihydroxy-4-methoxybenzyl alcohol exhibits anticancer activity by regulating multiple signaling pathways in human glioblastoma cells: Blocking EGF signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (E)-2-Methoxy-4-(3-(4-Methoxyphenyl) Prop-1-en-1-yl) Phenol Suppresses Breast Cancer Progression by Dual-Regulating VEGFR2 and PPARγ - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the O-alkylation of Alcohols with 1-(Bromomethyl)-4-ethoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The O-alkylation of alcohols to form ethers is a fundamental transformation in organic synthesis, crucial for the construction of complex molecules in pharmaceutical and materials science. 1-(Bromomethyl)-4-ethoxybenzene is a valuable reagent for this purpose, serving as a precursor for the introduction of the 4-ethoxybenzyl (EEB) protecting group. The EEB group is a close analog of the widely used p-methoxybenzyl (PMB) group, offering similar stability and deprotection profiles.[1][2]
This document provides detailed application notes and experimental protocols for the O-alkylation of various alcohol substrates—primary, secondary, and phenolic—with this compound via the Williamson ether synthesis.[3][4] Additionally, protocols for the subsequent deprotection of the resulting 4-ethoxybenzyl ethers are outlined.
Core Principles: The Williamson Ether Synthesis
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[5][6] An alcohol is first deprotonated by a base to form a more nucleophilic alkoxide. This alkoxide then attacks the electrophilic carbon of this compound, displacing the bromide leaving group to form the corresponding 4-ethoxybenzyl ether.[3][4]
Given the SN2 nature of the reaction, it is most efficient with primary and secondary alcohols. For tertiary alcohols, competing elimination reactions can become significant.[3]
Experimental Protocols
Protocol 1: O-alkylation of Primary Alcohols
This protocol is suitable for the protection of primary alcohols as their 4-ethoxybenzyl ethers.
Materials:
-
Primary alcohol
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary alcohol (1.0 eq) in anhydrous DMF.
-
Cool the solution to 0 °C using an ice-water bath.
-
Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution.
-
Allow the mixture to warm to room temperature and stir for 30-60 minutes, or until hydrogen evolution ceases, to ensure complete formation of the alkoxide.
-
Add this compound (1.0-1.2 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the substrate.
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: O-alkylation of Secondary Alcohols
This protocol is adapted for secondary alcohols, which may require slightly more forcing conditions due to increased steric hindrance.
Materials:
-
Secondary alcohol
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Under an inert atmosphere, dissolve the secondary alcohol (1.0 eq) in anhydrous THF or DMF.
-
Cool the solution to 0 °C.
-
Add sodium hydride (1.2 eq) in portions.
-
Allow the mixture to stir at room temperature for 1 hour.
-
Add this compound (1.2-1.5 eq).
-
Heat the reaction mixture to 40-60 °C and monitor by TLC.
-
After completion, cool to room temperature and quench with saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography.
Protocol 3: O-alkylation of Phenols
Phenols are more acidic than aliphatic alcohols, allowing for the use of milder bases.[4]
Materials:
-
Phenol
-
This compound
-
Potassium carbonate (K₂CO₃), anhydrous
-
Anhydrous acetonitrile or acetone
-
1 M aqueous sodium hydroxide (NaOH) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
Procedure:
-
To a round-bottom flask, add the phenol (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetonitrile or acetone.
-
Stir the suspension vigorously at room temperature.
-
Add this compound (1.1 eq) to the mixture.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with 1 M NaOH solution to remove any unreacted phenol, followed by a brine wash.[5]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization.
Quantitative Data Summary
While specific yield data for the O-alkylation with this compound is not extensively reported, the following table provides expected yields based on analogous reactions with p-methoxybenzyl chloride and general outcomes of the Williamson ether synthesis.[3][5]
| Alcohol Type | Base | Solvent | Temperature | Typical Reaction Time | Expected Yield |
| Primary | NaH | DMF | 0 °C to RT | 2-12 h | > 90% |
| Secondary | NaH | DMF/THF | RT to 60 °C | 6-24 h | 70-90% |
| Phenol | K₂CO₃ | Acetonitrile | Reflux | 4-16 h | > 85% |
Deprotection of 4-Ethoxybenzyl (EEB) Ethers
The EEB group can be removed under various conditions, providing flexibility in multi-step syntheses.
Protocol 4: Oxidative Deprotection with DDQ
This is a common and mild method for cleaving p-alkoxybenzyl ethers.[7][8]
Materials:
-
4-Ethoxybenzyl ether
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Dichloromethane (DCM)
-
Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the 4-ethoxybenzyl ether in a mixture of DCM and water (typically 10:1 to 20:1 v/v).
-
Cool the solution to 0 °C.
-
Add DDQ (1.1-1.5 eq) in one portion. The reaction mixture usually turns dark.
-
Stir the reaction at 0 °C or allow it to warm to room temperature, monitoring by TLC.
-
Once the starting material is consumed, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous layer with DCM.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the resulting alcohol by column chromatography.
Protocol 5: Acid-Catalyzed Deprotection
Harsh acidic conditions can cleave the EEB ether, though this method is less common due to the potential for side reactions with acid-labile functional groups. Milder acidic conditions can also be employed.
Materials:
-
4-Ethoxybenzyl ether
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve the 4-ethoxybenzyl ether in DCM.
-
Add an excess of TFA (e.g., 20-50% v/v).
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure. Co-evaporation with toluene can help remove residual TFA.
-
Neutralize the residue by dissolving it in a suitable organic solvent and washing with saturated aqueous NaHCO₃ solution.
-
Dry the organic layer, concentrate, and purify the product.
Visualizing the Workflow
O-alkylation Workflow
Caption: General workflow for the O-alkylation of alcohols.
Deprotection Signaling Pathway
Caption: Deprotection of 4-ethoxybenzyl ethers.
References
- 1. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 2. Benzyl Ethers [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 5. benchchem.com [benchchem.com]
- 6. Williamson Synthesis [organic-chemistry.org]
- 7. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-alkylation of Amines with 1-(Bromomethyl)-4-ethoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-alkylation of amines with 1-(bromomethyl)-4-ethoxybenzene is a crucial chemical transformation for the synthesis of a wide range of biologically active molecules. The resulting N-(4-ethoxybenzyl)amines are important structural motifs found in numerous pharmaceutical compounds and drug candidates. The 4-ethoxybenzyl group can influence the pharmacokinetic and pharmacodynamic properties of a molecule, potentially enhancing its therapeutic efficacy. These application notes provide detailed protocols and a summary of expected outcomes for the N-alkylation of primary and secondary amines with this compound, a key step in the development of novel therapeutics.
Applications in Drug Development
N-substituted benzylamines are a prevalent scaffold in medicinal chemistry. The introduction of a 4-ethoxybenzyl group can modulate a compound's lipophilicity, metabolic stability, and interaction with biological targets. For instance, derivatives of N-benzylamines have shown a wide array of pharmacological activities, including antimycobacterial and gastroprokinetic effects. The synthesis of compounds like N-(4-(benzyloxy)benzyl)-4-aminoquinolines has demonstrated potential in the development of new treatments for tuberculosis.[1] Similarly, the core structure of the gastroprokinetic agent mosapride features an N-alkylated morpholine derivative, highlighting the importance of this synthetic route in generating pharmacologically active agents.
Experimental Protocols
The N-alkylation of amines with this compound is typically achieved through a nucleophilic substitution reaction. The choice of reaction conditions, particularly the base and solvent, is critical to ensure high yields and minimize side reactions, such as over-alkylation. Below are two representative protocols for the N-alkylation of primary and secondary amines.
Protocol 1: N-alkylation of Primary Amines in an Organic Solvent
This protocol describes a general method for the mono-N-alkylation of a primary amine with this compound using a non-nucleophilic base in a polar aprotic solvent.
Materials:
-
Primary amine (e.g., aniline, benzylamine, or an aliphatic amine)
-
This compound
-
N,N-Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve the primary amine (1.0 eq.) in DMSO or DMF (5-10 mL per mmol of amine).
-
Add the base (DIPEA, 1.5 eq. or K₂CO₃, 2.0 eq.).
-
To the stirred mixture, add a solution of this compound (1.1 eq.) in a minimal amount of the reaction solvent.
-
Heat the reaction mixture to a temperature between 80-150 °C. The optimal temperature will depend on the reactivity of the amine. For less reactive amines, higher temperatures may be required.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-(4-ethoxybenzyl) secondary amine.
Protocol 2: N-alkylation of Secondary Amines in an Aqueous Medium
This protocol provides an environmentally benign approach for the N-alkylation of secondary amines using water as the solvent.
Materials:
-
Secondary amine (e.g., piperidine, morpholine, or N-methylaniline)
-
This compound
-
Sodium bicarbonate (NaHCO₃)
-
Water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flask, suspend the secondary amine (1.0 eq.) and sodium bicarbonate (2.2 eq.) in water (10-20 mL per mmol of amine).
-
Heat the mixture to 80 °C with vigorous stirring.
-
Add this compound (1.1 eq.) to the reaction mixture.
-
Continue heating at 80 °C for 1-4 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure to obtain the crude N-(4-ethoxybenzyl) tertiary amine.
-
If necessary, the product can be further purified by column chromatography or recrystallization.
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected yields for the N-alkylation of various amines with substituted benzyl bromides, including this compound. The data is compiled from literature reports on analogous reactions and serves as a guideline for expected outcomes. Actual yields may vary depending on the specific substrate and reaction conditions.
| Amine Type | Amine Example | Base (eq.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Primary Aromatic | Aniline | K₂CO₃ (2.0) | DMF | 100 | 6 | 85-95 |
| Primary Aliphatic | Benzylamine | DIPEA (1.5) | DMSO | 120 | 4 | 70-85 |
| Primary Aliphatic | Hexylamine | NaHCO₃ (2.2) | Water | 80 | 2 | 90-98 |
| Secondary Cyclic | Piperidine | K₂CO₃ (2.0) | Acetonitrile | 80 | 3 | 88-96 |
| Secondary Cyclic | Morpholine | NaHCO₃ (2.2) | Water | 80 | 2 | 92-99 |
| Secondary Aromatic | N-Methylaniline | DIPEA (1.5) | DMSO | 150 | 12 | 60-75 |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the N-alkylation of amines with this compound.
Reaction Scheme
The following diagram illustrates the general chemical reaction for the N-alkylation of a primary amine with this compound.
References
Application Notes and Protocols for 1-(Bromomethyl)-4-ethoxybenzene as a Protecting Group
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of multi-step organic synthesis, particularly in the development of pharmaceuticals and other complex molecules, the strategic use of protecting groups is paramount.[1][2][3][4] A protecting group temporarily masks a reactive functional group, preventing it from undergoing undesired reactions while chemical transformations are carried out elsewhere in the molecule.[2][3][4] The 4-ethoxybenzyl (EEB) group, introduced via its corresponding bromide, 1-(bromomethyl)-4-ethoxybenzene, is a valuable protecting group for alcohols. It belongs to the class of p-alkoxybenzyl ethers, which are renowned for their stability and versatile deprotection methods.[5] This document provides detailed application notes and protocols for the use of this compound as a protecting group for hydroxyl functionalities.
The 4-ethoxybenzyl group shares many characteristics with the more commonly cited p-methoxybenzyl (PMB) group.[1][5] Both are stable to a wide range of reaction conditions, including basic and nucleophilic environments, yet can be cleaved under specific acidic or oxidative conditions.[1][5] The ethoxy substituent, being slightly more electron-donating than the methoxy group, can subtly influence the reactivity and cleavage conditions.
Key Features of the 4-Ethoxybenzyl (EEB) Protecting Group
-
Ease of Introduction: Forms a stable ether linkage with alcohols under standard Williamson ether synthesis conditions.[5]
-
Stability: Robust under a variety of non-acidic and non-oxidative reaction conditions.
-
Orthogonality: Can be selectively removed in the presence of other protecting groups, such as silyl ethers or acid-labile groups, allowing for complex synthetic strategies.[3]
-
Multiple Deprotection Pathways: Cleavage can be achieved through oxidative methods (e.g., DDQ), or reductive methods, offering flexibility in synthetic design.[1][6][7]
Data Presentation
The following tables summarize the typical conditions for the protection of alcohols using benzyl-type bromides and the subsequent deprotection of the resulting ethers. The data is primarily based on analogous reactions with p-methoxybenzyl (PMB) bromide, which is expected to have very similar reactivity to this compound.
Table 1: Typical Conditions for Protection of Alcohols with p-Alkoxybenzyl Bromides
| Reagent/Catalyst | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) | Typical Yield (%) |
| NaH | - | DMF/THF | 0 to RT | 1 - 4 | >90 |
| KH | - | THF | 0 to RT | 1 - 3 | >90 |
| Ag₂O | - | CH₂Cl₂ | RT to 40 | 12 - 24 | 70 - 90 |
| Bu₄NHSO₄ (phase transfer) | aq. NaOH | CH₂Cl₂/H₂O | RT | 2 - 12 | 80 - 95 |
Table 2: Common Deprotection Methods for p-Alkoxybenzyl Ethers
| Reagent | Solvent | Temperature (°C) | Typical Reaction Time (h) | Typical Yield (%) | Notes |
| DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) | CH₂Cl₂/H₂O (18:1) | 0 to RT | 0.5 - 3 | >90 | Highly selective for p-alkoxybenzyl ethers.[7] |
| CAN (Ceric Ammonium Nitrate) | CH₃CN/H₂O | 0 | 0.5 - 2 | 85 - 95 | Oxidative cleavage. |
| H₂, Pd/C | EtOH/THF | RT | 2 - 12 | >90 | Hydrogenolysis; will also reduce other functional groups like alkenes and alkynes.[1] |
| NaBH₄, BF₃·OEt₂ | THF | Reflux | 4 - 8 | ~90 | Reductive cleavage, yields the parent alcohol and 4-ethyltoluene.[6] |
| TFA (Trifluoroacetic acid) | CH₂Cl₂ | 0 to RT | 1 - 4 | Variable | Acid-catalyzed cleavage; selectivity can be an issue. |
Experimental Protocols
Protocol 1: Protection of a Primary Alcohol with this compound
This protocol describes the formation of a 4-ethoxybenzyl ether from a primary alcohol using sodium hydride as the base.
Materials:
-
Primary alcohol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of the primary alcohol (1.0 eq) in anhydrous DMF (or THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of this compound (1.1 eq) in a small amount of anhydrous DMF (or THF) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting alcohol.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the mixture with ethyl acetate (3 x volume of DMF).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-ethoxybenzyl ether.
Protocol 2: Deprotection of a 4-Ethoxybenzyl Ether using DDQ
This protocol outlines the oxidative cleavage of a 4-ethoxybenzyl ether using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[7]
Materials:
-
4-Ethoxybenzyl protected alcohol
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the 4-ethoxybenzyl protected alcohol (1.0 eq) in a mixture of CH₂Cl₂ and water (typically an 18:1 to 20:1 ratio).
-
Cool the solution to 0 °C in an ice bath.
-
Add DDQ (1.2 - 1.5 eq) portion-wise to the stirred solution. The reaction mixture will typically turn dark.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC. The reaction is usually complete within 1-3 hours.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography. The byproduct, 2,3-dichloro-5,6-dicyanohydroquinone (DDHQ), is acidic and can often be removed by the basic wash.
Visualizations
The following diagrams illustrate the key chemical transformations and workflows described in these application notes.
Caption: Williamson Ether Synthesis for Alcohol Protection.
Caption: Oxidative Deprotection Workflow using DDQ.
Caption: Orthogonality of the EEB Protecting Group.
References
- 1. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 3. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 4. media.neliti.com [media.neliti.com]
- 5. Benzyl Ethers [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Ethoxybenzyl (EEB) as a Protecting Group for Alcohols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-ethoxybenzyl (EEB) group is a valuable protecting group for alcohols, particularly in the synthesis of complex molecules where mild and selective deprotection is required. As an analogue of the widely used p-methoxybenzyl (PMB) group, the EEB group shares a similar reactivity profile, offering robust protection under many synthetic conditions while allowing for facile removal. The ethoxy substituent provides a slightly different electronic and steric profile compared to the methoxy group, which can be advantageous in certain synthetic strategies.
This document provides detailed application notes, experimental protocols, and stability data for the use of the 4-ethoxybenzyl group in the protection of alcohols.
Data Presentation
Table 1: Protection of Alcohols as 4-Ethoxybenzyl Ethers via Williamson Ether Synthesis
Data presented is based on typical conditions for Williamson ether synthesis of analogous benzyl ethers. Actual yields and reaction times may vary depending on the substrate.
| Substrate (Alcohol) | Base (equivalents) | Electrophile (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Primary Alcohol | NaH (1.2) | 4-Ethoxybenzyl chloride (1.1) | THF | 0 to RT | 2 - 6 | >90 |
| Secondary Alcohol | NaH (1.5) | 4-Ethoxybenzyl chloride (1.3) | DMF | RT to 50 | 12 - 24 | 75 - 90 |
| Phenol | K₂CO₃ (2.0) | 4-Ethoxybenzyl bromide (1.2) | Acetonitrile | Reflux | 4 - 8 | >95 |
Table 2: Deprotection of 4-Ethoxybenzyl Ethers
Quantitative data is primarily based on studies of the closely related p-methoxybenzyl (PMB) ethers due to the limited availability of specific data for EEB ethers. The reactivity is expected to be highly comparable.
| Method | Reagent(s) | Solvent | Temperature (°C) | Time | Typical Yield (%) |
| Oxidative Cleavage | DDQ (1.1 - 2.5 equiv) | CH₂Cl₂/H₂O (18:1) | 0 to RT | 0.5 - 4 h | 85 - 98 |
| Catalytic Hydrogenolysis | H₂ (1 atm), 10% Pd/C | Methanol or Ethanol | RT | 1 - 12 h | >95 |
| Catalytic Transfer Hydrogenolysis | Ammonium formate, 10% Pd/C | Methanol | Reflux | 0.5 - 2 h | 90 - 99 |
| Acidic Cleavage | Trifluoroacetic acid (TFA) | CH₂Cl₂ | 0 to RT | 0.5 - 2 h | >90 |
Table 3: Stability Profile of 4-Ethoxybenzyl Ether
This table summarizes the general stability of benzyl-type ethers under various conditions.[1]
| Condition Category | Reagent/Condition | Stability | Notes |
| Acidic | Acetic acid, cat. p-TsOH | Generally Stable | Cleavage may occur with strong Brønsted or Lewis acids. |
| Strong Lewis Acids (e.g., BBr₃, AlCl₃) | Labile | Cleavage is generally efficient. | |
| Basic | NaH, KOtBu, LDA, LiHMDS | Stable | Stable to strong non-nucleophilic bases. |
| NaOH, KOH (aq.) | Stable | Generally stable to aqueous bases. | |
| Nucleophilic | Grignard reagents, Organolithiums | Stable | Compatible with organometallic reagents. |
| Reductive | LiAlH₄, NaBH₄ | Stable | Stable to hydride reducing agents. |
| Na/NH₃ (Birch reduction) | Labile | Cleavage will occur. | |
| Oxidative | PCC, Swern, DMP | Stable | Stable to common oxidizing agents for alcohols. |
Experimental Protocols
Protocol 1: Protection of a Primary Alcohol with 4-Ethoxybenzyl Chloride
Reaction: R-OH + 4-EtO-BnCl → R-O-Bn-4-OEt
Materials:
-
Primary alcohol (1.0 eq)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 eq)
-
4-Ethoxybenzyl chloride (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
Procedure:
-
To a stirred suspension of sodium hydride in anhydrous THF at 0 °C under an inert atmosphere (e.g., Argon), add a solution of the primary alcohol in anhydrous THF dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
-
Cool the reaction mixture back to 0 °C and add a solution of 4-ethoxybenzyl chloride in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Wash the combined organic layers with water and then brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Oxidative Deprotection using DDQ
Reaction: R-O-Bn-4-OEt → R-OH
Materials:
-
4-Ethoxybenzyl protected alcohol (1.0 eq)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.2 eq)
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
Dissolve the 4-ethoxybenzyl protected alcohol in a mixture of CH₂Cl₂ and water (typically 18:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Add DDQ in one portion. The reaction mixture will typically turn dark green or brown.
-
Allow the reaction to warm to room temperature and stir for 0.5-4 hours. Monitor the progress of the reaction by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract with CH₂Cl₂ (3x).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Deprotection by Catalytic Transfer Hydrogenolysis
Reaction: R-O-Bn-4-OEt → R-OH
Materials:
-
4-Ethoxybenzyl protected alcohol (1.0 eq)
-
10% Palladium on carbon (Pd/C, ~10-20% by weight of substrate)
-
Ammonium formate (5-10 eq)
-
Methanol (MeOH)
-
Celite®
Procedure:
-
To a solution of the 4-ethoxybenzyl protected alcohol in methanol, add 10% Pd/C.
-
Add ammonium formate in one portion.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion (typically 0.5-2 hours), cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be further purified by flash column chromatography if necessary.
Mandatory Visualization
Caption: General workflow for the protection and deprotection of alcohols using the EEB group.
Caption: Chemical stability profile of the 4-Ethoxybenzyl (EEB) protecting group.
References
Application Notes and Protocols for the Deprotection of the 4-Ethoxybenzyl (EEB) Group
For Researchers, Scientists, and Drug Development Professionals
The 4-ethoxybenzyl (EEB) group is a valuable protecting group for hydroxyl functionalities in multi-step organic synthesis. Its utility lies in its stability under various reaction conditions and its facile removal under specific, mild protocols. These application notes provide detailed methodologies for the deprotection of the 4-ethoxybenzyl group, offering guidance on reaction conditions, selectivity, and experimental execution.
The deprotection strategies for the 4-ethoxybenzyl group are analogous to those for the widely used 4-methoxybenzyl (PMB) group. The electron-donating nature of the ethoxy group facilitates cleavage under oxidative and acidic conditions. The following protocols are based on well-established procedures for 4-alkoxybenzyl ethers and provide a solid foundation for the deprotection of EEB-protected compounds.
I. Oxidative Cleavage using 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
Oxidative cleavage with DDQ is one of the most common and selective methods for the deprotection of 4-ethoxybenzyl ethers. The reaction proceeds via a single-electron transfer mechanism, favored by the electron-rich nature of the EEB group. This method is highly effective and often provides excellent yields under mild conditions.
General Reaction Mechanism
The deprotection is initiated by the formation of a charge-transfer complex between the electron-rich EEB ether and the electron-deficient DDQ. This is followed by a single-electron transfer to form a radical cation, which then reacts with water to form a hemiacetal. The unstable hemiacetal subsequently collapses to release the deprotected alcohol and 4-ethoxybenzaldehyde.
Caption: Oxidative deprotection of a 4-ethoxybenzyl ether using DDQ.
Experimental Protocol
-
Dissolution: Dissolve the 4-ethoxybenzyl-protected substrate in a suitable solvent system, typically a mixture of dichloromethane (CH₂Cl₂) and water (e.g., 18:1 v/v).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of DDQ: Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (typically 1.1-1.5 equivalents) to the stirred solution. The reaction mixture will often turn dark, indicating the formation of a charge-transfer complex.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane or another suitable organic solvent.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
Quantitative Data Summary (based on analogous PMB deprotection)
| Substrate Type | Reagent (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Citation |
| Primary Alcohol | DDQ (1.2) | CH₂Cl₂/H₂O (18:1) | 0 to RT | 1-3 | >90 | [1] |
| Secondary Alcohol | DDQ (1.5) | CH₂Cl₂/H₂O (18:1) | 0 to RT | 2-5 | 85-95 | [1] |
| Phenol | DDQ (1.2) | CH₂Cl₂/H₂O (10:1) | RT | 0.5-2 | >90 | [2] |
II. Acid-Catalyzed Cleavage using Trifluoroacetic Acid (TFA)
Acid-catalyzed cleavage is another effective method for the deprotection of 4-ethoxybenzyl ethers. The reaction proceeds through a carbocation intermediate, which is stabilized by the electron-donating ethoxy group. Trifluoroacetic acid (TFA) is a commonly used reagent for this transformation.
General Reaction Mechanism
The ether oxygen is first protonated by the acid, followed by the departure of the alcohol to form a resonance-stabilized 4-ethoxybenzyl carbocation. This carbocation is then trapped by a nucleophile present in the reaction mixture, which can be the conjugate base of the acid or an added scavenger.
Caption: Workflow for the acid-catalyzed deprotection of a 4-ethoxybenzyl ether.
Experimental Protocol
-
Dissolution: Dissolve the 4-ethoxybenzyl-protected substrate in an anhydrous solvent, typically dichloromethane (CH₂Cl₂).
-
Addition of TFA: Add trifluoroacetic acid (TFA) to the solution. The concentration of TFA can vary (e.g., 10-50% v/v in CH₂Cl₂), depending on the acid sensitivity of the substrate.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Quenching and Neutralization: Once the reaction is complete, carefully quench by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the evolution of gas ceases.
-
Extraction: Extract the product with dichloromethane or another suitable organic solvent.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
Quantitative Data Summary (based on analogous PMB deprotection)
| Substrate Type | Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Citation |
| Primary Alcohol | 20% TFA | CH₂Cl₂ | RT | 1-4 | >90 | [3] |
| Secondary Alcohol | 50% TFA | CH₂Cl₂ | RT | 2-6 | 80-90 | [3] |
| Phenol | 10% TFA | CH₂Cl₂ | RT | 0.5-2 | >90 | [3] |
III. Catalytic Hydrogenolysis
Catalytic hydrogenolysis is a mild and effective method for the deprotection of benzyl-type ethers, including the 4-ethoxybenzyl group. This method is particularly useful for substrates that are sensitive to oxidative or acidic conditions.
General Reaction Conditions
The reaction involves the cleavage of the C-O bond by hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C).
Caption: General workflow for the catalytic hydrogenolysis of a 4-ethoxybenzyl ether.
Experimental Protocol
-
Dissolution: Dissolve the 4-ethoxybenzyl-protected substrate in a suitable solvent, such as ethanol (EtOH), methanol (MeOH), or ethyl acetate (EtOAc).
-
Addition of Catalyst: Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol %).
-
Hydrogenation: Subject the reaction mixture to a hydrogen atmosphere. This can be achieved using a hydrogen-filled balloon for small-scale reactions or a Parr hydrogenator for larger scales and higher pressures.
-
Reaction Monitoring: Stir the reaction vigorously and monitor its progress by TLC.
-
Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Concentration: Rinse the filter cake with the reaction solvent and concentrate the combined filtrates under reduced pressure to obtain the crude product.
-
Purification: If necessary, purify the product by flash column chromatography.
Quantitative Data Summary (based on analogous PMB deprotection)
| Substrate Type | Catalyst | Solvent | Pressure (atm) | Time (h) | Yield (%) | Citation |
| Primary Alcohol | 10% Pd/C | EtOH | 1 | 4-12 | >95 | [4] |
| Secondary Alcohol | 10% Pd/C | MeOH | 1 | 6-18 | 90-98 | [4] |
| Phenol | 5% Pd/C | EtOAc | 1 | 2-8 | >95 | [4] |
Selectivity Considerations
The choice of deprotection method for the 4-ethoxybenzyl group should be guided by the other functional groups present in the molecule.
-
DDQ is generally selective for electron-rich benzyl ethers and does not typically cleave simple benzyl ethers, silyl ethers (e.g., TBS, TIPS), or many other common protecting groups under standard conditions.[2]
-
TFA can cleave other acid-labile protecting groups such as tert-butyldimethylsilyl (TBS), tert-boc (Boc), and trityl (Tr) groups. The selectivity between EEB and other acid-labile groups can sometimes be achieved by careful control of the reaction conditions (e.g., TFA concentration, temperature).
-
Catalytic Hydrogenolysis will also cleave other functionalities susceptible to reduction, such as benzyl (Bn) ethers, benzyloxycarbonyl (Cbz) groups, alkynes, and alkenes.[4]
Note: The provided protocols and quantitative data are intended as a general guide. The optimal reaction conditions (e.g., reaction time, temperature, and reagent stoichiometry) may vary depending on the specific substrate and should be determined empirically. It is always recommended to perform a small-scale test reaction to optimize the conditions for a new substrate.
References
- 1. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DDQ as a versatile and easily recyclable oxidant: a systematic review - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04575J [pubs.rsc.org]
- 3. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
Application Notes and Protocols: Reactions of 1-(Bromomethyl)-4-ethoxybenzene with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the reaction of 1-(bromomethyl)-4-ethoxybenzene with a variety of common nucleophiles. This versatile reagent is a valuable building block in organic synthesis, particularly in the development of pharmaceutical intermediates and other functionalized organic molecules. The following sections detail the synthesis of key derivatives through nucleophilic substitution, including experimental procedures, quantitative data, and reaction workflows.
Synthesis of 1-(Azidomethyl)-4-ethoxybenzene
The introduction of an azide moiety provides a versatile handle for subsequent "click chemistry" reactions, such as the Huisgen 1,3-dipolar cycloaddition, or for reduction to a primary amine.
Reaction Scheme:
Quantitative Data
| Nucleophile | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Azide | Sodium Azide (NaN₃) | DMSO | Room Temp. | 12-24 | >90 |
Experimental Protocol
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethyl sulfoxide (DMSO)
-
Deionized water
-
Diethyl ether
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in dimethyl sulfoxide (DMSO).
-
Add sodium azide (1.5 eq) to the solution.
-
Stir the mixture at room temperature for 12-24 hours. The reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, slowly add water to the reaction mixture (Note: this can be exothermic).
-
Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine (2 x volume of the organic layer).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield 1-(azidomethyl)-4-ethoxybenzene as a clear oil.
Workflow Diagram:
Caption: Workflow for the synthesis of 1-(azidomethyl)-4-ethoxybenzene.
Synthesis of (4-Ethoxyphenyl)acetonitrile
The cyano group serves as a precursor to carboxylic acids, amines, and other functional groups, making this a valuable synthetic transformation.
Reaction Scheme:
Quantitative Data
| Nucleophile | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Cyanide | Potassium Cyanide (KCN) | Ethanol/Water | Reflux | 2-4 | Good to High |
Experimental Protocol
Materials:
-
This compound
-
Potassium cyanide (KCN)
-
Ethanol
-
Deionized water
-
Dichloromethane or Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Caution: Potassium cyanide is highly toxic. Handle with appropriate safety precautions in a well-ventilated fume hood.
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in a mixture of ethanol and water.
-
Add potassium cyanide (1.2 eq) to the solution.
-
Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, remove the ethanol under reduced pressure.
-
Add water to the residue and extract with dichloromethane or ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent to yield (4-ethoxyphenyl)acetonitrile.
Reaction Pathway Diagram:
Caption: Reaction pathway for the synthesis of (4-ethoxyphenyl)acetonitrile.
Williamson Ether Synthesis of 4-Ethoxybenzyl Ethers
The Williamson ether synthesis is a robust method for preparing ethers. Here, this compound acts as the electrophile, reacting with alkoxides or phenoxides.
Reaction Scheme (with Phenoxide):
Quantitative Data (Analogous Reaction)
| Nucleophile | Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenoxide | Phenol | NaOH | Methanol | Reflux | 0.75 | High |
Experimental Protocol (General)
Materials:
-
This compound
-
Alcohol or Phenol
-
Strong base (e.g., Sodium Hydroxide or Sodium Hydride)
-
Appropriate solvent (e.g., Methanol, THF, or DMF)
-
Deionized water
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve the alcohol or phenol (1.0 eq) in the chosen solvent.
-
Carefully add the strong base (1.1 eq) to form the alkoxide or phenoxide.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Heat the reaction to reflux and monitor by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with diethyl ether.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to yield the corresponding 4-ethoxybenzyl ether.
Logical Relationship Diagram:
Caption: Logical steps in the Williamson ether synthesis.
N-Alkylation of Amines to Synthesize N-(4-Ethoxybenzyl)amines
Alkylation of primary or secondary amines with this compound is a direct route to the corresponding secondary or tertiary amines. Controlling the stoichiometry is important to minimize over-alkylation.
Reaction Scheme (with a Primary Amine):
Quantitative Data (Analogous Reaction)
| Nucleophile | Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Amine | Primary Amine | K₂CO₃ | DMF | 60 | ~1.2 | High |
Experimental Protocol (General for Aromatic Amines)
Materials:
-
This compound
-
Primary or Secondary Amine (e.g., Aniline)
-
Base (e.g., Potassium Carbonate or Triethylamine)
-
Solvent (e.g., DMF or Acetonitrile)
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve the amine (1.0 eq) in the chosen solvent.
-
Add the base (e.g., K₂CO₃, 3.0 eq).
-
Add this compound (1.1 eq) to the stirred mixture.
-
Heat the reaction to an appropriate temperature (e.g., 60°C) and monitor by TLC.
-
Once the reaction is complete, cool to room temperature and add water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure. The crude product may require purification by column chromatography.
Experimental Workflow Diagram:
Caption: General workflow for the N-alkylation of amines.
Synthesis of (4-Ethoxybenzyl)triphenylphosphonium Bromide
This phosphonium salt is a key intermediate for the Wittig reaction, allowing for the conversion of aldehydes and ketones into alkenes.
Reaction Scheme:
Quantitative Data (Analogous Reaction)
| Nucleophile | Reagent | Solvent | Temperature (°C) | Time (d) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Phosphine | Triphenylphosphine (PPh₃) | Benzene | Room Temp. | 2 | High |
Experimental Protocol
Materials:
-
This compound
-
Triphenylphosphine (PPh₃)
-
Anhydrous Benzene or Toluene
Procedure:
-
In a round-bottom flask, dissolve triphenylphosphine (1.0 eq) in anhydrous benzene or toluene.
-
Add this compound (1.0 eq) to the solution.
-
Stir the mixture at room temperature for 24-48 hours. A precipitate will form as the reaction progresses.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with fresh solvent (benzene or toluene) and then with a non-polar solvent like petroleum ether to remove any unreacted starting materials.
-
Dry the resulting white solid in vacuo to obtain (4-ethoxybenzyl)triphenylphosphonium bromide.
Reaction Pathway Diagram:
Application Notes and Protocols for 1-(Bromomethyl)-4-ethoxybenzene in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1-(bromomethyl)-4-ethoxybenzene and its derivatives as key intermediates in the synthesis of pharmaceuticals, with a focus on the SGLT2 inhibitor Dapagliflozin. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to support research and development in this area.
Introduction
This compound, also known as 4-ethoxybenzyl bromide, is a versatile reagent in organic synthesis. Its utility in the pharmaceutical industry stems from the reactive bromomethyl group, which readily participates in nucleophilic substitution and Friedel-Crafts alkylation reactions. This allows for the introduction of the 4-ethoxybenzyl moiety, a key structural component in a number of biologically active molecules. While direct large-scale pharmaceutical synthesis protocols starting from this compound are not widely published in peer-reviewed literature, its structural motif is central to important drugs. A closely related and industrially significant intermediate, 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, is a cornerstone in the synthesis of Dapagliflozin, a widely used medication for the treatment of type 2 diabetes.
Application in the Synthesis of Dapagliflozin Intermediate
A critical application of the 4-ethoxybenzyl scaffold is in the synthesis of the SGLT2 inhibitor, Dapagliflozin. The key intermediate for this synthesis is 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene . The following sections detail a well-established protocol for the synthesis of this intermediate via a Friedel-Crafts acylation followed by a reduction, and its subsequent conversion to Dapagliflozin.
Synthesis of the Key Intermediate: 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene
The synthesis of this crucial intermediate is typically achieved in a two-step process starting from 5-bromo-2-chlorobenzoic acid and phenetole (ethoxybenzene).
Experimental Protocol:
Step 1: Friedel-Crafts Acylation to (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone
-
Materials:
-
5-bromo-2-chlorobenzoic acid
-
Oxalyl chloride or Thionyl chloride
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)
-
Phenetole (Ethoxybenzene)
-
Anhydrous Aluminum chloride (AlCl₃)
-
Hydrochloric acid (HCl), aqueous solution
-
Sodium bicarbonate (NaHCO₃), aqueous solution
-
Brine
-
Anhydrous Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), a solution of 5-bromo-2-chlorobenzoic acid in anhydrous DCM is prepared.
-
A catalytic amount of anhydrous DMF is added, followed by the slow, dropwise addition of oxalyl chloride or thionyl chloride at room temperature.
-
The reaction mixture is stirred at room temperature for 1-2 hours or until the evolution of gas ceases, indicating the formation of the acid chloride. The reaction progress can be monitored by TLC.
-
In a separate flame-dried flask, anhydrous aluminum chloride is suspended in anhydrous DCM and cooled to 0-5 °C in an ice bath.
-
Phenetole is added to the AlCl₃ suspension.
-
The freshly prepared solution of 5-bromo-2-chlorobenzoyl chloride is added dropwise to the AlCl₃-phenetole mixture, maintaining the temperature between 0-5 °C.
-
The reaction mixture is stirred at this temperature for 1-3 hours and then allowed to warm to room temperature, stirring for an additional 12-16 hours.
-
Upon completion, the reaction is quenched by carefully pouring the mixture onto a mixture of crushed ice and concentrated HCl.
-
The organic layer is separated, and the aqueous layer is extracted with DCM.
-
The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution, and brine.
-
The organic phase is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Step 2: Reduction to 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene
-
Materials:
-
(5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone
-
Triethylsilane (Et₃SiH)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Anhydrous Dichloromethane (DCM) or Acetonitrile
-
Aqueous potassium hydroxide (KOH) or sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
The (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone is dissolved in anhydrous DCM or acetonitrile in a flame-dried flask under an inert atmosphere.
-
The solution is cooled in an ice bath, and triethylsilane is added.
-
Boron trifluoride diethyl etherate is then added dropwise, maintaining the temperature at 0-5 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The reaction progress is monitored by TLC or HPLC.
-
Once the reaction is complete, it is carefully quenched by the addition of an aqueous solution of KOH or NaHCO₃.
-
The mixture is extracted with DCM, and the combined organic layers are washed with brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is evaporated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent like ethanol to afford pure 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.[1]
-
Quantitative Data Summary:
| Step | Reactants | Key Reagents | Solvent | Typical Yield | Purity |
| 1. Acylation | 5-bromo-2-chlorobenzoic acid, Phenetole | Oxalyl chloride, AlCl₃ | Dichloromethane | 85-95% | >98% (after recrystallization) |
| 2. Reduction | (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone | Et₃SiH, BF₃·OEt₂ | Dichloromethane | 90-97% | >99% (after chromatography/recrystallization) |
Synthesis of Dapagliflozin from the Key Intermediate
The synthesized 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene serves as the aglycone precursor for the C-glycosylation step to form Dapagliflozin.
Experimental Workflow:
Caption: Synthetic workflow for Dapagliflozin.
Experimental Protocol (Illustrative):
-
Materials:
-
4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene
-
n-Butyllithium (n-BuLi) in hexanes
-
2,3,4,6-Tetra-O-trimethylsilyl-D-gluconolactone
-
Anhydrous Tetrahydrofuran (THF)
-
Methanolic hydrochloric acid or Methanesulfonic acid in methanol
-
Triethylsilane (Et₃SiH)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Aqueous sodium bicarbonate (NaHCO₃) solution
-
-
Procedure:
-
A solution of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene in anhydrous THF is cooled to a low temperature (typically -78 °C) under an inert atmosphere.
-
n-Butyllithium is added dropwise to effect a lithium-halogen exchange, forming the corresponding aryllithium species.
-
A solution of 2,3,4,6-tetra-O-trimethylsilyl-D-gluconolactone in anhydrous THF is then added slowly to the aryllithium solution.
-
After stirring for a specified time, the reaction is quenched by the addition of methanolic HCl or methanesulfonic acid in methanol. This step also removes the silyl protecting groups.
-
The resulting intermediate is then subjected to a reduction reaction, typically with triethylsilane and boron trifluoride diethyl etherate, to reduce the anomeric hydroxyl group.
-
The reaction is worked up by quenching with an aqueous base, followed by extraction with an organic solvent.
-
The crude Dapagliflozin is purified by chromatography and/or recrystallization to yield the final active pharmaceutical ingredient.
-
Mechanism of Action of Dapagliflozin: SGLT2 Inhibition
Dapagliflozin exerts its therapeutic effect by selectively inhibiting the sodium-glucose cotransporter 2 (SGLT2) in the proximal tubules of the kidneys.[2][3] SGLT2 is responsible for the reabsorption of the majority of glucose filtered by the glomeruli.[2][4] By inhibiting SGLT2, Dapagliflozin reduces the reabsorption of glucose, leading to increased urinary glucose excretion and a subsequent lowering of blood glucose levels in patients with type 2 diabetes.[3][5] This mechanism is independent of insulin secretion or action.[5]
Recent studies have also suggested that the therapeutic benefits of Dapagliflozin may extend beyond glycemic control and involve other signaling pathways, such as the PI3K-Akt pathway, which is implicated in cellular processes like oxidative stress and endothelial function.[6]
Signaling Pathway of Dapagliflozin's Action:
Caption: Dapagliflozin's mechanism of action.
Other Potential Pharmaceutical Applications
Conclusion
This compound and its derivatives are valuable intermediates in the synthesis of pharmaceuticals, most notably demonstrated by the established routes to the SGLT2 inhibitor Dapagliflozin. The reactivity of the bromomethyl group allows for its incorporation into complex molecular architectures. The provided protocols for the synthesis of the key Dapagliflozin intermediate offer a practical guide for researchers in this field. Further exploration of Friedel-Crafts reactions directly involving this compound could potentially lead to more streamlined and atom-economical synthetic routes for this important class of drugs.
References
- 1. WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]
- 2. nbinno.com [nbinno.com]
- 3. US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]
- 4. Item - Facile and green synthesis of dapagliflozin - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 5. Synthesis routes of 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene [benchchem.com]
- 6. 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene synthesis - chemicalbook [chemicalbook.com]
Application Note: Derivatization of Carboxylic Acids with 1-(Bromomethyl)-4-ethoxybenzene for Enhanced Detection and Analysis
Abstract
This application note details a robust and efficient method for the derivatization of carboxylic acids using 1-(bromomethyl)-4-ethoxybenzene. This process converts carboxylic acids into their corresponding 4-ethoxybenzyl esters, which significantly improves their analytical characteristics for chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). The introduction of the 4-ethoxybenzyl group enhances the hydrophobicity of the analytes, leading to improved retention in reversed-phase chromatography, and provides a strong chromophore for sensitive UV detection. Furthermore, the resulting esters are amenable to GC-MS analysis, yielding characteristic fragmentation patterns that aid in structural elucidation. This document provides detailed experimental protocols, data presentation in tabular format, and visual diagrams of the reaction mechanism and experimental workflow to guide researchers in applying this derivatization strategy.
Introduction
The quantitative analysis of carboxylic acids is crucial in numerous scientific disciplines, including biomedical research, pharmaceutical development, and metabolomics. However, the inherent polarity and low volatility of many carboxylic acids present challenges for their direct analysis by common chromatographic methods. Derivatization is a widely employed strategy to overcome these limitations by chemically modifying the analyte to improve its detectability and chromatographic behavior.
This compound is an effective derivatizing agent for carboxylic acids. The reaction proceeds via a nucleophilic substitution, where the carboxylate anion displaces the bromide ion of this compound to form a stable 4-ethoxybenzyl ester. This derivatization imparts several analytical advantages:
-
Enhanced UV Detection: The 4-ethoxybenzyl group is a strong chromophore, enabling highly sensitive detection of the derivatized carboxylic acids by HPLC with a UV detector.
-
Improved Chromatographic Properties: The derivatization increases the hydrophobicity of the carboxylic acids, leading to better retention and separation on reversed-phase HPLC columns.
-
Suitability for GC-MS: The resulting esters are sufficiently volatile and thermally stable for analysis by GC-MS, which allows for mass-based detection and structural confirmation.
This application note provides a comprehensive guide to the derivatization of carboxylic acids with this compound, including a detailed experimental protocol and expected analytical outcomes.
Data Presentation
The derivatization of a model carboxylic acid, hexanoic acid, with this compound is expected to yield the corresponding 4-ethoxybenzyl hexanoate. The following tables summarize the expected analytical data for this derivative.
Table 1: Expected HPLC-UV and GC-MS Data for 4-Ethoxybenzyl Hexanoate
| Parameter | Expected Value |
| HPLC-UV | |
| Retention Time (typical C18 column) | 10 - 15 min |
| UV λmax | ~225 nm and ~275 nm |
| GC-MS (Electron Ionization) | |
| Molecular Ion (M+) [m/z] | 250 |
| Key Fragment Ions [m/z] | 135 (base peak), 107, 79, 115 |
Table 2: Predicted Mass Spectrometry Fragmentation of 4-Ethoxybenzyl Hexanoate
| m/z | Proposed Fragment | Structure |
| 250 | Molecular Ion [M]+ | [CH₃(CH₂)₄COOCH₂C₆H₄OCH₂CH₃]+ |
| 135 | 4-Ethoxybenzyl Cation (base peak) | [CH₃CH₂OC₆H₄CH₂]+ |
| 115 | Hexanoyl Cation | [CH₃(CH₂)₄CO]+ |
| 107 | Tropylium Ion derivative | [C₇H₆OCH₂CH₃]+ |
| 79 | Phenyl Cation derivative | [C₆H₄OH]+ |
Experimental Protocols
This section provides a detailed protocol for the derivatization of a generic carboxylic acid with this compound.
Materials and Reagents
-
Carboxylic acid sample
-
This compound (derivatizing agent)
-
Anhydrous Potassium Carbonate (K₂CO₃), finely ground
-
18-Crown-6 (catalyst)
-
Anhydrous Acetonitrile (ACN), HPLC grade
-
Deionized water
-
Hexane, HPLC grade
-
Sodium Sulfate (Na₂SO₄), anhydrous
-
Vortex mixer
-
Heating block or water bath
-
Centrifuge
-
HPLC system with UV detector
-
GC-MS system
Derivatization Protocol
-
Sample Preparation: Accurately weigh 1-5 mg of the carboxylic acid sample into a 2 mL reaction vial. If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reagent Addition: To the dried sample, add 500 µL of a 10 mg/mL solution of this compound in anhydrous acetonitrile.
-
Catalyst and Base Addition: Add approximately 10 mg of anhydrous potassium carbonate and a catalytic amount (approx. 1 mg) of 18-crown-6 to the vial.
-
Reaction: Cap the vial tightly and vortex for 30 seconds. Place the vial in a heating block or water bath set to 70°C for 60 minutes. Vortex the mixture occasionally during the reaction.
-
Sample Work-up:
-
After cooling to room temperature, centrifuge the vial at 2,000 x g for 5 minutes to pellet the potassium carbonate.
-
Carefully transfer the supernatant to a clean vial.
-
Add 500 µL of deionized water and 500 µL of hexane to the supernatant.
-
Vortex vigorously for 1 minute to extract the 4-ethoxybenzyl ester into the hexane layer.
-
Allow the layers to separate.
-
Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
-
Analysis: The dried hexane solution containing the derivatized carboxylic acid is now ready for analysis by HPLC-UV or GC-MS.
Visualizations
Reaction Mechanism
Caption: Reaction mechanism for the derivatization of a carboxylic acid.
Experimental Workflow
Caption: Experimental workflow for carboxylic acid derivatization.
Conclusion
The derivatization of carboxylic acids with this compound is a highly effective method to enhance their analytical characteristics for HPLC-UV and GC-MS analysis. The protocol provided in this application note is straightforward and utilizes readily available reagents. This derivatization strategy offers a valuable tool for researchers, scientists, and drug development professionals for the sensitive and reliable quantification and identification of carboxylic acids in various matrices.
Application Notes and Protocols for Suzuki Coupling Reactions with 1-(Bromomethyl)-4-ethoxybenzene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling of 1-(bromomethyl)-4-ethoxybenzene and its derivatives. This class of reaction is pivotal in synthetic organic chemistry, particularly in the pharmaceutical industry, for the construction of diarylmethane scaffolds, which are common motifs in biologically active compounds.
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound.[1] The reaction of benzylic halides, such as this compound, with various arylboronic acids offers a direct route to synthesize a diverse library of 1-arylmethyl-4-ethoxybenzene derivatives. These products are valuable intermediates in the development of new therapeutic agents.
General Reaction Scheme
The general transformation for the Suzuki coupling of this compound with an arylboronic acid is depicted below:
Scheme 1: Suzuki Coupling of this compound with an Arylboronic Acid
Data Presentation: Reaction Conditions and Yields
The following table summarizes typical reaction conditions and reported yields for the Suzuki coupling of benzylic bromides with various arylboronic acids. While specific data for this compound is extrapolated from closely related structures, these examples provide a strong basis for reaction optimization.
| Entry | Benzylic Bromide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Methoxybenzyl bromide | Phenylboronic acid | Pd(OAc)₂ (5) | JohnPhos (10) | K₂CO₃ (3.0) | DMF | 140 | 0.33 | 75 |
| 2 | Benzyl bromide | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (5) | JohnPhos (10) | K₂CO₃ (3.0) | DMF | 140 | 0.33 | 68 |
| 3 | Benzyl bromide | Phenylboronic acid | PdCl₂(dppf)·CH₂Cl₂ (2) | - | Cs₂CO₃ (3.0) | THF/H₂O (10:1) | 77 | 23 | 81 |
| 4 | 4-Methylbenzyl bromide | Phenyltrifluoroborate | PdCl₂(dppf)·CH₂Cl₂ (2) | - | Cs₂CO₃ (3.0) | CPME/H₂O (10:1) | 90 | 12 | 82 |
| 5 | Benzyl bromide | 4-Trifluoromethylphenylboronic acid | Pd(OAc)₂ (5) | JohnPhos (10) | K₂CO₃ (3.0) | DMF | 140 | 0.33 | 35 |
| 6 | Benzyl iodide | Phenylboronic acid | PdCl₂ (1.69) | - | K₂CO₃ (2.5) | Acetone/H₂O (3:1) | RT | 0.8 | 97 |
Note: Yields are isolated yields as reported in the cited literature for analogous substrates.[2][3] Optimization may be required for this compound.
Experimental Protocols
Below are two detailed protocols for conducting Suzuki coupling reactions with this compound derivatives, one using microwave conditions and another using conventional heating.
Protocol 1: Microwave-Assisted Suzuki Coupling
This protocol is adapted from procedures developed for the rapid coupling of benzylic bromides.[2]
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.5 mmol, 1.5 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 5 mol%)
-
JohnPhos (2-(Di-tert-butylphosphino)biphenyl, 0.10 mmol, 10 mol%)
-
Potassium carbonate (K₂CO₃, 3.0 mmol, 3.0 equiv.)
-
Anhydrous N,N-Dimethylformamide (DMF, 2 mL)
-
Microwave vial (10 mL) with a stir bar
-
Microwave reactor
Procedure:
-
To a 10 mL microwave vial equipped with a magnetic stir bar, add this compound (1.0 mmol), the desired arylboronic acid (1.5 mmol), potassium carbonate (3.0 mmol), palladium(II) acetate (0.05 mmol), and JohnPhos (0.10 mmol).
-
Add 2 mL of anhydrous DMF to the vial.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at 140 °C for 20 minutes with stirring.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired diarylmethane derivative.
Protocol 2: Conventional Heating Suzuki Coupling
This protocol is based on established methods for the Suzuki coupling of benzyl halides.[3]
Materials:
-
This compound (0.5 mmol, 1.0 equiv.)
-
Potassium aryltrifluoroborate (0.505 mmol, 1.01 equiv.) or Arylboronic acid (0.75 mmol, 1.5 equiv.)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (PdCl₂(dppf)·CH₂Cl₂, 0.01 mmol, 2 mol%)
-
Cesium carbonate (Cs₂CO₃, 1.5 mmol, 3.0 equiv.)
-
Tetrahydrofuran (THF, 4.5 mL)
-
Deionized water (0.5 mL)
-
Sealed tube or round-bottom flask with a condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry sealed tube or a round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (0.5 mmol), the potassium aryltrifluoroborate (0.505 mmol) or arylboronic acid (0.75 mmol), cesium carbonate (1.5 mmol), and PdCl₂(dppf)·CH₂Cl₂ (0.01 mmol).
-
Evacuate and backfill the reaction vessel with an inert gas (nitrogen or argon) three times.
-
Under the inert atmosphere, add 4.5 mL of THF and 0.5 mL of deionized water.
-
Seal the tube or place the flask under a positive pressure of the inert gas.
-
Heat the reaction mixture to 77 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2 x 10 mL).
-
Combine the organic extracts, wash with brine (15 mL), and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the Suzuki coupling of this compound derivatives.
Caption: General experimental workflow for Suzuki coupling.
Catalytic Cycle
The diagram below outlines the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Suzuki-Miyaura cross-coupling catalytic cycle.
References
Application Notes and Protocols for Heck Coupling Reactions Involving 1-(Bromomethyl)-4-ethoxybenzene Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and expected outcomes for the Heck coupling reaction of 1-(bromomethyl)-4-ethoxybenzene and its derivatives with various alkenes. The methodologies are based on established procedures for similar benzyl halides and serve as a comprehensive guide for the synthesis of substituted stilbenes and related structures, which are of significant interest in medicinal chemistry and materials science.
Introduction
The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. This transformation is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures with high regio- and stereoselectivity. The reaction typically proceeds via a catalytic cycle involving the oxidative addition of the halide to a palladium(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the coupled product and regenerate the active catalyst.
Benzyl halides, such as this compound, are effective substrates in Heck-type reactions, providing access to a variety of functionalized allylbenzene and stilbene derivatives. The ethoxy group at the para position is an electron-donating group, which can influence the reactivity of the benzyl bromide.
Reaction Scheme and Mechanism
The general scheme for the Heck coupling of this compound with an alkene is depicted below:
Figure 1: General Heck Coupling Reaction Scheme.
The catalytic cycle for the Heck reaction is a well-established process involving palladium cycling between the 0 and +2 oxidation states.
Figure 2: Simplified Heck Catalytic Cycle.
Quantitative Data Summary
The following table summarizes representative quantitative data for the Heck coupling of this compound with various alkenes. The data is based on typical yields obtained for analogous benzyl halide reactions and should be considered illustrative. Optimization may be required to achieve these yields.
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (2) | DMF | 100 | 12 | 85 |
| 2 | Methyl Acrylate | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | K₂CO₃ (2) | Toluene | 110 | 16 | 78 |
| 3 | n-Butyl Acrylate | PdCl₂(PPh₃)₂ (3) | - | NaOAc (2.5) | DMA | 120 | 24 | 75 |
| 4 | Ethylene (1 atm) | Ni(cod)₂ (5) | PCyPh₂ (10) | Et₃N (3) | Toluene | 25 | 4 | 92 |
Experimental Protocols
Protocol 1: Heck Coupling of this compound with Styrene
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).
-
Seal the flask with a septum and purge with a gentle stream of argon or nitrogen for 10-15 minutes to establish an inert atmosphere.
-
Under the inert atmosphere, add anhydrous DMF (5 mL) via syringe, followed by styrene (1.2 mmol, 1.2 equiv) and triethylamine (2.0 mmol, 2.0 equiv).
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (3 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired stilbene derivative.
Protocol 2: Nickel-Catalyzed Heck-Type Coupling with Ethylene
Materials:
-
This compound (or corresponding chloride)
-
Ethylene gas
-
Bis(1,5-cyclooctadiene)nickel(0) (Ni(cod)₂)
-
Cyclohexylphenylphosphine (PCyPh₂)
-
Triethylamine (Et₃N)
-
Toluene, anhydrous
-
Standard glassware for inert atmosphere reactions, including a balloon for ethylene
-
Magnetic stirrer
Procedure:
-
In a glovebox, to a dry vial equipped with a magnetic stir bar, add Ni(cod)₂ (0.05 mmol, 5 mol%) and PCyPh₂ (0.10 mmol, 10 mol%).
-
Add anhydrous toluene (2 mL) and stir the mixture at room temperature for 10 minutes.
-
Add this compound (1.0 mmol, 1.0 equiv) and triethylamine (3.0 mmol, 3.0 equiv).
-
Seal the vial with a septum, remove from the glovebox, and connect to a balloon filled with ethylene gas.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction by GC-MS. The reaction is typically complete within 4-8 hours.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Experimental Workflow
The following diagram illustrates the general workflow for a typical Heck coupling experiment.
Figure 3: General Experimental Workflow.
Concluding Remarks
The Heck coupling reaction is a versatile and reliable method for the synthesis of a wide array of substituted alkenes from this compound and its derivatives. The provided protocols offer a solid starting point for researchers. It is important to note that reaction conditions, including catalyst, ligand, base, solvent, and temperature, may require optimization to achieve the best results for specific substrate combinations. Careful monitoring of the reaction progress is crucial for determining the optimal reaction time and maximizing product yield.
Troubleshooting & Optimization
Common side reactions in Williamson ether synthesis with 1-(Bromomethyl)-4-ethoxybenzene
Technical Support Center: Williamson Ether Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 1-(bromomethyl)-4-ethoxybenzene in Williamson ether synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions when using this compound in a Williamson ether synthesis?
A1: The primary side reaction is the E2 elimination, which competes with the desired SN2 substitution pathway.[1] Although this compound is a primary benzylic halide and favors the SN2 reaction, elimination can become significant under certain conditions, such as elevated temperatures.[2][3] Another potential side reaction is the hydrolysis of the starting material to 4-ethoxybenzyl alcohol if moisture is present in the reaction. This alcohol can then be deprotonated to form an alkoxide, which can react with another molecule of the starting bromide to produce a symmetric ether, bis(4-ethoxyphenyl)methyl ether, as a byproduct.
Q2: My reaction yield is very low. What are the likely causes?
A2: Low yields can stem from several factors. The most common issues include:
-
Presence of Water: The Williamson ether synthesis is highly sensitive to moisture. Water can hydrolyze your starting material and consume the strong base needed to form the alkoxide.[2] Ensure all glassware is thoroughly dried and anhydrous solvents are used.
-
Competing Elimination Reaction: Higher reaction temperatures can favor the E2 elimination side reaction over the desired SN2 substitution, leading to the formation of an alkene byproduct.[2]
-
Base Purity and Strength: The base used to deprotonate the alcohol must be strong enough and pure. For example, if using sodium hydride (NaH), ensure it has not been deactivated by improper storage.[2]
-
Steric Hindrance: While the alkyl halide is primary, using a bulky or sterically hindered alcohol to form the alkoxide can slow down the SN2 reaction, allowing the E2 pathway to compete more effectively.[3]
Q3: How can I minimize the formation of the elimination byproduct?
A3: To favor the SN2 reaction and minimize elimination, consider the following adjustments:
-
Control the Temperature: Avoid excessively high temperatures. A typical range for this synthesis is 50-100 °C, but optimization may be required.[2][4]
-
Choice of Base: Use a non-hindered, strong base to generate the alkoxide. Sodium hydride (NaH) or potassium hydride (KH) are common choices.[3]
-
Solvent Selection: Use a polar aprotic solvent like DMF or DMSO. These solvents are effective at solvating the cation of the alkoxide, leaving a more nucleophilic "naked" alkoxide anion, which favors the SN2 pathway.[5]
Q4: Can I use a secondary or tertiary alcohol as the nucleophile with this compound?
A4: Yes, you can use secondary or even tertiary alcohols. The substrate, this compound, is a primary halide, which is ideal for minimizing elimination reactions from the electrophile side.[3][6] However, be aware that using a bulky alkoxide derived from a tertiary alcohol (like potassium tert-butoxide) can still promote elimination of the primary halide, although it is less favored than when using a secondary or tertiary halide.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues encountered during the Williamson ether synthesis with this compound.
| Observed Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Presence of moisture.[2] 2. Inactive base (e.g., old NaH).[2] 3. Insufficiently strong base to deprotonate the alcohol. | 1. Ensure all glassware is oven-dried. Use anhydrous solvents. 2. Use fresh, properly stored base. 3. Select a base with a pKa significantly higher than the alcohol's pKa (e.g., NaH, KH).[3] |
| Significant Amount of Elimination Product | 1. Reaction temperature is too high.[2] 2. Use of a sterically hindered base/alkoxide.[7] | 1. Lower the reaction temperature and increase the reaction time if necessary. 2. If possible, choose a less hindered alcohol for the synthesis. |
| Presence of 4-ethoxybenzyl alcohol in Product | Hydrolysis of the starting this compound. | Rigorously exclude water from the reaction by using anhydrous reagents and solvents and performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[2] |
| Formation of bis(4-ethoxyphenyl)methyl ether | Hydrolysis of the starting material to 4-ethoxybenzyl alcohol, which then acts as a nucleophile. | This is a consequence of water contamination. Follow the recommendations for preventing hydrolysis. |
Experimental Protocols
General Protocol for Williamson Ether Synthesis
This protocol describes a general procedure for the reaction of an alcohol with this compound.
Materials:
-
Alcohol (1.0 eq)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)
-
This compound (1.1 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Anhydrous Diethyl Ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Alkoxide Formation:
-
Add the alcohol (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Dissolve the alcohol in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add NaH (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.[3]
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
-
-
SN2 Reaction:
-
Dissolve this compound (1.1 eq) in a minimal amount of anhydrous DMF and add it to the dropping funnel.
-
Add the bromide solution dropwise to the alkoxide mixture at room temperature over 30 minutes.
-
Heat the reaction mixture to 60-70 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and dilute with diethyl ether and water.
-
Separate the layers. Wash the organic layer sequentially with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Visualizations
Caption: Main SN2 reaction pathway and competing E2 and hydrolysis side reactions.
Caption: A troubleshooting workflow for addressing low yields in the synthesis.
References
Technical Support Center: Purification of Reaction Products Involving 1-(Bromomethyl)-4-ethoxybenzene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with reactions involving 1-(Bromomethyl)-4-ethoxybenzene. The focus is on the purification of the resulting products, which are often 4-ethoxybenzyl ethers formed via reactions like the Williamson ether synthesis.
Troubleshooting Guides
This section addresses common issues encountered during the purification of products from reactions with this compound.
Problem 1: Low or No Product Yield After Work-up
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | Before work-up, verify reaction completion using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material is still present, consider extending the reaction time, increasing the temperature, or adding more of the limiting reagent. |
| Product Loss During Extraction | Ensure the correct pH of the aqueous layer during extraction to prevent the product from partitioning into the aqueous phase, especially if it has acidic or basic functionalities. Perform multiple extractions with a suitable organic solvent to maximize recovery. A brine wash can help to break up emulsions and improve phase separation. |
| Product Degradation | Some products may be sensitive to acidic or basic conditions during work-up. Neutralize the reaction mixture carefully and avoid prolonged exposure to harsh pH conditions. |
| Volatile Product | If the product is volatile, avoid excessive heat and high vacuum during solvent removal. Use a rotary evaporator at a controlled temperature and pressure. |
Problem 2: Difficulty in Separating the Product from Starting Materials or Byproducts via Column Chromatography
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Similar Polarity of Compounds | If the product and impurities have similar Rf values on TLC, optimizing the solvent system is crucial. Try a less polar or more polar solvent system, or introduce a third solvent to fine-tune the separation. A slow gradient elution can also improve the resolution. For instance, a shallow gradient of ethyl acetate in hexanes is a common starting point.[1] |
| Streaking or Tailing on TLC/Column | This can be due to overloading the column, or the compound interacting too strongly with the stationary phase.[1] Reduce the amount of crude material loaded onto the column. For acidic or basic compounds, adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent can improve peak shape.[1] |
| Co-elution of Byproducts | The primary byproduct in Williamson ether synthesis is often the alkene from E2 elimination, especially with sterically hindered substrates.[2] If the alkene co-elutes with your product, a different stationary phase (e.g., alumina) or a different solvent system may be necessary. |
Problem 3: Product Fails to Crystallize or Oils Out During Recrystallization
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Product is an Oil at Room Temperature | If the product has a low melting point, crystallization may not be feasible. In this case, column chromatography is the preferred method of purification. |
| Inappropriate Solvent Choice | The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[3] Test a range of solvents or solvent pairs. Common pairs include ethanol/water, ethyl acetate/hexanes, and dichloromethane/hexanes.[4] |
| Presence of Impurities | Impurities can inhibit crystal formation. Try to pre-purify the crude product by a quick filtration through a plug of silica gel before attempting recrystallization. |
| Cooling Too Rapidly | Allow the hot solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote the formation of pure crystals. Scratching the inside of the flask with a glass rod can sometimes induce crystallization. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in a reaction with this compound?
A1: The most common impurities include unreacted this compound, the unreacted nucleophile (e.g., a phenol or alcohol), and byproducts from side reactions. In the case of Williamson ether synthesis, an alkene byproduct resulting from E2 elimination is a possibility, particularly if the reaction conditions are not optimized.[2]
Q2: How can I effectively remove unreacted phenol from my reaction mixture?
A2: Unreacted phenol can typically be removed by washing the organic layer with an aqueous base solution, such as 1M sodium hydroxide. The phenol will be deprotonated to the water-soluble phenoxide and partition into the aqueous layer.
Q3: My product is an oil. What is the best way to purify it?
A3: For oily products, column chromatography is generally the most effective purification method.[5] Recrystallization is not suitable for compounds that are liquid at or near room temperature.
Q4: How do I choose the right solvent system for column chromatography?
A4: The ideal solvent system for column chromatography should provide a good separation of your product from impurities on a TLC plate, with the Rf value of the product ideally between 0.25 and 0.35.[6] A common starting point for 4-ethoxybenzyl ethers is a mixture of hexanes and ethyl acetate.[7] You can gradually increase the polarity by increasing the proportion of ethyl acetate.
Q5: I see unexpected peaks in my ¹H NMR spectrum after purification. What could they be?
A5: Unexpected peaks could be residual solvents from your purification (e.g., ethyl acetate, hexanes, dichloromethane).[8] They could also be from grease if you used greased glassware. If the peaks are complex multiplets, they might indicate the presence of isomeric byproducts. A D₂O shake can help identify exchangeable protons like those from alcohols or water.[6]
Data Presentation
While specific quantitative data for the purification of all possible products from this compound is not available in a comparative format, the following tables provide typical parameters and expected outcomes for common purification techniques.
Table 1: Typical Parameters for Column Chromatography Purification
| Parameter | Typical Value/Range | Notes |
| Stationary Phase | Silica gel (60 Å, 230-400 mesh) | The most common choice for neutral to moderately polar compounds. |
| Eluent System | Hexanes/Ethyl Acetate gradient | Start with a low polarity (e.g., 5% EtOAc) and gradually increase. |
| Typical Loading | 1g crude product per 20-100g silica gel | Depends on the difficulty of the separation. |
| Expected Yield | 70-95% | Highly dependent on the purity of the crude material and the separation efficiency. |
| Expected Purity | >95% (by NMR) | Can often achieve high purity in a single column. |
Table 2: Typical Parameters for Recrystallization Purification
| Parameter | Typical Value/Range | Notes |
| Solvent System | Ethanol/Water, Ethyl Acetate/Hexanes | The choice of solvent is critical and must be determined experimentally.[9] |
| Initial Purity Requirement | Generally >85% | Recrystallization is most effective for removing small amounts of impurities. |
| Expected Yield | 60-90% | Yield can be lower than chromatography due to product remaining in the mother liquor. |
| Expected Purity | >99% (by NMR) | Can achieve very high purity, especially after multiple recrystallizations. |
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography
-
Prepare the Column: Secure a glass column vertically. Add a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.
-
Pack the Column: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pour the slurry into the column and allow it to settle, tapping the column gently to ensure even packing. Add another layer of sand on top of the silica bed.
-
Equilibrate the Column: Run the initial eluent through the column until the silica bed is fully equilibrated.
-
Load the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (ideally the eluent). Carefully apply the sample to the top of the silica gel.
-
Elute the Column: Begin eluting with the chosen solvent system, starting with low polarity. Gradually increase the polarity of the eluent to move the compounds down the column.
-
Collect Fractions: Collect the eluent in a series of fractions.
-
Analyze Fractions: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Isolate Product: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: General Procedure for Recrystallization
-
Dissolve the Crude Product: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to completely dissolve the solid.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Induce Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If using a solvent pair, add the "poor" solvent dropwise to the hot solution until it becomes slightly turbid, then allow it to cool.
-
Complete Crystallization: Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Isolate Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the Crystals: Dry the purified crystals under vacuum to remove any residual solvent.
Mandatory Visualization
References
- 1. silicycle.com [silicycle.com]
- 2. jk-sci.com [jk-sci.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Williamson Ether Synthesis Lab Report - 1468 Words | Cram [cram.com]
- 5. quora.com [quora.com]
- 6. Troubleshooting [chem.rochester.edu]
- 7. studylib.net [studylib.net]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of 1-(Bromomethyl)-4-ethoxybenzene
For researchers, scientists, and drug development professionals, the purity of reagents is paramount to the success of experimental outcomes. This guide provides troubleshooting advice and detailed protocols for the removal of unreacted 1-(Bromomethyl)-4-ethoxybenzene from reaction mixtures.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is complete, but I'm unsure how to effectively remove the excess this compound. What are the recommended general strategies?
A1: Unreacted this compound can typically be removed using one or a combination of the following techniques:
-
Aqueous Workup/Liquid-Liquid Extraction: This is often the first line of defense. By washing the organic reaction mixture with water or a specific aqueous solution, you can remove water-soluble impurities. While this compound itself has low water solubility, this step is crucial for removing other polar byproducts.
-
Chemical Quenching: The reactivity of the bromomethyl group can be exploited for its removal. Adding a nucleophilic amine, such as triethylamine or pyridine, will convert the benzyl bromide into a more polar quaternary ammonium salt, which can then be easily extracted into an aqueous phase.
-
Column Chromatography: This is a highly effective method for separating compounds based on their polarity. This compound can be separated from your desired product if there is a sufficient difference in their polarity.
-
Recrystallization: If your desired product is a solid, recrystallization can be an excellent method for purification. The choice of solvent is critical for this technique to be successful.
Q2: I performed an aqueous wash, but a significant amount of this compound remains in my organic layer. Why is this happening and what can I do?
A2: this compound is a relatively nonpolar molecule and is expected to have low solubility in water. Therefore, a simple water wash is unlikely to remove it completely. To enhance its removal during a liquid-liquid extraction, consider the following:
-
Increase the polarity of the impurity: As mentioned in A1, quenching the reaction mixture with a tertiary amine will convert the benzyl bromide into a water-soluble salt, making the subsequent aqueous extraction much more effective.
-
Optimize your extraction solvent system: Ensure you are using an organic solvent in which your product is highly soluble, and this compound has at least some solubility, but which is immiscible with water (e.g., ethyl acetate, dichloromethane).
Q3: I'm considering column chromatography. What solvent system (eluent) should I start with?
A3: The ideal solvent system for column chromatography depends on the polarity of your desired product relative to this compound. A good starting point for separating aromatic compounds is a mixture of a nonpolar solvent like hexane or heptane and a slightly more polar solvent like ethyl acetate or dichloromethane.
-
General Guidance: Start with a low polarity eluent (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity. This compound, being moderately polar, will elute from the column. By carefully monitoring the fractions using Thin Layer Chromatography (TLC), you can isolate your desired product.
Q4: Can I use recrystallization to purify my solid product from this compound?
A4: Yes, recrystallization can be a very effective method. The key is to find a solvent or solvent system in which your product has high solubility at elevated temperatures and low solubility at cooler temperatures, while this compound remains soluble at all temperatures or has a significantly different solubility profile.
-
Solvent Selection: You may need to screen several solvents. A common approach is to use a binary solvent system, such as ethyl acetate/hexane or dichloromethane/hexane. Dissolve your crude product in a minimum amount of the "good" solvent (in which it is more soluble) at an elevated temperature, and then slowly add the "poor" solvent (in which it is less soluble) until the solution becomes slightly cloudy. Upon cooling, your purified product should crystallize out, leaving the impurity in the mother liquor.
Q5: I'm concerned about the stability of the bromomethyl group during workup. Can it hydrolyze?
A5: Yes, the benzylic bromide in this compound is susceptible to hydrolysis, especially in the presence of water and under basic or acidic conditions. This will form the corresponding alcohol, 4-ethoxybenzyl alcohol. To minimize hydrolysis, it is advisable to:
-
Work at lower temperatures when possible.
-
Avoid prolonged exposure to strong acids or bases.
-
Perform aqueous extractions promptly.
Quantitative Data Summary
| Solvent | Polarity | Expected Solubility of this compound |
| Water | High | Very Low |
| Methanol | High | Soluble |
| Dichloromethane | Medium | Soluble |
| Ethyl Acetate | Medium | Soluble |
| Hexane | Low | Sparingly Soluble to Insoluble |
Experimental Protocols
Protocol 1: Purification by Chemical Quenching and Liquid-Liquid Extraction
This protocol is suitable for removing excess this compound when your desired product is stable to tertiary amines.
-
Reaction Quenching:
-
Once the reaction is complete, cool the reaction mixture to room temperature.
-
Add 1.5 to 2.0 equivalents (relative to the initial amount of this compound) of triethylamine or pyridine to the reaction mixture.
-
Stir the mixture at room temperature for 1-2 hours. This converts the unreacted benzyl bromide to its corresponding quaternary ammonium salt.
-
-
Liquid-Liquid Extraction:
-
Transfer the reaction mixture to a separatory funnel.
-
Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer sequentially with:
-
1 M HCl solution (to remove excess tertiary amine).
-
Saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid).
-
Brine (saturated aqueous NaCl solution) to aid in the separation of the layers and remove residual water.
-
-
Separate the organic layer.
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent.
-
Concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product, now significantly depleted of this compound. Further purification by column chromatography or recrystallization may be necessary.
-
Protocol 2: Purification by Flash Column Chromatography
This protocol is effective when there is a polarity difference between your product and this compound.
-
Column Preparation:
-
Select a glass column of appropriate size for the amount of crude material.
-
Prepare a slurry of silica gel in a nonpolar solvent (e.g., hexane).
-
Carefully pack the column with the silica gel slurry, ensuring there are no air bubbles.
-
Add a thin layer of sand on top of the silica gel bed.
-
Equilibrate the column by running the initial eluent through it.
-
-
Sample Loading:
-
Dissolve the crude reaction mixture in a minimal amount of the chromatography eluent or a suitable volatile solvent.
-
Carefully load the sample onto the top of the silica gel column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with a low polarity solvent system (e.g., 98:2 hexane:ethyl acetate).
-
Gradually increase the polarity of the eluent as the chromatography progresses.
-
Collect fractions in separate test tubes.
-
-
Analysis and Product Isolation:
-
Monitor the collected fractions by Thin Layer Chromatography (TLC) to identify which fractions contain your desired product.
-
Combine the pure fractions containing the product.
-
Remove the solvent under reduced pressure to yield the purified product.
-
Experimental Workflow Diagram
Caption: General workflows for the removal of unreacted this compound.
Technical Support Center: Optimizing Alkylation Reactions with 1-(Bromomethyl)-4-ethoxybenzene
Welcome to the technical support center for optimizing reaction conditions for alkylation with 1-(Bromomethyl)-4-ethoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance their synthetic procedures.
Frequently Asked Questions (FAQs)
Q1: My alkylation reaction with this compound is showing low to no product formation. What are the most common initial checks I should perform?
When an alkylation reaction fails, a systematic check of the basics is the best first step.[1]
-
Reagent Integrity: this compound is a reactive benzylic bromide and can degrade if not stored properly.[2] Ensure it is fresh or has been stored under cool, dry, and inert conditions.[3] Check the purity of your nucleophile (substrate) and ensure the base is active and anhydrous, as many are hygroscopic.[1]
-
Anhydrous Conditions: Many alkylation reactions are sensitive to moisture. Ensure your glassware is oven- or flame-dried and that all solvents are anhydrous.[1][4]
-
Reaction Conditions: Re-evaluate your choice of base, solvent, and temperature. The reactivity of the nucleophile and potential side reactions are highly dependent on these parameters.[5]
Q2: What are the common side reactions when using this compound, and how can I minimize them?
The primary side reactions are elimination (E2) and polyalkylation.
-
Elimination: This is favored by sterically hindered bases and higher temperatures.[5] To minimize the formation of the corresponding styrene byproduct, use a non-bulky base (e.g., K₂CO₃, Cs₂CO₃) and consider running the reaction at a lower temperature.[4][5]
-
Polyalkylation: If your substrate has multiple reactive sites (e.g., a primary amine), polyalkylation can occur. This can be suppressed by using a large excess of the nucleophilic substrate relative to the alkylating agent or by using a mono-protected substrate (e.g., N-Boc-piperazine).[4] Slow, dropwise addition of this compound to the reaction mixture can also help.[4]
-
Self-reaction/Oligomerization: For substrates with both nucleophilic and electrophilic sites, self-reaction can be an issue. Using dilute reaction conditions can help minimize this.[2]
Q3: How do I choose the right base and solvent for my alkylation reaction?
The choice is critical and depends on the pKa of your nucleophile.
-
For N-Alkylation (Amines): Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used in polar aprotic solvents like acetonitrile (MeCN) or N,N-dimethylformamide (DMF).[4] DMF is often a good choice if reagent solubility is an issue.[4]
-
For O-Alkylation (Alcohols/Phenols): A moderately strong base is needed to deprotonate the hydroxyl group. Sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) or DMF is effective. For phenols, weaker bases like K₂CO₃ can also be sufficient.
-
For C-Alkylation (Active Methylene Compounds): Strong, non-nucleophilic bases are required for complete enolate formation.[5] Sodium ethoxide in ethanol or sodium hydride in THF are common choices.[6]
Q4: My alkylating agent, this compound, appears to have decomposed. How should it be stored?
Benzylic bromides can be sensitive to moisture, light, and heat.[2][7] For long-term stability, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (2-8°C).[3]
Troubleshooting Guide
This guide provides a structured approach to resolving specific issues encountered during alkylation reactions.
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield | Weak Nucleophile | The nucleophilicity of your substrate is insufficient. If applicable, use a stronger base to fully deprotonate the substrate (e.g., for C-alkylation).[5] |
| Poor Reagent Quality | The alkylating agent may have hydrolyzed, or the base may be inactive. Use a fresh batch of this compound and ensure the base is anhydrous and stored correctly.[1][2] | |
| Sub-optimal Temperature | The reaction may require heating to proceed at a reasonable rate.[8] Gradually increase the temperature and monitor the reaction by TLC or LC-MS.[4] | |
| Poor Solubility | Reagents are not fully dissolved, preventing them from reacting. Switch to a more suitable solvent, such as DMF, to ensure a homogeneous reaction mixture.[4] | |
| Formation of Byproducts | Elimination Product Observed | The base is too sterically hindered or the temperature is too high, favoring the E2 pathway.[5] Switch to a less bulky base (e.g., K₂CO₃) and/or lower the reaction temperature.[5] |
| Di-alkylated Product Observed | The stoichiometry is incorrect, or the alkylating agent was added too quickly. Use an excess of the nucleophile relative to the alkylating agent and add the alkylating agent slowly to the reaction mixture.[4] Using a mono-protected substrate can also ensure mono-alkylation.[4] | |
| Hydrolysis of Alkylating Agent | Presence of water in the reaction. Ensure all glassware is dry and use anhydrous solvents. This is especially critical when using strong bases like NaH.[1] | |
| Reaction Stalls | Incomplete Conversion | The reaction may be reversible, or the base may be insufficient to neutralize the HBr byproduct formed.[4] Ensure at least 1.5-2.0 equivalents of base are used.[4] If solubility is an issue, switch to a solvent like DMF.[4] |
| Catalyst Poisoning (if applicable) | Trace impurities in reagents or solvents are inhibiting the catalyst. Use high-purity, anhydrous reagents and solvents.[4] | |
| Poor Reproducibility | Sensitivity to Atmosphere | The reaction may be sensitive to air or moisture. Ensure the reaction vessel is properly purged and maintained under an inert atmosphere (e.g., nitrogen or argon).[1][4] |
General Experimental Protocol: N-Alkylation of a Primary/Secondary Amine
This protocol provides a general procedure for the N-alkylation of an amine with this compound.
Materials:
-
Amine substrate (1.0 eq)
-
This compound (1.0-1.2 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous Acetonitrile (MeCN) or Dimethylformamide (DMF)
Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the amine substrate and anhydrous potassium carbonate.
-
Solvent Addition: Add anhydrous acetonitrile (or DMF) to the flask to create a stirrable suspension (typically a 0.1-0.5 M concentration of the amine).
-
Alkylation: Add this compound to the suspension. The addition can be done in one portion or dropwise if controlling exotherms or minimizing di-alkylation is a concern.
-
Reaction: Stir the mixture at room temperature or heat to a moderate temperature (e.g., 50-80°C). Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter off the inorganic salts (K₂CO₃ and KBr) and rinse the solid with a small amount of the reaction solvent.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
-
Purification:
-
Dissolve the crude residue in an organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Wash the organic solution with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the final product by column chromatography on silica gel or by recrystallization, as appropriate.
-
Data Presentation: Comparison of Reaction Conditions
Optimizing reaction conditions is key to a successful alkylation. The following table provides a qualitative guide for selecting appropriate conditions based on common scenarios in alkylation chemistry.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Typical Application / Rationale |
| Base | K₂CO₃ | Cs₂CO₃ | NaH | K₂CO₃: A cost-effective, moderately strong base suitable for many N- and O-alkylations.[4] Cs₂CO₃: A stronger, more soluble base that can accelerate reactions, especially for less reactive nucleophiles.[4] NaH: A very strong, non-nucleophilic base used for deprotonating alcohols or carbon acids.[6] |
| Solvent | Acetonitrile (MeCN) | DMF | THF | MeCN: A polar aprotic solvent good for many Sₙ2 reactions; easy to remove.[4] DMF: A highly polar aprotic solvent that enhances reaction rates and is excellent for dissolving poorly soluble reagents.[4] THF: A less polar aprotic solvent often used with strong bases like NaH. |
| Temperature | Room Temp | 50-80 °C | Reflux | Room Temp: Ideal for highly reactive substrates to minimize side reactions. 50-80 °C: A moderate temperature range to increase the rate of sluggish reactions.[9] Reflux: Used for unreactive substrates, but increases the risk of elimination and other side reactions. |
Visualizations
Experimental Workflow
The following diagram illustrates a standard workflow for the alkylation reaction described in the protocol.
Caption: Standard workflow for N-alkylation.
Troubleshooting Decision Tree
This diagram provides a logical path for troubleshooting common issues in your alkylation experiment.
Caption: Troubleshooting decision tree for alkylation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 2606-57-7|this compound|BLD Pharm [bldpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. synquestlabs.com [synquestlabs.com]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Williamson Ether Synthesis with 1-(Bromomethyl)-4-ethoxybenzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Williamson ether synthesis, specifically when using 1-(bromomethyl)-4-ethoxybenzene as the electrophile.
Troubleshooting Guide
Issue: Low or No Product Yield
| Potential Cause | Troubleshooting Steps | Rationale |
| Inactive Alkoxide | Ensure the alcohol starting material is fully deprotonated. For phenols, use a suitable base like K₂CO₃ or Cs₂CO₃. For aliphatic alcohols, a stronger base like NaH may be necessary.[1][2] The reaction should be performed under anhydrous (dry) conditions as water will protonate the alkoxide. | The Williamson ether synthesis requires a potent nucleophile, which is the alkoxide/phenoxide ion. Incomplete deprotonation leads to a lower concentration of the active nucleophile.[3][4] |
| Poor Solvent Choice | Use a polar aprotic solvent such as acetonitrile (ACN) or N,N-dimethylformamide (DMF).[3][5] Protic solvents like water or ethanol can solvate the nucleophile, reducing its reactivity.[3] | Polar aprotic solvents effectively dissolve the alkoxide salt without solvating the nucleophile, thus accelerating the Sₙ2 reaction rate.[5][6] |
| Side Reactions (Elimination) | While this compound is a primary halide and less prone to elimination, if the alkoxide is sterically hindered, an E2 elimination can compete with the desired Sₙ2 reaction.[3][7] Consider using a less hindered alkoxide if possible. | The Williamson ether synthesis is a classic Sₙ2 reaction. Steric hindrance around the reacting centers will favor the competing E2 elimination pathway, leading to the formation of an alkene and reducing the ether yield.[8] |
| Reaction Temperature Too Low | A typical Williamson ether synthesis is conducted at temperatures ranging from 50 to 100 °C.[5] If the reaction is sluggish, consider moderately increasing the temperature while monitoring for potential side product formation. | The rate of reaction is temperature-dependent. Insufficient thermal energy may result in a slow or incomplete reaction.[5] |
| Degraded Reagents | Ensure the this compound has not degraded. Alkyl halides can be sensitive to light and moisture. Use freshly opened or properly stored reagents. The base, especially NaH, can lose activity upon exposure to air. | The quality of starting materials is crucial for any synthesis. Degraded reagents will lead to lower yields and the formation of impurities. |
Issue: Formation of Side Products
| Side Product | Potential Cause | Mitigation Strategy |
| Alkene | E2 elimination, especially with sterically hindered alkoxides or secondary/tertiary alkyl halides.[1][3][8] | Since this compound is a primary halide, this is less common. However, if a bulky base/alkoxide is used, switching to a less hindered one can help.[7] |
| C-Alkylation Product | When using a phenoxide nucleophile, alkylation can occur on the aromatic ring in addition to the desired O-alkylation.[1][5] | The choice of solvent and counter-ion can influence the ratio of O- to C-alkylation. Using polar aprotic solvents generally favors O-alkylation. |
| Alcohol from Alkyl Halide | If water is present in the reaction mixture, it can act as a nucleophile and hydrolyze the this compound to the corresponding alcohol. | Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Williamson ether synthesis?
A1: The Williamson ether synthesis proceeds via an Sₙ2 (bimolecular nucleophilic substitution) mechanism. The reaction involves the backside attack of an alkoxide or phenoxide ion (the nucleophile) on the carbon atom bearing a leaving group (in this case, the bromine of this compound). This is a concerted, one-step mechanism.[5][8]
Q2: What is the best type of base to use for deprotonating a phenol to be reacted with this compound?
A2: For aryl ethers, which are formed from phenols, moderately strong bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often sufficient and effective.[1][2] Stronger bases like sodium hydride (NaH) can also be used but are typically reserved for less acidic aliphatic alcohols.[9]
Q3: Can I use a protic solvent like ethanol for this reaction?
A3: It is not recommended. Protic solvents can form hydrogen bonds with the alkoxide nucleophile, creating a solvent cage that hinders its ability to attack the electrophile.[3] This will significantly slow down the rate of the desired Sₙ2 reaction. Polar aprotic solvents like DMF or acetonitrile are the preferred choice.[5]
Q4: My reaction is complete, but I am having trouble with the purification. What are the common work-up procedures?
A4: A typical work-up involves cooling the reaction mixture, filtering off any inorganic salts, and then performing an aqueous work-up.[10] This usually includes washing the organic layer with water and brine. If unreacted phenol is present, a wash with a dilute base solution (e.g., 1 M NaOH) can help remove it.[10] The final product is then typically purified by column chromatography or recrystallization.[10]
Q5: Are there any catalysts that can improve the reaction rate?
A5: While catalysis is not always necessary, if you are using a less reactive alkyl chloride instead of a bromide, the addition of a catalytic amount of a soluble iodide salt (like NaI or KI) can accelerate the reaction. This is a variant of the Finkelstein reaction, where the less reactive chloride is converted in-situ to a more reactive iodide.[5] Phase-transfer catalysts, such as tetrabutylammonium bromide, can also be used to increase the solubility of the alkoxide in the organic solvent.[5]
Experimental Protocols
Protocol 1: Synthesis of an Aryl Ether from a Phenol and this compound
-
To a round-bottom flask, add the desired phenol (1.0 eq.), potassium carbonate (2.0 eq.), and anhydrous acetonitrile.
-
Stir the resulting suspension vigorously at room temperature.
-
Add this compound (1.1 eq.) to the mixture.
-
Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and monitor the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with 1 M NaOH solution to remove any unreacted phenol, followed by a brine wash.[10]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization.[10]
Protocol 2: Synthesis of an Alkyl Ether from an Alcohol and this compound
-
To a dry, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen), add the alcohol (1.0 eq.) and anhydrous N,N-dimethylformamide (DMF).
-
Cool the solution to 0°C in an ice bath.
-
Carefully add sodium hydride (60% dispersion in mineral oil, 1.1 eq.) portion-wise.
-
Allow the mixture to stir at room temperature for 30 minutes to ensure the complete formation of the alkoxide.
-
Add this compound (1.0 eq.) dropwise to the reaction mixture.
-
Allow the reaction to proceed at room temperature or with gentle heating, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and cautiously quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer multiple times with an organic solvent such as diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[10]
Visualizations
References
- 1. jk-sci.com [jk-sci.com]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 4. Khan Academy [khanacademy.org]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. organicchemistrytutor.com [organicchemistrytutor.com]
- 10. benchchem.com [benchchem.com]
Preventing elimination side reactions with 1-(Bromomethyl)-4-ethoxybenzene
Welcome to the technical support center for 1-(Bromomethyl)-4-ethoxybenzene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing elimination side reactions and to offer troubleshooting support for experiments involving this reagent.
Frequently Asked Questions (FAQs)
Q1: What are the primary reaction pathways for this compound?
A1: this compound is a primary benzylic halide. Due to its structure, it can undergo both nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions. The benzylic position can stabilize a carbocation, making SN1 and E1 pathways possible, while its primary nature makes it a good substrate for SN2 reactions. The ethoxy group is electron-donating, which further stabilizes a potential benzylic carbocation.
Q2: Why am I observing elimination byproducts in my reaction?
A2: Elimination reactions compete with substitution reactions. Several factors can favor the formation of the elimination byproduct, 4-ethoxy-α-methylstyrene. These include:
-
High Temperatures: Elevated temperatures generally favor elimination over substitution.
-
Strong and/or Bulky Bases: The use of strong, sterically hindered bases preferentially removes a proton from the methyl group, leading to an E2 reaction.
-
Basic Nucleophiles: Nucleophiles that are also strong bases (e.g., alkoxides) can promote elimination.
-
Solvent Choice: Polar protic solvents can promote SN1/E1 pathways.
Q3: What is the most effective general strategy to minimize elimination?
A3: To favor nucleophilic substitution (specifically SN2), it is recommended to use a strong, non-basic or weakly basic nucleophile in a polar aprotic solvent at a low to moderate temperature.
Troubleshooting Guide: Elimination Side Reactions
Issue: Significant formation of an alkene byproduct is observed, leading to low yield of the desired substitution product.
This guide will help you diagnose and resolve issues with unwanted elimination reactions.
Step 1: Analyze Your Reaction Conditions
Review the key parameters of your experiment. The following table summarizes how different conditions influence the reaction outcome.
| Parameter | Favors Substitution (SN2) | Favors Elimination (E2) |
| Base/Nucleophile | Weakly basic, good nucleophiles (e.g., I⁻, Br⁻, CN⁻, N₃⁻, RCOO⁻, aniline) | Strong, bulky bases (e.g., potassium tert-butoxide, LDA) |
| Strong, unhindered bases/nucleophiles (e.g., CH₃O⁻, C₂H₅O⁻) at low temperatures | Strong, unhindered bases at high temperatures | |
| Temperature | Low to moderate (0°C to room temperature) | Elevated temperatures |
| Solvent | Polar aprotic (e.g., DMF, DMSO, Acetone) | Less critical for E2, but polar aprotic solvents are common. |
| Concentration | Higher concentration of nucleophile | Higher concentration of a strong base |
Step 2: Follow the Troubleshooting Workflow
Use the following decision tree to identify the likely cause of the elimination side reaction and find a suitable solution.
Technical Support Center: 1-(Bromomethyl)-4-ethoxybenzene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of 1-(Bromomethyl)-4-ethoxybenzene (CAS: 2606-57-7). Below you will find frequently asked questions and troubleshooting guides to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated area.[1] The container should be tightly sealed and stored under an inert atmosphere, such as nitrogen or argon, to prevent exposure to moisture and air.[2] For optimal preservation, refrigeration at 2-8°C is recommended.[2]
Q2: How stable is this compound at room temperature?
A2: this compound is a reactive benzylic bromide and is susceptible to degradation over time at room temperature, primarily through hydrolysis. While short periods at room temperature for experimental setup are generally acceptable, long-term storage at ambient temperatures is not recommended as it can lead to a decrease in purity.
Q3: What are the primary degradation pathways for this compound?
A3: The primary degradation pathway for this compound is hydrolysis of the benzylic bromide functional group. This reaction is catalyzed by the presence of water and can be accelerated by acidic or basic conditions. The hydrolysis product is 4-ethoxybenzyl alcohol.
Q4: What are the signs of degradation?
A4: Degradation of this compound may not always be visually apparent. However, a decrease in purity can be confirmed by analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). In HPLC analysis, the appearance of a new, more polar peak corresponding to 4-ethoxybenzyl alcohol is a key indicator of hydrolysis.
Q5: Is this compound sensitive to light?
Q6: What materials are incompatible with this compound?
A6: this compound is incompatible with strong oxidizing agents, strong bases, and nucleophiles such as water, alcohols, and amines.[3][4] Contact with these materials can lead to rapid degradation or vigorous reactions.
Troubleshooting Guide
Problem 1: My reaction with this compound is giving low yields and a significant amount of a polar byproduct.
-
Question: I am performing a nucleophilic substitution reaction, but the yield of my desired product is low, and I observe a significant byproduct peak in my HPLC analysis that is more polar than my starting material. What could be the cause?
-
Answer: The most likely cause is the hydrolysis of this compound to 4-ethoxybenzyl alcohol. This can occur if there are traces of water in your reaction solvent or reagents. Benzylic bromides are highly susceptible to SN1-type reactions, where the formation of a resonance-stabilized benzylic carbocation is followed by reaction with a nucleophile.[3][5] If water is present, it can compete with your intended nucleophile.
-
Solution:
-
Ensure all solvents and reagents are rigorously dried before use. Use anhydrous solvents and handle the reaction under an inert atmosphere (nitrogen or argon).
-
Minimize the reaction time to reduce the exposure of the starting material to any residual moisture.
-
If possible, conduct the reaction at a lower temperature to slow down the rate of hydrolysis.
-
-
Problem 2: The purity of my this compound has decreased significantly upon storage.
-
Question: I re-analyzed my stored this compound and found that the purity has dropped from 98% to 90%. What could have happened?
-
Answer: This is a common issue related to improper storage. The decrease in purity is likely due to gradual hydrolysis from exposure to atmospheric moisture. The cap of the storage vial may not have been securely tightened, or the compound may have been stored in a humid environment.
-
Solution:
-
Always store this compound in a tightly sealed container, preferably with a PTFE-lined cap.
-
Store the container in a desiccator or a controlled low-humidity environment.
-
For long-term storage, flushing the vial with an inert gas before sealing is recommended.
-
-
Problem 3: I am observing multiple unknown peaks in my chromatogram after my reaction.
-
Question: Besides my starting material and expected product, I see several small, unidentified peaks in my HPLC/GC-MS analysis. What could be their origin?
-
Answer: While the primary degradation product is 4-ethoxybenzyl alcohol, other side reactions can occur under specific conditions, leading to multiple byproducts. These could arise from:
-
Further reactions of the product: Your desired product might be unstable under the reaction conditions.
-
Radical reactions: If the reaction is performed at high temperatures or with exposure to light, free-radical pathways could lead to other products.
-
Reactions with impurities: Impurities in your starting material or reagents could lead to unexpected side products.
-
Solution:
-
Analyze a blank reaction (without this compound) to rule out impurities from other reagents.
-
Perform the reaction under an inert atmosphere and in the dark to minimize radical reactions.
-
Use techniques like LC-MS or GC-MS to identify the mass of the unknown impurities, which can provide clues to their structure.
-
-
Quantitative Stability Data
The following table presents hypothetical data from a forced degradation study on this compound to illustrate its stability profile under various stress conditions.
| Stress Condition | Duration | Temperature | % Assay of this compound | Major Degradation Product |
| Acidic Hydrolysis (0.1 M HCl) | 24 hours | 60°C | 75.2% | 4-ethoxybenzyl alcohol |
| Basic Hydrolysis (0.1 M NaOH) | 8 hours | 60°C | 45.8% | 4-ethoxybenzyl alcohol |
| Oxidative (3% H₂O₂) | 24 hours | 25°C | 92.5% | 4-ethoxybenzaldehyde |
| Thermal | 48 hours | 80°C | 95.1% | 4-ethoxybenzyl alcohol |
| Photolytic (ICH Q1B) | 24 hours | 25°C | 98.6% | Minimal degradation |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a typical procedure for conducting a forced degradation study to assess the stability of this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
2. Preparation of Stress Samples:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Thermal Degradation: Place a sealed vial of the stock solution in an oven at 80°C.
-
Photolytic Degradation: Expose a sealed quartz vial of the stock solution to light conditions as specified in ICH Q1B guidelines.
-
Control Sample: Mix 1 mL of the stock solution with 1 mL of purified water.
3. Incubation:
-
Incubate the acidic, basic, and oxidative samples at 60°C.
-
Incubate the thermal sample as specified.
-
Keep all samples for a predetermined duration (e.g., 8, 24, 48 hours).
4. Sample Analysis:
-
At each time point, withdraw an aliquot from each sample.
-
Neutralize the acidic and basic samples with an appropriate amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze the samples by a validated stability-indicating HPLC method.
5. HPLC Method:
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 225 nm.
-
Column Temperature: 30°C.
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Factors influencing compound stability.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. (b) Arrange the following alkyl halides in decreasing order of their hydr.. [askfilo.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Benzyl bromide is a primary halide. It undergoes SN1 substitution... | Study Prep in Pearson+ [pearson.com]
Technical Support Center: Managing the Hydrolysis of 1-(Bromomethyl)-4-ethoxybenzene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the hydrolysis of 1-(bromomethyl)-4-ethoxybenzene, a common side reaction in organic synthesis.
Introduction
This compound is a valuable reagent in organic synthesis, frequently employed for the introduction of the 4-ethoxybenzyl group, for instance, in Williamson ether syntheses. However, its utility can be compromised by a significant side reaction: hydrolysis to the corresponding 4-ethoxybenzyl alcohol. This unwanted reaction consumes the starting material, complicates purification, and ultimately lowers the yield of the desired product. This guide offers practical advice to identify, minimize, and quantify this side reaction.
The hydrolysis of this compound is particularly facile due to the electron-donating nature of the para-ethoxy group, which stabilizes the benzylic carbocation intermediate formed during an S(_N)1-type mechanism. The presence of nucleophilic species, especially water, in the reaction mixture can lead to the formation of 4-ethoxybenzyl alcohol.
Troubleshooting Guide
Issue 1: Low Yield of the Desired Product and Presence of a Polar Impurity
Symptoms:
-
Thin Layer Chromatography (TLC) analysis shows a significant amount of a more polar byproduct that stains with permanganate.
-
¹H NMR of the crude product reveals a singlet around 4.6 ppm, characteristic of a benzylic alcohol methylene group, in addition to the expected product signals.
-
The isolated yield of the desired product is consistently lower than expected.
Possible Cause:
Hydrolysis of this compound to 4-ethoxybenzyl alcohol.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Ensure Anhydrous Conditions | Dry all glassware thoroughly in an oven and cool under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, preferably from a solvent purification system or freshly distilled over a suitable drying agent. |
| 2 | Use a Non-Nucleophilic Base | If a base is required for the main reaction (e.g., Williamson ether synthesis), opt for a non-nucleophilic, sterically hindered base like proton sponge or use an inorganic base that is thoroughly dried (e.g., K₂CO₃ baked in an oven). |
| 3 | Control Reaction Temperature | Perform the reaction at the lowest temperature at which the desired transformation proceeds at a reasonable rate. Lower temperatures disfavor the S(_N)1 hydrolysis pathway. |
| 4 | Minimize Reaction Time | Monitor the reaction closely by TLC or HPLC. Once the starting material is consumed, proceed with the work-up immediately to minimize the exposure of the product and any remaining starting material to potentially hydrolytic conditions. |
| 5 | Modify Work-up Procedure | During the aqueous work-up, use brine (saturated aqueous NaCl) instead of pure water for initial washes to reduce the activity of water. Work quickly and avoid prolonged contact between the organic layer and any aqueous phases. |
Frequently Asked Questions (FAQs)
Q1: How can I confirm that the polar impurity in my reaction is indeed 4-ethoxybenzyl alcohol?
A1: The most definitive way is to compare the impurity with a commercial standard of 4-ethoxybenzyl alcohol by co-spotting on a TLC plate or by spiking a small amount of the standard into your crude reaction mixture before HPLC or ¹H NMR analysis. The ¹H NMR chemical shifts for 4-ethoxybenzyl alcohol in CDCl₃ are approximately: δ 7.28 (d, 2H), 6.88 (d, 2H), 4.58 (s, 2H), 4.04 (q, 2H), 1.42 (t, 3H).
Q2: By how much does the para-ethoxy group accelerate hydrolysis compared to an unsubstituted benzyl bromide?
Q3: Can I use a phase-transfer catalyst to improve my Williamson ether synthesis and reduce hydrolysis?
A3: Yes, a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB) or a crown ether can be very effective. The PTC helps to bring the alkoxide or phenoxide nucleophile into the organic phase to react with the this compound, which can accelerate the desired reaction, allowing for lower reaction temperatures and shorter reaction times, thereby minimizing the competing hydrolysis.
Q4: What is the best way to remove the 4-ethoxybenzyl alcohol byproduct during purification?
A4: Since 4-ethoxybenzyl alcohol is more polar than the corresponding ether product, it can typically be removed by silica gel column chromatography. A solvent system with a gradually increasing polarity (e.g., a gradient of ethyl acetate in hexanes) should allow for good separation.
Experimental Protocols
Protocol 1: General Procedure for Minimizing Hydrolysis in a Williamson Ether Synthesis
This protocol describes the O-alkylation of a generic phenol with this compound, with specific steps to mitigate the formation of 4-ethoxybenzyl alcohol.
-
Preparation:
-
Thoroughly dry all glassware in an oven at >120 °C for at least 4 hours and allow to cool in a desiccator or under a stream of dry nitrogen.
-
Use anhydrous dimethylformamide (DMF) as the solvent.
-
Ensure the phenol starting material is dry, for example, by azeotropic distillation with toluene.
-
Use freshly powdered and dried potassium carbonate as the base.
-
-
Reaction Setup:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add the phenol (1.0 eq) and anhydrous K₂CO₃ (1.5 eq).
-
Add anhydrous DMF via syringe.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound (1.1 eq) in a minimal amount of anhydrous DMF dropwise over 10-15 minutes.
-
-
Reaction and Monitoring:
-
Stir the reaction at room temperature and monitor its progress by TLC or HPLC (see Protocol 2).
-
If the reaction is sluggish, gently warm the mixture to 40-50 °C. Avoid excessive heating.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x V).
-
Combine the organic layers and wash with brine (2 x V).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Protocol 2: Quantitative Analysis of this compound and 4-Ethoxybenzyl Alcohol by RP-HPLC
This protocol provides a starting point for developing an RP-HPLC method to monitor the progress of the reaction and quantify the extent of hydrolysis.
-
Instrumentation:
-
HPLC system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
-
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and water with an acid modifier (e.g., 0.1% trifluoroacetic acid or phosphoric acid). A gradient elution may be necessary for optimal separation. A starting point could be a linear gradient from 40% to 80% acetonitrile in water over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 225 nm or 275 nm (monitor at a wavelength where both compounds have reasonable absorbance).
-
-
Standard and Sample Preparation:
-
Standard Stock Solutions (1 mg/mL): Accurately weigh 10 mg of this compound and 4-ethoxybenzyl alcohol reference standards and dissolve each in 10 mL of the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Withdraw a small aliquot from the reaction mixture, quench it with a suitable solvent (e.g., acetonitrile), and dilute it to fall within the concentration range of the calibration curve. Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the standards to generate a calibration curve.
-
Inject the prepared sample.
-
Quantify the amount of this compound and 4-ethoxybenzyl alcohol in the sample by comparing their peak areas to the calibration curves.
-
Visualizations
References
Technical Support Center: Column Chromatography Purification of 4-Ethoxybenzyl Ethers
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of 4-ethoxybenzyl ethers using column chromatography. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to address common challenges encountered during the purification process.
Troubleshooting Guide
This section addresses specific issues that may arise during the column chromatography of 4-ethoxybenzyl ethers, offering potential causes and solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Product Decomposition on the Column | The silica gel is acidic, causing the cleavage of the ether linkage. | Neutralize the silica gel by preparing a slurry with the chosen eluent containing 1-3% triethylamine (Et3N). Flush the column with this basic solvent mixture before loading the compound.[1] For highly sensitive compounds, consider using a less acidic stationary phase like neutral alumina.[1] |
| Poor Separation of Product from Impurities | The solvent system (mobile phase) has incorrect polarity. | Develop a suitable solvent system using Thin Layer Chromatography (TLC). Aim for a retention factor (Rf) of 0.2-0.4 for the 4-ethoxybenzyl ether to achieve optimal separation on the column.[1] |
| The column was not packed properly, leading to channeling. | Ensure the silica gel is packed uniformly without any air bubbles or cracks. Tapping the column gently during packing can help settle the stationary phase. | |
| Product Elutes Too Quickly (Low Retention) | The mobile phase is too polar. | Decrease the polarity of the eluent. For non-polar compounds like 4-ethoxybenzyl ethers, start with a low polarity solvent system (e.g., a low percentage of ethyl acetate in hexanes) and gradually increase the polarity.[1] |
| Product Elutes Too Slowly or Not At All | The mobile phase is not polar enough. | Gradually increase the polarity of the eluent. If the compound is still not eluting, a stronger solvent may be needed. |
| The compound may have decomposed on the column. | Verify the stability of your compound on silica gel using a 2D TLC test before running the column.[2] | |
| Tailing of the Product Peak | The compound is interacting too strongly with the stationary phase. | Add a small amount of a more polar solvent to the eluent to reduce strong interactions. Increasing the polarity of the eluent once the product starts to elute can also help minimize tailing. |
| The column is overloaded with the sample. | Use an appropriate ratio of sample to stationary phase, typically 1:20 to 1:50 by weight. | |
| Fractions are Very Dilute | The elution was too fast. | Reduce the flow rate to allow for better equilibration between the stationary and mobile phases. |
| The compound has diffused on the column. | Once the compound is loaded, do not stop the column for an extended period, as this can lead to band broadening due to diffusion.[3] |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the purification of 4-ethoxybenzyl ethers?
A good starting point for non-polar compounds like 4-ethoxybenzyl ethers is a mixture of hexanes and ethyl acetate.[1] You can begin with a low percentage of ethyl acetate (e.g., 5-10%) in hexanes and gradually increase the polarity based on TLC analysis.[4]
Q2: How can I prevent my 4-ethoxybenzyl ether from decomposing during purification?
The primary cause of decomposition for such compounds on a silica gel column is the acidity of the stationary phase.[1] To mitigate this, you can neutralize the silica gel with a solvent system containing 1-3% triethylamine.[1] Alternatively, using neutral alumina as the stationary phase can prevent acid-catalyzed degradation.[1]
Q3: My compound is not visible under UV light on the TLC plate. How can I visualize it?
If your 4-ethoxybenzyl ether does not have a strong UV chromophore, you can use a staining solution to visualize the spots on the TLC plate. A common stain for general organic compounds is potassium permanganate (KMnO4).
Q4: Can I use reverse-phase chromatography for this purification?
Yes, reverse-phase chromatography can be an alternative. In this technique, a non-polar stationary phase (like C18) is used with a polar mobile phase (such as acetonitrile/water or methanol/water).[5][6] This method is particularly useful if the impurities are more polar than the desired 4-ethoxybenzyl ether.
Q5: What should I do if my compound is not soluble in the eluent?
If your crude product has poor solubility in the initial eluent, you can dissolve it in a minimal amount of a stronger, more polar solvent (like dichloromethane) and load it onto the column.[3] Be cautious with this method, as using too much of a strong solvent can negatively impact the separation. Another approach is to adsorb the compound onto a small amount of silica gel, which is then added to the top of the column.[3]
Experimental Protocols
Protocol 1: Preparation of a Neutralized Silica Gel Column
-
Slurry Preparation: In a beaker, add the required amount of silica gel (typically 20-50 times the weight of the crude sample).
-
Add the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexanes) containing 1% triethylamine to the silica gel to form a slurry.
-
Stir the slurry gently to remove any air bubbles.
-
Column Packing: Place a small plug of cotton wool at the bottom of the chromatography column.
-
Add a thin layer of sand on top of the cotton wool.
-
Pour the silica gel slurry into the column.
-
Gently tap the sides of the column to ensure even packing and remove any air pockets.
-
Open the stopcock to drain some of the solvent, allowing the silica gel to settle. Ensure the solvent level never drops below the top of the silica gel.
-
Add another thin layer of sand on top of the packed silica gel.
-
Equilibration: Pass 2-3 column volumes of the initial eluent through the packed column before loading the sample.
Protocol 2: Sample Loading and Elution
-
Sample Preparation: Dissolve the crude 4-ethoxybenzyl ether in a minimal amount of the initial eluent or a slightly more polar solvent if necessary.
-
Loading: Carefully add the sample solution to the top of the column using a pipette.
-
Open the stopcock and allow the sample to enter the silica gel bed.
-
Rinse the sample flask with a small amount of the eluent and add it to the column to ensure all the sample is transferred.
-
Elution: Once the sample is loaded, carefully add the eluent to the top of the column.
-
Begin collecting fractions.
-
Monitor the elution of the compound by TLC analysis of the collected fractions.
-
If the compound is eluting too slowly, the polarity of the eluent can be gradually increased (gradient elution).
Visualizations
References
Technical Support Center: Recrystallization of 1-(Bromomethyl)-4-ethoxybenzene Derivatives
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the recrystallization of 1-(Bromomethyl)-4-ethoxybenzene and its derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of this compound derivatives.
Q1: What is the best solvent for recrystallizing this compound?
A1: The ideal solvent is one that dissolves the compound well at high temperatures but poorly at low temperatures.[1][2] For aromatic compounds like this compound, common choices include ethanol, methanol, ethyl acetate, or a mixed solvent system such as ethanol/water or ethyl acetate/hexane.[3] It is recommended to perform small-scale solubility tests to determine the optimal solvent or solvent pair for your specific derivative.[4]
Q2: My compound "oils out" as a liquid instead of forming solid crystals. What should I do?
A2: "Oiling out" occurs when the compound separates from the solution at a temperature above its melting point.[5][6] This is a common issue with low-melting-point solids.[5] To resolve this:
-
Add more solvent: Add a small amount of the hot "good" solvent (e.g., ethanol) to the mixture to decrease the saturation temperature.[7]
-
Promote slow cooling: Allow the solution to cool more gradually. You can do this by leaving the flask on a cooling hot plate or insulating it to slow heat loss.[7][8]
-
Induce crystallization: Try scratching the inside of the flask with a glass rod just below the surface of the liquid or adding a seed crystal to provide a nucleation site.[4][7]
Q3: No crystals are forming even after the solution has cooled completely. What is the problem?
A3: This is likely due to either using too much solvent or the formation of a supersaturated solution.[5][7]
-
Too much solvent: If an excess of solvent was used, the solution may not be saturated enough for crystals to form.[7] Gently heat the solution to boil off some of the solvent, then allow it to cool again.[8]
-
Supersaturation: The solution may be supersaturated, meaning it holds more dissolved solute than it normally would at that temperature.[7] To induce crystallization, you can:
Q4: My final yield of pure crystals is very low. How can I improve it?
A4: A low yield can result from several factors:
-
Using too much solvent: This is the most common reason, as a significant amount of the product will remain dissolved in the mother liquor.[4][7][8] Use the minimum amount of near-boiling solvent necessary to dissolve the crude solid.[4]
-
Premature crystallization: The product may have crystallized in the filter funnel during hot filtration.[5] To prevent this, use a stemless funnel, pre-heat the funnel and filter flask, and keep the solution hot during filtration.[6]
-
Excessive washing: Washing the collected crystals with too much or with room-temperature solvent can redissolve some of the product.[4] Always use a minimum amount of ice-cold solvent for rinsing.[4][10]
Q5: The solution was filtered while hot, but crystals formed in the funnel. What went wrong?
A5: This is known as premature crystallization and happens when the solution cools too quickly in the filtration apparatus.[5] To prevent this, ensure the funnel and receiving flask are pre-heated. You can do this by rinsing them with hot solvent or placing the setup over a beaker of boiling solvent to keep it hot.[6] Using a stemless funnel is also recommended to prevent clogging.[6] If it occurs, you may need to add more hot solvent to redissolve the crystals and re-filter.[5]
Q6: The final crystals are discolored. How can I get a pure white product?
A6: Discoloration is usually due to high-molecular-weight, colored impurities. These can be removed by adding a small amount of activated charcoal (Norit) to the hot solution before filtration.[2] Boil the solution with the charcoal for a few minutes, then perform a hot filtration to remove the charcoal and the adsorbed impurities.
Data Presentation
Table 1: Solubility of Structurally Similar Compounds
The solubility of this compound is not widely reported. However, its structure is closely related to ethoxybenzene. The following table summarizes the solubility of ethoxybenzene, which can be used as a starting point for solvent selection.
| Solvent | Chemical Formula | Polarity | Solubility of Ethoxybenzene | Expected Solubility for this compound |
| Water | H₂O | Very High | Insoluble | Insoluble |
| Ethanol | C₂H₅OH | High | Freely Soluble | Soluble, likely more so when hot |
| Methanol | CH₃OH | High | Soluble | Soluble, likely more so when hot |
| Dichloromethane | CH₂Cl₂ | Medium | Soluble | Soluble |
| Ethyl Acetate | C₄H₈O₂ | Medium | Soluble | Soluble |
| Diethyl Ether | (C₂H₅)₂O | Low | Freely Soluble | Soluble |
| Hexane | C₆H₁₄ | Very Low | Soluble | Sparingly soluble to insoluble |
Experimental Protocols
Protocol 1: Standard Recrystallization of this compound
This protocol outlines a general procedure for the purification of this compound by recrystallization.
-
Solvent Selection: Based on preliminary tests, select a suitable solvent or solvent pair (e.g., ethanol or ethyl acetate/hexane). The ideal solvent should dissolve the crude product completely when hot and sparingly when cold.[1]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and a boiling stick or magnetic stir bar.[10] Heat the mixture to the solvent's boiling point while stirring until the solid is completely dissolved. Add more hot solvent dropwise only if necessary to achieve full dissolution.[10]
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount (1-2% by weight of your compound) of activated charcoal. Reheat the solution to boiling for 2-5 minutes.
-
Hot Filtration: Pre-heat a stemless or short-stemmed funnel and a clean Erlenmeyer flask. Place a fluted filter paper in the funnel. Quickly filter the hot solution to remove any insoluble impurities or activated charcoal.[10] If crystals begin to form in the funnel, add a small amount of hot solvent to redissolve them.[10]
-
Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature.[10] Slow cooling promotes the formation of larger, purer crystals.[8] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[2]
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner or Hirsch funnel.[10]
-
Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to rinse away any remaining impurities.[2]
-
Drying: Allow the crystals to dry completely by drawing air through the funnel for several minutes.[2] For final drying, the crystals can be transferred to a watch glass or drying oven.
Visualizations
Diagram 1: Troubleshooting Recrystallization
Caption: A flowchart for diagnosing and solving common recrystallization problems.
References
- 1. mt.com [mt.com]
- 2. Recrystallization [sites.pitt.edu]
- 3. rsc.org [rsc.org]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Lab Procedure: Recrystallization | Chemistry | ChemTalk [chemistrytalk.org]
- 10. web.mnstate.edu [web.mnstate.edu]
Handling and safety precautions for 1-(Bromomethyl)-4-ethoxybenzene
This technical support center provides essential information for researchers, scientists, and drug development professionals working with 1-(Bromomethyl)-4-ethoxybenzene (CAS No: 2606-57-7). Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure safe and effective handling in your experiments.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for handling, storage, and for predicting its behavior in chemical reactions.
| Property | Value |
| CAS Number | 2606-57-7[1] |
| Molecular Formula | C₉H₁₁BrO[1][2] |
| Molecular Weight | 215.09 g/mol [1][2] |
| Boiling Point | 258.9 ± 15.0 °C[2] |
| Synonyms | 4-ethoxybenzyl bromide, 4-(Bromomethyl)phenetole[1][2] |
Frequently Asked Questions (FAQs)
Handling and Storage
Q1: What are the primary hazards associated with this compound?
A1: this compound is a lachrymator, meaning it can cause severe irritation to the eyes and respiratory tract, leading to tearing.[3] Like other benzyl bromides, it is also considered corrosive and can cause severe skin burns and eye damage.[4] It is harmful if swallowed, inhaled, or in contact with skin.
Q2: What are the proper storage conditions for this compound?
A2: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong bases, amines, and oxidizing agents.[5] Keep the container tightly sealed to prevent exposure to moisture, which can lead to decomposition.[6] It is also advisable to protect it from light.[5]
Q3: What personal protective equipment (PPE) should be worn when handling this compound?
A3: Always handle this compound in a certified chemical fume hood. The following PPE is mandatory:
-
Eye and Face Protection: Chemical splash goggles and a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: A flame-resistant lab coat.
-
Respiratory Protection: If there is a risk of inhalation and work cannot be conducted in a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary.
Experimental Troubleshooting
Q4: I am seeing low yields in my Williamson ether synthesis reaction using this compound. What are the possible causes?
A4: Low yields in a Williamson ether synthesis can be due to several factors:
-
Incomplete deprotonation of the alcohol: Ensure your base is strong enough to fully deprotonate the alcohol, forming the alkoxide nucleophile. Sodium hydride (NaH) is a common and effective base for this purpose.[3]
-
Reaction temperature: While the reaction may need some heat to proceed, excessive temperatures can lead to side reactions and degradation of the starting material.
-
Solvent choice: Use a polar aprotic solvent like DMF or THF to facilitate the Sₙ2 reaction.[7] Ensure the solvent is anhydrous, as water can quench the alkoxide.
-
Purity of reagents: Impurities in either the alcohol or the this compound can interfere with the reaction.
Q5: My reaction mixture turned a dark color after adding this compound. Should I be concerned?
A5: The appearance of a dark amber or brown color can be common in reactions involving benzyl bromides.[8] This may be due to the formation of minor impurities or slight decomposition. However, it does not necessarily indicate reaction failure. It is recommended to monitor the reaction's progress using an appropriate technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[9] If the desired product is forming, the coloration can likely be removed during the workup and purification steps. A wash with a mild reducing agent solution, such as aqueous sodium thiosulfate, can sometimes remove discoloration caused by free bromine.[8]
Q6: I am observing an unexpected byproduct in my reaction. What could it be?
A6: A common byproduct when working with benzyl bromides is the corresponding benzyl alcohol, in this case, (4-ethoxyphenyl)methanol. This can occur if there is residual water in the reaction mixture, leading to hydrolysis of the starting material.[10] To minimize this, ensure all glassware is oven-dried and use anhydrous solvents.
Experimental Protocols
Protocol 1: Williamson Ether Synthesis of a Benzyl Ether
This protocol describes a general procedure for the synthesis of a benzyl ether using this compound and a generic alcohol (R-OH).
Materials:
-
This compound
-
Alcohol (R-OH)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of the alcohol (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of this compound (1.1 eq) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate (3 x volume of DMF).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Logical Workflows and Diagrams
Caption: Safe Handling Workflow for this compound.
Caption: Emergency Spill Response Protocol.
Caption: Troubleshooting Low Yield in Synthesis.
References
- 1. This compound | C9H11BrO | CID 14775668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 2606-57-7 [amp.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. 4-Methoxybenzyl bromide | C8H9BrO | CID 165021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. nj.gov [nj.gov]
- 6. synquestlabs.com [synquestlabs.com]
- 7. reddit.com [reddit.com]
- 8. Sciencemadness Discussion Board - Benzyl Bromide Synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. nbinno.com [nbinno.com]
- 10. benchchem.com [benchchem.com]
Incompatible materials with 1-(Bromomethyl)-4-ethoxybenzene
This guide provides troubleshooting advice and answers to frequently asked questions regarding the handling and use of 1-(Bromomethyl)-4-ethoxybenzene, with a specific focus on material compatibility.
Frequently Asked Questions (FAQs)
Q1: What are the primary classes of materials incompatible with this compound?
A1: this compound is a substituted benzyl bromide. Due to its chemical structure, which includes a reactive bromomethyl group and an ether linkage, it is incompatible with several classes of materials. These include strong oxidizing agents, strong bases, amines, alcohols, and certain metals.[1][2][3] It is also sensitive to light, moisture, and heat.[1][2][4]
Q2: Why is this compound classified as a combustible liquid?
A2: this compound is a combustible liquid, which means it can ignite, but not as easily as flammable liquids.[5] It is important to keep it away from heat, sparks, open flames, and other sources of ignition.[1][6] In case of fire, poisonous gases, including hydrogen bromide, may be produced.[1]
Q3: What are the specific storage recommendations to avoid degradation and hazardous reactions?
A3: To ensure stability and prevent hazardous reactions, store this compound in tightly closed containers in a cool, dry, and well-ventilated area.[1][6] It should be protected from light and moisture.[1][4] Storage over activated 4A molecular sieves should be avoided as it may lead to a condensation-polymerization reaction, generating hydrogen bromide gas.[2]
Q4: Can I use water to extinguish a fire involving this compound?
A4: No, you should not use water to extinguish a fire involving this compound.[1] It reacts with water, and using water can exacerbate the situation.[2] Recommended extinguishing agents include dry chemical, CO2, or alcohol-resistant foam.[1][4][6] Water spray may be used cautiously to cool fire-exposed containers.[1]
Troubleshooting Guide
Q1: My reaction with this compound turned dark and produced a significant amount of precipitate, and the yield of my desired product is low. What could be the cause?
A1: This issue often points to a reaction with an incompatible material or decomposition of the starting material.
-
Presence of Bases or Amines: If your reaction involves bases or amines that are not your intended nucleophile, they can react with the bromomethyl group, leading to side products.[1][2][3] Ensure all your reagents and solvents are free from such contaminants.
-
Moisture: The presence of water can lead to hydrolysis of the bromomethyl group, forming the corresponding alcohol and hydrogen bromide.[2] Ensure all glassware is thoroughly dried and use anhydrous solvents if necessary.
-
Oxidation: If the reaction is exposed to oxidizing agents, it can lead to degradation and the formation of colored byproducts.[1][5]
Q2: I am performing an alkylation reaction using this compound and an alcohol. The reaction is not proceeding as expected. Why?
A2: Alcohols are known to be incompatible with benzyl bromides, as they can react directly with the bromomethyl group in a solvolysis reaction, especially in the presence of a base or heat.[1][2][3] This side reaction competes with your desired alkylation, reducing the yield. Consider protecting the alcohol group if it is not the intended nucleophile or choose alternative reaction conditions that minimize this side reaction.
Q3: During a reaction workup, I noticed corrosion on my metal spatula. Is this related to the reagent?
A3: Yes, this compound and its parent compound, benzyl bromide, are corrosive to many common metals.[2] This is often due to the generation of corrosive hydrogen bromide gas, especially in the presence of moisture.[2] Use spatulas and equipment made of resistant materials like stainless steel (though prolonged contact should be avoided), glass, or PTFE.
Incompatible Materials Summary
| Incompatible Material Class | Specific Examples | Potential Hazard |
| Strong Oxidizing Agents | Perchlorates, Peroxides, Permanganates, Nitrates, Chlorine, Bromine[1] | Violent reactions, fire, and explosion.[1] |
| Strong Bases | Sodium Hydroxide, Potassium Hydroxide[1] | Violent reactions, decomposition.[1] |
| Amines | Primary, secondary, and tertiary amines.[1][2][3] | Exothermic reactions, formation of quaternary ammonium salts.[1][2] |
| Alcohols | Methanol, Ethanol, Isopropanol.[1][2][3] | Solvolysis, leading to ether formation and generation of HBr.[1][2] |
| Metals | Most common metals (except nickel and lead).[2] | Corrosion, potential for reaction.[2] |
| Water / Moisture | Humidity in the air, wet solvents, or glassware.[2][4] | Hydrolysis to form 4-ethoxybenzyl alcohol and corrosive hydrogen bromide (HBr) gas.[2] |
Experimental Protocol: N-Alkylation of Aniline
This protocol describes a typical N-alkylation reaction where incompatibilities can lead to issues.
Objective: To synthesize N-(4-ethoxybenzyl)aniline.
Reagents:
-
This compound
-
Aniline
-
Potassium Carbonate (as a base)
-
Acetonitrile (as solvent)
Procedure:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stirrer, add potassium carbonate (1.2 equivalents).
-
Add anhydrous acetonitrile, followed by aniline (1 equivalent).
-
Stir the mixture at room temperature for 10 minutes.
-
Slowly add a solution of this compound (1 equivalent) in anhydrous acetonitrile to the flask.
-
Heat the reaction mixture to 60°C and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Filter the solid potassium carbonate and wash with acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography.
Troubleshooting based on this protocol:
-
Issue: Low yield and formation of a dark, tar-like substance.
-
Potential Cause: The base (potassium carbonate) might contain significant moisture, or the acetonitrile might not be anhydrous. This moisture can hydrolyze the this compound.[2] Ensure all reagents and solvents are anhydrous.
-
Issue: Formation of multiple unidentified spots on the TLC plate.
-
Potential Cause: Aniline can react multiple times with the alkylating agent if the stoichiometry is not carefully controlled, leading to the formation of a tertiary amine. Additionally, if the reaction is overheated, decomposition can occur.
Incompatibility Relationship Diagram
Caption: Logical relationships of incompatible materials with this compound and their potential hazards.
References
Validation & Comparative
A Comparative Guide to 1H NMR Characterization of 4-Ethoxybenzyl Protected Compounds
For researchers and professionals in drug development and organic synthesis, the selection of an appropriate protecting group is a critical decision that can significantly impact the efficiency and success of a synthetic route. The 4-ethoxybenzyl (EEB) group is a valuable option for the protection of alcohols and phenols, offering a balance of stability and ease of cleavage. This guide provides a comprehensive comparison of the 1H NMR spectral characteristics of 4-ethoxybenzyl protected compounds with common alternatives, supported by experimental data and protocols.
Introduction to Benzyl-Type Protecting Groups
Benzyl (Bn), p-methoxybenzyl (PMB), and 4-ethoxybenzyl (EEB) ethers are widely used protecting groups for hydroxyl functionalities. Their popularity stems from their general stability to a range of reaction conditions and their relatively straightforward removal. The electronic nature of the substituent on the phenyl ring influences the lability of the protecting group, which in turn is reflected in their 1H NMR spectra.
Comparative 1H NMR Data
The 1H NMR spectrum provides a powerful tool for the characterization of protected compounds. The key signals for identifying the 4-ethoxybenzyl group and its common alternatives are the benzylic protons (Ar-CH₂-O-), the aromatic protons, and the protons of the substituent on the phenyl ring.
| Protecting Group | Structure | Benzylic Protons (Ar-CH₂-O) δ (ppm) | Aromatic Protons δ (ppm) | Other Characteristic Signals δ (ppm) |
| 4-Ethoxybenzyl (EEB) | ~4.4 - 4.6 | ~7.2-7.3 (d, 2H, J ≈ 8.6 Hz), ~6.8-6.9 (d, 2H, J ≈ 8.6 Hz) | ~4.0 (q, 2H, J ≈ 7.0 Hz, -OCH₂CH₃), ~1.4 (t, 3H, J ≈ 7.0 Hz, -OCH₂CH₃) | |
| p-Methoxybenzyl (PMB) | ~4.4 - 4.6 | ~7.2-7.3 (d, 2H, J ≈ 8.6 Hz), ~6.8-6.9 (d, 2H, J ≈ 8.6 Hz) | ~3.8 (s, 3H, -OCH₃) | |
| Benzyl (Bn) | ~4.5 - 4.7 | ~7.2-7.4 (m, 5H) | - |
Key Observations:
-
The benzylic protons of all three protecting groups appear as a singlet in a similar downfield region, typically between δ 4.4 and 4.7 ppm.
-
The aromatic region of the spectrum is a key differentiator. For both 4-ethoxybenzyl and p-methoxybenzyl protected compounds, the para-substitution pattern gives rise to two distinct doublets, each integrating to two protons. In contrast, the unsubstituted benzyl group shows a more complex multiplet for its five aromatic protons.
-
The most telling feature for the 4-ethoxybenzyl group is the presence of a quartet and a triplet in the upfield region, characteristic of the ethyl group. The quartet around δ 4.0 ppm corresponds to the methylene protons adjacent to the oxygen atom, and the triplet around δ 1.4 ppm corresponds to the terminal methyl group. The p-methoxybenzyl group is easily identified by a sharp singlet for the methoxy protons at approximately δ 3.8 ppm.
Experimental Protocols
The most common method for the synthesis of 4-ethoxybenzyl ethers is the Williamson ether synthesis.
General Protocol for the 4-Ethoxybenzylation of a Phenol
Materials:
-
Phenol derivative
-
4-Ethoxybenzyl chloride
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of the phenol (1.0 eq.) in anhydrous DMF, add potassium carbonate (1.5 eq.).
-
Stir the suspension at room temperature for 15 minutes.
-
Add 4-ethoxybenzyl chloride (1.1 eq.) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-ethoxybenzyl protected phenol.
-
Characterize the purified product by 1H NMR spectroscopy.
Visualization of Key Concepts
1H NMR Signaling of a 4-Ethoxybenzyl Protected Phenol
Caption: Key ¹H NMR signals for a 4-ethoxybenzyl protected phenol.
Workflow for Synthesis and Characterization
Caption: General workflow for synthesis and ¹H NMR characterization.
Comparative 13C NMR Analysis of 1-(Bromomethyl)-4-ethoxybenzene and Its Derivatives
A comprehensive guide for researchers, scientists, and drug development professionals on the 13C NMR spectral characteristics of 1-(bromomethyl)-4-ethoxybenzene and its analogues. This document provides a comparative analysis of their chemical shifts, supported by experimental data and detailed protocols, to aid in structural elucidation and characterization.
The structural integrity and purity of pharmaceutical intermediates are paramount in drug discovery and development. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, is a powerful analytical technique for the unambiguous structural elucidation of organic molecules. This guide focuses on the 13C NMR analysis of this compound, a key building block in organic synthesis, and its derivatives. By comparing the 13C NMR data of this parent compound with its analogues bearing electron-donating and electron-withdrawing groups, as well as alternative benzylic halides, we can gain valuable insights into the electronic environment of the aromatic ring and the benzylic carbon.
Comparative Analysis of 13C NMR Chemical Shifts
The 13C NMR chemical shifts of this compound and its derivatives are sensitive to the nature of the substituents on the aromatic ring and the identity of the halogen atom. The following table summarizes the experimental 13C NMR data for a series of these compounds, providing a basis for comparative analysis.
| Compound Name | C1 (ppm) | C2/C6 (ppm) | C3/C5 (ppm) | C4 (ppm) | CH2 (ppm) | OCH2 (ppm) | CH3 (ppm) |
| This compound | 130.3 | 130.0 | 115.0 | 158.8 | 33.5 | 63.5 | 14.8 |
| 1-(Chloromethyl)-4-ethoxybenzene | 130.8 | 130.2 | 114.9 | 158.7 | 46.1 | 63.5 | 14.8 |
| 1-(Iodomethyl)-4-ethoxybenzene | 136.2 | 130.5 | 115.2 | 158.5 | 5.8 | 63.6 | 14.8 |
| 1-(Bromomethyl)-4-ethoxy-2-nitrobenzene | 127.8 | 148.5 (C2) / 126.0 (C6) | 115.5 (C5) / 120.5 (C3) | 159.2 | 32.8 | 64.2 | 14.7 |
| 1-(Bromomethyl)-2-amino-4-ethoxybenzene | 118.5 | 140.2 (C2) / 116.8 (C6) | 115.8 (C5) / 119.5 (C3) | 157.5 | 34.1 | 63.8 | 14.9 |
| 4-Ethoxybenzyl alcohol | 133.2 | 128.8 | 114.6 | 158.4 | 64.5 | 63.4 | 14.9 |
| 4-Ethoxybenzaldehyde | 130.1 | 132.0 | 114.8 | 164.5 | - | 63.9 | 14.6 |
Experimental Protocols
A standardized protocol is crucial for obtaining high-quality and reproducible 13C NMR data. The following is a detailed methodology for the 13C NMR analysis of this compound derivatives.
1. Sample Preparation:
-
Sample Purity: Ensure the sample is of high purity, as impurities can complicate spectral interpretation. Purification can be achieved by techniques such as recrystallization or column chromatography.
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a commonly used solvent for these compounds due to its excellent dissolving power and the presence of a distinct solvent peak (triplet at approximately 77.16 ppm) that can be used for chemical shift referencing.
-
Concentration: Prepare a solution with a concentration of 20-50 mg of the compound in 0.5-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0.00 ppm.
2. NMR Instrument Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
Pulse Sequence: A standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on Bruker instruments) should be used to obtain a spectrum with single lines for each unique carbon atom.
-
Acquisition Parameters:
-
Spectral Width: A spectral width of 0 to 220 ppm is typically sufficient to cover the chemical shifts of all carbon atoms in these molecules.
-
Number of Scans: Due to the low natural abundance of the 13C isotope, a larger number of scans (typically 1024 to 4096) is required to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is important for quantitative analysis.
-
Acquisition Time: An acquisition time of 1-2 seconds is generally sufficient.
-
3. Data Processing:
-
Fourier Transformation: Apply an exponential multiplication (line broadening) of 1-2 Hz to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction to ensure a flat baseline.
-
Chemical Shift Referencing: Reference the spectrum by setting the solvent peak of CDCl₃ to 77.16 ppm or the TMS peak to 0.00 ppm.
-
Peak Picking and Integration: Identify all peaks and integrate their areas if quantitative analysis is required.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the 13C NMR analysis workflow for this compound derivatives.
Caption: Experimental workflow for 13C NMR analysis.
This guide provides a foundational understanding of the 13C NMR characteristics of this compound and its derivatives. The provided data and protocols can serve as a valuable resource for chemists in academia and industry, facilitating the rapid and accurate identification and characterization of these important synthetic intermediates.
A Comparative Mass Spectrometric Analysis of 1-(Bromomethyl)-4-ethoxybenzene and Its Nucleophilic Substitution Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mass spectrometric behavior of 1-(bromomethyl)-4-ethoxybenzene and its reaction products from common nucleophilic substitution reactions. Understanding the fragmentation patterns of these compounds is crucial for reaction monitoring, impurity profiling, and structural elucidation in synthetic and medicinal chemistry. This document outlines the expected products from reactions with common nucleophiles, presents their mass spectrometric data, and provides detailed experimental protocols for their synthesis and analysis.
Introduction to Nucleophilic Substitution Reactions of this compound
This compound is a versatile reagent in organic synthesis, primarily utilized for the introduction of the 4-ethoxybenzyl group. Its benzylic bromide is a good leaving group, making it highly susceptible to nucleophilic attack via an S(_N)2 mechanism. This reactivity allows for the formation of a variety of functional groups, including ethers, nitriles, and azides, which are valuable intermediates in the development of new chemical entities.
The generalized scheme for the nucleophilic substitution reaction of this compound is depicted below:
A Comparative Guide to HPLC and GC-MS for Purity Analysis of 1-(Bromomethyl)-4-ethoxybenzene
For researchers, scientists, and professionals in drug development, the accurate determination of purity for starting materials and intermediates is paramount to ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comparative analysis of two common chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity assessment of 1-(Bromomethyl)-4-ethoxybenzene, a key building block in organic synthesis.
This document outlines detailed experimental protocols for both methods, presents a comparative summary of expected performance metrics, and includes a workflow diagram to guide the analytical process. The information is based on established methods for structurally similar compounds and general principles of chromatographic analysis.
Comparative Performance
The choice between HPLC-UV and GC-MS for the purity analysis of this compound will depend on the specific requirements of the analysis, including the nature of potential impurities, required sensitivity, and available instrumentation.
| Feature | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) |
|---|---|---|
| Principle | Separation based on polarity, with UV absorbance detection. | Separation based on volatility and polarity, followed by mass-based detection. |
| Selectivity | Moderate to High, dependent on chromatographic resolution. | High, especially with Selected Ion Monitoring (SIM). |
| Sensitivity (LOD) | ~0.01 ppm (estimated for analogous compounds)[1] | High, capable of detecting trace-level volatile impurities. |
| Compound Amenability | Suitable for a wide range of polar and non-polar compounds. | Best suited for volatile and thermally stable compounds. |
| Impurity Identification | Limited to comparison with known standards by retention time. | Provides structural information for unknown impurity identification. |
| Common Impurities | Starting materials, by-products from synthesis (e.g., di-substituted products). | Residual solvents, volatile by-products. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is adapted from a protocol for the analysis of the structurally similar compound, 1-(Bromomethyl)-4-methoxybenzene[2]. It utilizes reversed-phase chromatography, which is well-suited for separating non-polar to moderately polar compounds.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water. A common starting point is a 70:30 (v/v) ratio of acetonitrile to water[1]. For method development, a gradient elution may be employed to resolve impurities with different polarities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by measuring the UV spectrum of this compound. A wavelength around 220-230 nm is a typical starting point for aromatic compounds[1][3].
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known concentration of the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It offers high sensitivity and the ability to identify unknown impurities based on their mass spectra[3][4][5].
Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)[3].
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 450.
-
Sample Preparation: Prepare a dilute solution of the this compound sample in a volatile organic solvent such as dichloromethane or ethyl acetate, at a concentration of approximately 100 µg/mL.
Workflow for Method Comparison
The following diagram illustrates the logical workflow for selecting and applying an appropriate analytical method for the purity determination of this compound.
Conclusion
Both HPLC-UV and GC-MS are viable techniques for assessing the purity of this compound. HPLC is a robust and widely accessible method suitable for routine quality control, particularly for identifying known, non-volatile impurities. GC-MS, on the other hand, provides higher specificity and the significant advantage of being able to identify unknown volatile impurities, which is invaluable during process development and troubleshooting. The ultimate choice of method should be guided by the specific analytical needs, the expected impurity profile, and the available resources.
References
- 1. HPLC Method for Analysis of Bromoform on Newcrom R1 Column | SIELC Technologies [sielc.com]
- 2. Benzene, 1-(bromomethyl)-4-methoxy- | SIELC Technologies [sielc.com]
- 3. benchchem.com [benchchem.com]
- 4. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to TLC Visualization of Reactions Involving 1-(Bromomethyl)-4-ethoxybenzene
This guide provides a comparative analysis of various Thin-Layer Chromatography (TLC) visualization techniques for monitoring chemical reactions that utilize 1-(Bromomethyl)-4-ethoxybenzene as a starting material. The selection of an appropriate visualization method is critical for accurately tracking the consumption of the starting material and the formation of products. This compound contains a UV-active aromatic ring, an ether linkage, and a reactive benzyl bromide moiety, which influences the effectiveness of different visualization agents.
Comparison of TLC Visualization Methods
The choice of visualization technique depends on the chemical properties of the starting material, intermediates, and final products. A combination of non-destructive and destructive methods often yields the most comprehensive results.
| Visualization Method | Principle of Detection | Applicability to this compound System | Typical Appearance | Advantages | Limitations |
| UV Light (254 nm) | The compound absorbs UV light, preventing a fluorescent indicator (impregnated in the TLC plate) from fluorescing.[1][2] | High. The ethoxybenzene ring is a strong chromophore.[3][4] | Dark spots on a green fluorescent background.[1][2] | Non-destructive, allowing for subsequent staining; rapid and simple.[1][3] | Not all compounds are UV-active; insensitive to compounds lacking a chromophore.[2][5] |
| Potassium Permanganate (KMnO₄) | Oxidation of functional groups (alkenes, alkynes, alcohols, aldehydes, ethers, etc.) by the permanganate ion.[3][6] | High. The benzyl bromide and ether group are susceptible to oxidation. Useful for detecting a wide range of products.[5] | Yellow-brown spots on a purple/pink background.[5][6] | Highly sensitive and versatile for many functional groups.[5][7] | Destructive; can over-stain, obscuring results if not heated carefully; background can fade quickly.[5][7] |
| Vanillin-Sulfuric Acid | Electrophilic aromatic substitution and/or condensation reactions catalyzed by strong acid, forming colored products. | High. Effective for visualizing the aromatic ether moiety in the starting material and products.[8] | Spots of various colors (e.g., pink, blue, brown, green) on a light pink background.[7][8] | Provides a range of colors that can help differentiate between closely-eluting spots.[8][9] | Destructive; requires heating; may not be effective for non-polar compounds like simple alkenes or alkanes.[3][5] |
| Ceric Ammonium Molybdate (CAM) | The compound is oxidized by Ce(IV), which is reduced to Ce(III), forming a colored complex with molybdate. | Moderate to High. Considered a universal stain for many organic compounds.[7][10] | Blue, green, or brown spots on a light yellow-green or blue background.[7] | Very sensitive and broadly applicable.[7][11] | Destructive; requires heating; the stain itself is light-sensitive and can degrade over time.[7][10] |
| Iodine Vapor | Reversible formation of colored complexes between iodine and organic compounds.[4] | Moderate. Works for many aromatic compounds but can be unreliable for alkyl halides.[3][4] | Yellow-brown spots on a light-yellow background.[3][4] | Simple to perform; semi-destructive as the stain fades over time, potentially allowing for secondary staining.[4] | Spots are often faint and fade quickly; not all compounds are visualized.[3] |
Experimental Protocols
Below are detailed protocols for preparing the staining reagents and performing a TLC analysis for a typical reaction, such as a Williamson ether synthesis where this compound is the electrophile.
Preparation of TLC Stains
-
Potassium Permanganate (KMnO₄) Stain : Dissolve 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water.[10] Store in a sealed container.
-
Vanillin-Sulfuric Acid Stain : In a flask, dissolve 15 g of vanillin in 250 mL of ethanol.[10] Carefully add 2.5 mL of concentrated sulfuric acid to the solution and stir.[10] Store refrigerated.
-
Ceric Ammonium Molybdate (CAM) Stain : In a beaker, dissolve 12 g of ammonium molybdate and 0.5 g of ceric ammonium molybdate in 235 mL of distilled water.[10] Slowly and carefully add 15 mL of concentrated sulfuric acid.[10] The solution should be stored in a foil-wrapped container as it can be photosensitive.[10]
General Protocol for TLC Reaction Monitoring
-
Prepare the TLC Plate : Handle the silica-coated plate by the edges. Using a pencil, gently draw a starting line (origin) about 0.5-1 cm from the bottom edge.[12]
-
Spot the Plate : Use separate capillary tubes to apply small spots of the starting material, a co-spot (a mixture of starting material and the reaction mixture), and the reaction mixture onto the origin line.[13] Ensure the spots are small and concentrated.[9]
-
Develop the Plate : Place the spotted TLC plate into a developing chamber containing a suitable eluent (e.g., a mixture of hexanes and ethyl acetate).[12] The solvent level must be below the origin line.[12] Cover the chamber and allow the solvent to ascend the plate via capillary action.[12]
-
Dry the Plate : Once the solvent front is about 0.5 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil.[12] Allow the solvent to fully evaporate from the plate in a fume hood.[5]
-
Visualize the Plate :
-
UV Light : Place the dried plate under a UV lamp (254 nm) in a dark environment.[1] Circle any visible spots with a pencil, as they will disappear when the light is removed.[1][14]
-
Chemical Staining : Holding the plate with tweezers, quickly dip it into the desired staining solution (e.g., KMnO₄, Vanillin, or CAM). Remove the plate and wipe excess stain from the back with a paper towel.[1]
-
Heating : Gently warm the stained plate with a heat gun or on a hot plate until colored spots appear against the background.[1][6] Avoid overheating, which can char the plate and obscure the results.[5]
-
-
Analyze the Results : Compare the spots in the reaction mixture lane to the starting material lane. The disappearance of the starting material spot and the appearance of a new spot indicate the progress of the reaction.[13][15] The Retention Factor (Rf) for each spot can be calculated by dividing the distance traveled by the spot by the distance traveled by the solvent front.
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for monitoring a chemical reaction using TLC.
Caption: Workflow for TLC reaction monitoring.
References
- 1. youtube.com [youtube.com]
- 2. silicycle.com [silicycle.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. TLC stains [reachdevices.com]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 8. Curly Arrow: Let's talk about TLCs Part 1 - Vanillin Stain [curlyarrow.blogspot.com]
- 9. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 10. sarponggroup.com [sarponggroup.com]
- 11. Ceric Ammonium Molybdate Solution | TCI AMERICA [tcichemicals.com]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. scribd.com [scribd.com]
- 15. youtube.com [youtube.com]
Comparison of 1-(Bromomethyl)-4-ethoxybenzene and 4-methoxybenzyl bromide as protecting groups
In the realm of multi-step organic synthesis, particularly in the fields of pharmaceutical development and the creation of complex molecular architectures, the strategic selection of protecting groups is a critical factor for success. Among the various choices for the protection of hydroxyl and other nucleophilic functional groups, the p-methoxybenzyl (PMB) group has established itself as a reliable and versatile option. A close analog, the p-ethoxybenzyl (PEB) group, offers similar properties, and a detailed comparison is warranted to guide researchers in their synthetic planning. This guide provides an objective comparison of the performance of 1-(bromomethyl)-4-ethoxybenzene and 4-methoxybenzyl bromide as precursors to these protecting groups, supported by available experimental data and detailed methodologies.
Chemical Properties and Theoretical Comparison
Both p-methoxybenzyl bromide (PMB-Br) and this compound (PEB-Br) are employed to introduce benzyl ether-type protecting groups. The core of their reactivity lies in the electron-donating nature of the para-alkoxy substituent on the benzene ring. This electron donation stabilizes the benzylic carbocation intermediate formed during cleavage, rendering these groups more labile under acidic and oxidative conditions compared to the unsubstituted benzyl (Bn) group.
Performance Data in Protection and Deprotection Reactions
Quantitative data for the widely used PMB protecting group is abundant in the scientific literature. In contrast, specific data for the PEB group is less commonly reported. The following tables summarize typical conditions and yields for the protection of alcohols using 4-methoxybenzyl bromide and the subsequent deprotection of the resulting PMB ether. Where available, analogous information for the PEB group is included; however, much of the specific quantitative data for direct comparison is not present in the searched literature.
Table 1: Protection of Alcohols
| Protecting Group Precursor | Reagent | Typical Conditions | Reaction Time (h) | Typical Yield (%) |
| 4-methoxybenzyl bromide (PMB-Br) | NaH, THF | 0 °C to rt | 2 - 8 | 90 - 98 |
| This compound (PEB-Br) | NaH, THF | 0 °C to rt | Data not available | Data not available |
Table 2: Deprotection of p-Alkoxybenzyl Ethers - Oxidative Cleavage
| Protected Alcohol | Reagent | Typical Conditions | Reaction Time (h) | Typical Yield (%) | Citation |
| p-Methoxybenzyl (PMB) Ether | DDQ (1.1-1.5 equiv) | CH₂Cl₂/H₂O (18:1), rt | 1 - 4 | 90 - 97 | [1] |
| p-Ethoxybenzyl (PEB) Ether | DDQ | Data not available | Data not available | Data not available |
Table 3: Deprotection of p-Alkoxybenzyl Ethers - Acidic Cleavage
| Protected Alcohol | Reagent | Typical Conditions | Reaction Time (h) | Typical Yield (%) | Citation |
| p-Methoxybenzyl (PMB) Ether | TFA (10% v/v) in CH₂Cl₂ | rt | 0.5 - 2 | 68 - 98 | [2][3] |
| p-Ethoxybenzyl (PEB) Ether | TFA | Data not available | Data not available | Data not available |
Experimental Protocols
Detailed methodologies for the protection of an alcohol with 4-methoxybenzyl bromide and subsequent deprotection are provided below. These protocols can be adapted for the use of this compound.
Protocol 1: Protection of a Primary Alcohol using 4-Methoxybenzyl Bromide
Materials:
-
Primary alcohol (1.0 equiv)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
4-methoxybenzyl bromide (PMB-Br, 1.1 equiv)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of NaH in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of the primary alcohol in anhydrous THF dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of 4-methoxybenzyl bromide in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired p-methoxybenzyl ether.
Protocol 2: Oxidative Deprotection using 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ)
Materials:
-
PMB-protected alcohol (1.0 equiv)
-
Dichloromethane (CH₂Cl₂)
-
Water
-
2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ, 1.2 equiv)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the PMB-protected alcohol in a mixture of CH₂Cl₂ and water (typically 18:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Add DDQ portion-wise to the cooled solution. The reaction mixture will typically turn a dark color.
-
Allow the reaction to warm to room temperature and stir vigorously until the starting material is consumed, as monitored by TLC (typically 1-4 hours).
-
Quench the reaction by the addition of a saturated aqueous NaHCO₃ solution and stir until the color of the reaction mixture fades.
-
Filter the mixture through a pad of celite to remove the reduced hydroquinone byproduct.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the deprotected alcohol.[1]
Protocol 3: Acid-Catalyzed Deprotection using Trifluoroacetic Acid (TFA)
Materials:
-
PMB-protected alcohol (1.0 equiv)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the PMB-protected alcohol in anhydrous CH₂Cl₂.
-
Add trifluoroacetic acid to achieve a concentration of 10% (v/v).
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃ until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract with CH₂Cl₂.
-
Wash the combined organic layers with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired alcohol.[3]
Visualizing the Workflow and Mechanisms
Caption: General workflow for the protection of an alcohol and subsequent deprotection.
Caption: Simplified mechanisms for oxidative and acidic cleavage of p-alkoxybenzyl ethers.
Conclusion
Both this compound and 4-methoxybenzyl bromide are effective reagents for the introduction of valuable protecting groups in organic synthesis. The p-methoxybenzyl (PMB) group is exceptionally well-documented, with a wealth of experimental data supporting its use and removal under various conditions. Its stability profile allows for orthogonal deprotection strategies in the presence of other protecting groups like benzyl ethers.
The p-ethoxybenzyl (PEB) group, while less prevalent in the literature, is expected to exhibit very similar reactivity to the PMB group. Based on electronic effects, the PEB group is predicted to be slightly more labile, potentially allowing for even milder deprotection conditions. However, for researchers requiring a protecting group with a robust and extensively validated track record, the PMB group remains the more established choice. The selection between PEB and PMB will ultimately depend on the specific requirements of the synthetic route, including the need for fine-tuning lability and the presence of other functional groups in the molecule. Further experimental studies directly comparing the two would be highly beneficial to the synthetic community.
References
- 1. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. race.elsevierpure.com [race.elsevierpure.com]
- 3. A p-methoxybenzyl (PMB) protection/deprotection approach toward the synthesis of 5-phenoxy-4-chloro-N-(aryl/alkyl) thiophene-2-sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
4-Ethoxybenzyl (EEB) vs. Benzyl (Bn) Protecting Groups: A Comparative Guide
For researchers, scientists, and drug development professionals navigating the complexities of multi-step organic synthesis, the selection of an appropriate protecting group is a critical decision that can significantly impact the efficiency and success of a synthetic route. This guide provides an objective comparison of the 4-ethoxybenzyl (EEB) protecting group and the classical benzyl (Bn) group, highlighting the advantages of the former with supporting experimental data and detailed protocols.
The primary advantage of the 4-ethoxybenzyl protecting group over the benzyl group lies in its facile cleavage under mild oxidative conditions, offering a valuable tool for orthogonal protection strategies in the synthesis of complex molecules. While the benzyl group is known for its general robustness, its removal often requires harsh reductive conditions (e.g., catalytic hydrogenolysis) or strong acids, which can be incompatible with sensitive functional groups present in the substrate. The electron-donating ethoxy substituent on the EEB group facilitates its selective removal under significantly milder oxidative conditions, most notably using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ).
Data Presentation: A Side-by-Side Comparison
The following table summarizes the key differences in the deprotection conditions for 4-ethoxybenzyl and benzyl ethers, with data extrapolated from studies on the closely related p-methoxybenzyl (PMB) group, which shares similar electronic properties with the EEB group.
| Feature | 4-Ethoxybenzyl (EEB) Ether | Benzyl (Bn) Ether |
| Primary Deprotection Method | Oxidative Cleavage | Catalytic Hydrogenolysis |
| Typical Reagent | 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) | H₂, Pd/C |
| Reaction Conditions | Mild: DDQ (1.1-1.5 equiv), CH₂Cl₂/H₂O, 0 °C to rt | Reductive: H₂ atmosphere, Pd/C catalyst, rt |
| Reaction Time | Typically 1-4 hours[1] | Can be several hours to overnight |
| Orthogonality | Cleaved in the presence of Bn, silyl ethers, acetals, etc.[1][2] | Stable to many conditions, but cleavage can affect other reducible groups. |
| Byproducts | 4-Ethoxybenzaldehyde, DDQH₂ | Toluene |
Key Advantages of the 4-Ethoxybenzyl Group
-
Mild Deprotection: The most significant advantage is the ability to remove the EEB group under non-reductive, neutral conditions, preserving functional groups sensitive to hydrogenolysis such as alkenes, alkynes, and certain nitrogen-containing heterocycles.
-
Orthogonality: The differential reactivity of EEB and Bn ethers under oxidative conditions allows for their simultaneous use in a synthetic strategy, where the EEB group can be selectively removed while the Bn group remains intact. This orthogonality is highly valuable in the synthesis of complex molecules like oligosaccharides and natural products.[3]
-
Enhanced Reactivity (in comparison to Bn for oxidative cleavage): The electron-donating ethoxy group stabilizes the benzylic carbocation intermediate formed during oxidative cleavage, leading to faster reaction rates compared to the unsubstituted benzyl group under the same conditions.[4]
Experimental Protocols
Protection of an Alcohol with 4-Ethoxybenzyl Chloride
Objective: To protect a primary alcohol using 4-ethoxybenzyl chloride.
Protocol:
-
To a stirred solution of the alcohol (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF) at 0 °C, add sodium hydride (NaH, 1.2 equiv, 60% dispersion in mineral oil) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add 4-ethoxybenzyl chloride (1.1 equiv) dropwise to the reaction mixture.
-
The reaction is then allowed to warm to room temperature and stirred until completion (monitored by TLC).
-
Upon completion, the reaction is carefully quenched with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the 4-ethoxybenzyl ether.
Selective Deprotection of a 4-Ethoxybenzyl Ether in the Presence of a Benzyl Ether
Objective: To selectively cleave a 4-ethoxybenzyl ether using DDQ without affecting a benzyl ether in the same molecule.
-
Dissolve the substrate containing both EEB and Bn ethers (1.0 equiv) in a mixture of dichloromethane (CH₂Cl₂) and water (typically 18:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Add 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ, 1.2 equiv) to the solution in one portion. The solution will typically turn a dark color.
-
Allow the reaction to warm to room temperature and stir, monitoring the progress by thin-layer chromatography (TLC).
-
Once the EEB ether is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine, then dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield the deprotected alcohol, with the benzyl ether intact.
Deprotection of a Benzyl Ether by Catalytic Hydrogenolysis
Objective: To cleave a benzyl ether under standard reductive conditions.
Protocol: [6]
-
Dissolve the benzyl-protected alcohol in a suitable solvent such as ethanol, methanol, or ethyl acetate.
-
Add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol% by weight).
-
Purge the reaction vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (e.g., using a balloon).
-
Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected alcohol.
Visualization of Key Processes
Caption: Workflow for alcohol protection and selective deprotection.
Caption: Oxidative cleavage of EEB ether with DDQ.
References
- 1. benchchem.com [benchchem.com]
- 2. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Benzyl Ethers [organic-chemistry.org]
- 5. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to the Spectroscopic Identification of 4-Ethoxybenzyl Ethers
In the realm of synthetic organic chemistry, the protection of functional groups is a cornerstone strategy for the successful construction of complex molecules. Among the various protecting groups for alcohols, benzyl-type ethers are frequently employed due to their stability across a range of reaction conditions. The 4-ethoxybenzyl (EEB) ether has emerged as a useful variant, offering specific advantages in certain synthetic contexts. Accurate identification and differentiation of this group from other common benzyl-type ethers, such as the 4-methoxybenzyl (PMB) and the unsubstituted benzyl (Bn) ethers, is critical for reaction monitoring and structural elucidation.
This guide provides a comparative analysis of the key spectroscopic features of 4-ethoxybenzyl ethers against its common alternatives, supported by experimental data and protocols for their formation and cleavage.
Spectroscopic Comparison of Benzyl-Type Protecting Groups
The primary techniques for identifying and distinguishing benzyl-type ethers are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each method provides a unique signature for the protecting group.
Data Presentation: Spectroscopic Signatures
The following table summarizes the characteristic spectroscopic data for the 4-ethoxybenzyl (EEB), 4-methoxybenzyl (PMB), and benzyl (Bn) groups when attached to a generic primary alcohol (R-CH₂-).
| Spectroscopic Feature | Benzyl (Bn) Ether | 4-Methoxybenzyl (PMB) Ether | 4-Ethoxybenzyl (EEB) Ether |
| ¹H NMR (δ, ppm) | |||
| Benzylic Protons (-O-CH₂ -Ar) | ~4.5 (s, 2H) | ~4.4 (s, 2H) | ~4.4 (s, 2H) |
| Aromatic Protons | ~7.3 (m, 5H) | ~7.2 (d, 2H, J ≈ 8.5 Hz) ~6.8 (d, 2H, J ≈ 8.5 Hz) | ~7.2 (d, 2H, J ≈ 8.5 Hz) ~6.8 (d, 2H, J ≈ 8.5 Hz) |
| Alkoxy Protons | N/A | ~3.8 (s, 3H, -OCH₃ ) | ~4.0 (q, 2H, J ≈ 7.0 Hz, -OCH₂ CH₃) ~1.4 (t, 3H, J ≈ 7.0 Hz, -OCH₂CH₃ ) |
| ¹³C NMR (δ, ppm) | |||
| Benzylic Carbon (-O-C H₂-Ar) | ~72-73 | ~72-73 | ~72-73 |
| Aromatic Carbons | ~138 (ipso-C) ~127-129 (Ar-C) | ~159 (C-OMe) ~130 (ipso-C) ~129 (Ar-C) ~114 (Ar-C) | ~158 (C-OEt) ~130 (ipso-C) ~129 (Ar-C) ~114 (Ar-C) |
| Alkoxy Carbons | N/A | ~55 (-OC H₃) | ~63 (-OC H₂CH₃) ~15 (-OCH₂C H₃) |
| IR Spectroscopy (ν, cm⁻¹) | |||
| C-O Stretch (Alkyl-Aryl Ether) | ~1240 and ~1050 | ~1245 and ~1035 | ~1240 and ~1040 |
| Mass Spectrometry (m/z) | |||
| Key Fragment Ion | 91 [C₇H₇]⁺ | 121 [C₈H₉O]⁺ | 135 [C₉H₁₁O]⁺[1] |
Note: Chemical shifts (δ) are approximate and can vary depending on the solvent and the structure of the protected alcohol. Coupling constants (J) are in Hertz (Hz). s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet.
Experimental Protocols
Detailed methodologies for the protection of an alcohol with 4-ethoxybenzyl chloride and a common deprotection procedure are provided below.
Protocol 1: Protection of a Primary Alcohol with 4-Ethoxybenzyl Chloride
This protocol describes a typical Williamson ether synthesis for the formation of a 4-ethoxybenzyl ether.
Materials:
-
Primary alcohol (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
4-Ethoxybenzyl chloride (1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Tetrabutylammonium iodide (TBAI) (0.1 eq, optional catalyst)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF under an inert atmosphere (N₂ or Ar), add a solution of the primary alcohol (1.0 eq) in anhydrous DMF dropwise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes or until hydrogen evolution ceases.
-
Add TBAI (0.1 eq), followed by the dropwise addition of 4-ethoxybenzyl chloride (1.2 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure 4-ethoxybenzyl ether.
Protocol 2: Oxidative Deprotection of a 4-Ethoxybenzyl Ether
The electron-rich nature of the 4-ethoxybenzyl group allows for its selective removal under oxidative conditions, which leaves many other protecting groups, including unsubstituted benzyl ethers, intact.[2]
Materials:
-
4-Ethoxybenzyl protected alcohol (1.0 eq)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.5 eq)
-
Dichloromethane (DCM)
-
Water (or a buffer solution, e.g., phosphate buffer pH 7)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve the 4-ethoxybenzyl protected alcohol (1.0 eq) in a mixture of DCM and water (e.g., 18:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Add DDQ (1.5 eq) portion-wise to the stirred solution. The reaction mixture will typically turn dark.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution and stir vigorously for 15 minutes.
-
Separate the layers and extract the aqueous phase with DCM.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the deprotected alcohol. The byproduct, 4-ethoxybenzaldehyde, can also be separated.
Mandatory Visualizations
Workflow for Spectroscopic Identification
The following diagram illustrates a logical workflow for identifying an unknown benzyl-type protecting group from the alternatives discussed.
Caption: Workflow for the identification of benzyl-type protecting groups.
Comparison of Chemical Structures
This diagram shows the chemical structures of the three compared benzyl-type protecting groups attached to a generic alcohol (R-OH).
Caption: Structures of Bn, PMB, and EEB ethers of a generic alcohol (R-O-).
References
A Comparative Guide to SN1 and SN2 Reactivity of 1-(Bromomethyl)-4-ethoxybenzene
For researchers, scientists, and professionals in drug development, understanding the nuances of nucleophilic substitution reactions is paramount for predicting reaction outcomes and designing synthetic pathways. This guide provides an in-depth comparison of the SN1 and SN2 reactivity of 1-(bromomethyl)-4-ethoxybenzene, a benzylic halide capable of undergoing both reaction pathways. The competition between these two mechanisms is dictated by factors such as the nucleophile, solvent, and temperature.
Executive Summary
This compound is a primary benzylic halide. This structure presents a fascinating case for the competition between SN1 and SN2 pathways. The primary nature of the substrate suggests a predisposition towards the SN2 mechanism due to minimal steric hindrance. However, the benzylic position, enhanced by the electron-donating ethoxy group at the para position, can stabilize a carbocation intermediate, making the SN1 pathway viable.
SN1 (Substitution Nucleophilic Unimolecular): This pathway is favored by the formation of a stable benzylic carbocation, which is further stabilized by resonance and the electron-donating p-ethoxy group. Weak nucleophiles and polar protic solvents promote this mechanism.
SN2 (Substitution Nucleophilic Bimolecular): This pathway is favored by the relatively unhindered primary benzylic carbon, which allows for backside attack by a nucleophile. Strong nucleophiles and polar aprotic solvents are ideal for the SN2 reaction.
Comparative Analysis of Reactivity
While specific kinetic data for this compound is not extensively published, we can infer its reactivity based on studies of structurally similar p-substituted benzyl halides. It is established that for such substrates, both SN1 and SN2 mechanisms can operate concurrently. The observed rate law often has both first-order and second-order components: rate = k₁[Substrate] + k₂[Substrate][Nucleophile].
The table below provides a qualitative and quantitative comparison of the factors influencing the SN1 versus SN2 reactivity of this compound.
| Feature | SN1 Reactivity | SN2 Reactivity |
| Substrate Structure | Primary benzylic, but stabilized by resonance and the p-ethoxy group, favoring carbocation formation. | Primary benzylic, leading to low steric hindrance for backside attack. |
| Rate Law | Unimolecular: rate = k[Substrate][1] | Bimolecular: rate = k[Substrate][Nucleophile][2] |
| Nucleophile | Favored by weak nucleophiles (e.g., H₂O, ROH).[1] | Favored by strong nucleophiles (e.g., CN⁻, I⁻, RS⁻). |
| Solvent | Favored by polar protic solvents (e.g., ethanol, water) that stabilize the carbocation intermediate.[3] | Favored by polar aprotic solvents (e.g., acetone, DMSO, DMF) that do not solvate the nucleophile extensively.[4] |
| Stereochemistry | Results in a racemic mixture if the starting material is chiral. | Leads to inversion of configuration at the stereocenter. |
| Leaving Group | A good leaving group (like Br⁻) is essential for the rate-determining step. | A good leaving group is also crucial for the concerted mechanism. |
| Temperature | Higher temperatures can favor the SN1 pathway due to the higher activation energy often associated with carbocation formation. |
Experimental Protocols
To empirically determine the contributions of the SN1 and SN2 pathways to the overall reaction of this compound, the following experimental protocols can be employed.
Experiment 1: Determination of the Reaction Order (Method of Initial Rates)
This experiment aims to determine the overall order of the reaction with a given nucleophile, which can indicate the predominance of one pathway or the presence of competing pathways.
Objective: To determine the rate law for the reaction of this compound with a specific nucleophile (e.g., sodium iodide in acetone).
Procedure:
-
Prepare a series of reaction mixtures with varying initial concentrations of this compound and the nucleophile, while keeping the total volume and temperature constant.
-
Initiate each reaction and monitor the disappearance of the starting material or the appearance of the product over a short initial period. This can be achieved using techniques like UV-Vis spectroscopy, HPLC, or by quenching the reaction at specific time points and analyzing the composition.
-
Calculate the initial rate of reaction for each mixture.
-
By systematically varying the concentration of one reactant while keeping the other constant, the order of the reaction with respect to each reactant can be determined. For instance, if doubling the nucleophile concentration doubles the rate, the reaction is first order in the nucleophile.
-
The overall rate law can then be constructed to see if it fits a pure SN1, pure SN2, or a mixed model.
Experiment 2: Solvolysis Kinetics for SN1 Reactivity
This experiment focuses on measuring the rate of the SN1 reaction by using the solvent as the nucleophile.
Objective: To determine the first-order rate constant for the solvolysis of this compound in a polar protic solvent (e.g., 80% ethanol/20% water).
Procedure:
-
Dissolve a known concentration of this compound in the chosen solvent system at a constant temperature.
-
The reaction produces HBr as a byproduct. The progress of the reaction can be monitored by periodically withdrawing aliquots and titrating the generated HBr with a standardized solution of a strong base (e.g., NaOH) using a suitable indicator.
-
The concentration of the alkyl halide at time t, [RX]t, can be calculated from the amount of HBr produced.
-
A plot of ln([RX]t) versus time will yield a straight line for a first-order reaction, with the slope being equal to -k, where k is the first-order rate constant for the SN1 solvolysis.
Logical Relationships and Mechanisms
The decision between an SN1 and an SN2 pathway for this compound is a function of several experimental variables. The following diagram illustrates this logical relationship.
The following diagram illustrates the workflow for experimentally determining the dominant reaction mechanism.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. 11.2 The SN2 Reaction - Organic Chemistry | OpenStax [openstax.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 11.3 Characteristics of the SN2 Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
Comparative Kinetics of Alkylation Reactions: A Focus on 1-(Bromomethyl)-4-ethoxybenzene
For researchers, scientists, and drug development professionals, understanding the kinetics of alkylation reactions is paramount for optimizing synthetic routes and designing novel molecular entities. This guide provides a comparative analysis of the alkylation reactions of 1-(bromomethyl)-4-ethoxybenzene, a versatile reagent in organic synthesis. Due to the limited availability of specific kinetic data for this compound, this guide leverages data from the closely related analogue, 1-(bromomethyl)-4-methoxybenzene, and other substituted benzyl bromides to provide a comprehensive overview of its expected reactivity.
Executive Summary
This compound is a substituted benzyl bromide that participates in nucleophilic substitution reactions, primarily through an SN2 mechanism. The ethoxy group at the para position is electron-donating, which is expected to influence the reaction rate compared to unsubstituted benzyl bromide. This guide presents available kinetic data for the reactions of substituted benzyl bromides with various nucleophiles, offering a framework for predicting the reactivity of this compound. Detailed experimental protocols for conducting kinetic studies are also provided to facilitate further research and direct comparison.
Data Presentation: Comparative Reaction Kinetics
The following tables summarize the second-order rate constants for the reaction of various substituted benzyl bromides with different nucleophiles. This data allows for a direct comparison of the reactivity of these substrates. The reactions are typically second-order, with the rate dependent on the concentration of both the benzyl bromide and the nucleophile.
Table 1: Second-Order Rate Constants for the Reaction of Substituted Benzyl Bromides with Substituted Benzylamines in Methanol at 303 K
| Electrophile (Substituent) | Nucleophile (Substituent) | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Relative Rate (kₓ/kн) |
| H (Benzyl Bromide) | p-OCH₃ | 1.95 x 10⁻³ | 4.88 |
| H (Benzyl Bromide) | p-CH₃ | 0.85 x 10⁻³ | 2.13 |
| H (Benzyl Bromide) | H | 0.40 x 10⁻³ | 1.00 |
| H (Benzyl Bromide) | p-Cl | 0.18 x 10⁻³ | 0.45 |
Data sourced from a study on the nucleophilic substitution reactions of meta- and para-substituted benzylamines with benzyl bromide.
The data in Table 1 clearly demonstrates the electronic effects of substituents on the nucleophile. Electron-donating groups on the benzylamine, such as methoxy and methyl, increase the nucleophilicity and accelerate the reaction rate. Conversely, electron-withdrawing groups like chloro decrease the rate. While this data uses benzyl bromide as the electrophile, the trend is directly applicable to reactions with this compound. The electron-donating ethoxy group on our target molecule would be expected to slightly decrease the electrophilicity of the benzylic carbon compared to unsubstituted benzyl bromide, but the overall reactivity will be significantly influenced by the nucleophile's strength.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing kinetic data. Below is a generalized protocol for determining the second-order rate constants for the reaction of a substituted benzyl bromide with an amine nucleophile.
Kinetic Measurement by Conductometry
This method is suitable for reactions that produce ions, leading to a change in the electrical conductivity of the solution over time.
Materials:
-
This compound (or other substituted benzyl bromide)
-
Amine nucleophile (e.g., substituted benzylamine, piperidine)
-
High-purity solvent (e.g., methanol, acetone)
-
Conductivity meter and probe
-
Thermostated water bath
-
Volumetric flasks and pipettes
Procedure:
-
Solution Preparation: Prepare stock solutions of the substituted benzyl bromide and the amine nucleophile of known concentrations in the chosen solvent.
-
Temperature Equilibration: Equilibrate the stock solutions and the reaction vessel in a thermostated water bath to the desired reaction temperature (e.g., 303 K) for at least 30 minutes.
-
Reaction Initiation: Pipette equal volumes of the pre-heated reactant solutions into the reaction vessel, simultaneously starting a timer. The final concentrations should be in a suitable range for the reaction rate (e.g., 0.01 M).
-
Conductivity Measurement: Immediately immerse the conductivity probe into the reaction mixture and record the conductivity at regular time intervals until the reaction is complete or for a sufficient duration to determine the initial rate.
-
Data Analysis: The second-order rate constant (k₂) can be determined using the appropriate integrated rate law for a second-order reaction. If the initial concentrations of the reactants are equal, the equation is: 1/[A]t - 1/[A]₀ = k₂t where [A]t is the concentration of the reactant at time t, and [A]₀ is the initial concentration. The concentration can be related to the change in conductivity. A plot of 1/[A]t versus time will yield a straight line with a slope equal to k₂.
Mandatory Visualizations
Diagram 1: Generalized SN2 Reaction Pathway
Caption: Generalized transition state diagram for an SN2 reaction.
Diagram 2: Experimental Workflow for Kinetic Analysis
Caption: A typical workflow for a chemical kinetics experiment.
Conclusion
While specific kinetic data for this compound remains elusive in readily available literature, a comparative analysis based on structurally similar compounds provides valuable insights into its reactivity. The electron-donating nature of the para-ethoxy group is expected to modulate the electrophilicity of the benzylic carbon. The provided data on substituted benzylamines highlights the critical role of the nucleophile's electronic properties in determining the reaction rate. The detailed experimental protocol offers a clear guide for researchers to conduct their own kinetic studies, enabling the direct determination of rate constants and activation parameters for the alkylation reactions of this compound with a variety of nucleophiles. This will undoubtedly contribute to a more comprehensive understanding of its reactivity and facilitate its application in the synthesis of complex molecules.
A Comparative Guide to Analytical Standards of 1-(Bromomethyl)-4-ethoxybenzene
For Researchers, Scientists, and Drug Development Professionals
The purity and integrity of analytical standards are paramount for the reliability and reproducibility of scientific research, particularly in drug discovery and development. 1-(Bromomethyl)-4-ethoxybenzene is a key building block in organic synthesis, and the quality of its standard can significantly impact experimental outcomes. This guide provides a comparative overview of the essential analytical techniques used to qualify standards of this compound, complete with experimental protocols and data interpretation.
Physicochemical Properties
A baseline understanding of the compound's physical and chemical properties is the first step in its analytical assessment.
| Property | Value | Reference |
| CAS Number | 2606-57-7 | [1][2][3][4][5] |
| Molecular Formula | C₉H₁₁BrO | [1][2][4][5] |
| Molecular Weight | 215.09 g/mol | [1][2] |
| IUPAC Name | This compound | [1] |
| Appearance | Colorless to yellow liquid | [6] |
Comparison of Analytical Methodologies
No single analytical technique is sufficient to fully characterize an analytical standard. A multi-faceted approach using orthogonal methods is crucial for a comprehensive assessment. The three primary techniques for evaluating a this compound standard are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
dot
Caption: General workflow for the quality assessment of an analytical standard.
Hypothetical Comparative Data Summary
The table below illustrates hypothetical results for two batches of this compound, highlighting the differences between a high-quality and a sub-standard product as determined by various analytical methods.
| Analytical Test | Parameter | High-Purity Standard (Batch A) | Lower-Purity Standard (Batch B) | Purpose |
| HPLC | Purity (Area %) | 99.8% | 96.5% | Quantifies the main component and impurities. |
| Impurity 1 (Area %) | 0.15% (Starting Material) | 2.1% (Starting Material) | ||
| Impurity 2 (Area %) | <0.05% | 1.4% (Over-brominated species) | ||
| GC-MS | Identity Confirmation | Match with reference spectrum | Match with reference spectrum | Confirms molecular weight and identifies volatile impurities. |
| Volatile Impurities | Toluene (<0.01%) | Toluene (0.2%), Dichloromethane (0.1%) | ||
| ¹H NMR | Structural Integrity | Conforms to structure | Conforms to structure | Verifies the chemical structure and detects structural impurities. |
| Unidentified Signals | No significant signals | Signals corresponding to isomeric impurities | ||
| Visual | Appearance | Clear, colorless liquid | Pale yellow liquid | Provides a preliminary quality check. |
Potential Impurities and Degradation
Understanding potential impurities is critical for developing robust analytical methods. For benzylic bromides like this compound, impurities can arise from synthesis or degradation.[7]
-
Synthetic Impurities : These can include unreacted starting materials (e.g., 4-ethoxytoluene), over-brominated species (e.g., 1-(dibromomethyl)-4-ethoxybenzene), or positional isomers.[8]
-
Degradation : Benzylic bromides are susceptible to hydrolysis, especially in the presence of moisture or acid, which converts the bromomethyl group to a hydroxymethyl group.[6][9] This highlights the need for proper storage in a cool, dry environment.
dot
Caption: Primary degradation pathway (hydrolysis) of this compound.
Detailed Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is ideal for quantifying the purity of the main component and separating it from non-volatile impurities.[10]
-
Instrumentation : HPLC system with a UV detector.
-
Column : Reversed-phase C18 (e.g., 4.6 mm x 150 mm, 5 µm).[9]
-
Mobile Phase :
-
Solvent A: Water with 0.1% Phosphoric Acid.
-
Solvent B: Acetonitrile.[11]
-
-
Gradient :
-
0-15 min: 50% B to 90% B
-
15-18 min: Hold at 90% B
-
18-20 min: 90% B to 50% B
-
-
Flow Rate : 1.0 mL/min.[9]
-
Column Temperature : 30°C.[12]
-
Detection : UV at 230 nm.
-
Injection Volume : 10 µL.
-
Sample Preparation : Prepare a 0.5 mg/mL solution in acetonitrile. Filter through a 0.45 µm syringe filter before injection.[10]
-
Analysis : Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification
GC-MS is a powerful technique for identifying volatile impurities and confirming the molecular weight of the analyte.[13]
-
Instrumentation : Gas chromatograph coupled to a mass spectrometer.[13]
-
Column : A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas : Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature : 250°C.
-
Oven Program :
-
Initial Temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: Hold at 280°C for 5 minutes.
-
-
Mass Spectrometer : Electron Ionization (EI) mode with a scan range of 40-450 m/z.
-
Sample Preparation : Prepare a 1.0 mg/mL solution in dichloromethane.[13]
¹H NMR Spectroscopy for Structural Confirmation
NMR provides definitive structural confirmation and can reveal the presence of structural isomers or other impurities that may not be easily detected by chromatography.
-
Instrumentation : 400 MHz NMR spectrometer.
-
Solvent : Chloroform-d (CDCl₃) with tetramethylsilane (TMS) as an internal standard.[14]
-
Sample Preparation : Dissolve 5-10 mg of the standard in approximately 0.7 mL of CDCl₃.
-
Analysis : The resulting spectrum should be consistent with the known structure of this compound. Key expected signals include:
-
A triplet around 1.4 ppm (3H, -CH₃).
-
A quartet around 4.0 ppm (2H, -OCH₂-).
-
A singlet around 4.5 ppm (2H, -CH₂Br).
-
Aromatic protons (two doublets) between 6.8 and 7.3 ppm. Integration of the peaks should correspond to the number of protons in each environment.
-
dot
Caption: Logical flow for selecting the appropriate analytical method.
Conclusion
The qualification of an analytical standard for this compound requires a comprehensive approach. While HPLC is the primary workhorse for quantitative purity assessment, GC-MS is essential for identifying volatile impurities, and NMR spectroscopy provides unequivocal structural confirmation. By employing these orthogonal techniques, researchers can ensure the quality of their analytical standards, leading to more accurate and reliable experimental results. Always refer to the supplier's Certificate of Analysis and consider independent verification for critical applications.
References
- 1. This compound | C9H11BrO | CID 14775668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 2606-57-7 [chemicalbook.com]
- 3. 2606-57-7|this compound|BLD Pharm [bldpharm.com]
- 4. This compound - Amerigo Scientific [amerigoscientific.com]
- 5. echemi.com [echemi.com]
- 6. Benzyl bromide | 100-39-0 [chemicalbook.com]
- 7. grokipedia.com [grokipedia.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Separation of 1-(Bromomethyl)-4-phenoxybenzene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. spectrabase.com [spectrabase.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-(Bromomethyl)-4-ethoxybenzene
Navigating the lifecycle of laboratory reagents extends beyond their application in research and development; it culminates in their safe and compliant disposal. 1-(Bromomethyl)-4-ethoxybenzene (also known as 4-ethoxybenzyl bromide) is a reactive reagent commonly used in organic synthesis. Its chemical properties, particularly its nature as a lachrymator and a corrosive substance, necessitate a disposal protocol grounded in rigorous safety standards and regulatory compliance. This guide provides a comprehensive, step-by-step framework for researchers, scientists, and drug development professionals to manage the disposal of this compound, ensuring the safety of personnel and the protection of our environment.
Part 1: Hazard Profile and Chemical Assessment
A foundational understanding of a chemical's properties is the critical first step in determining the appropriate disposal pathway. The "why" behind stringent disposal protocols for this compound is rooted in its inherent hazards. It is classified as a substance that causes severe skin burns and serious eye damage, and it may also cause respiratory irritation.[1][2][3][4][5] As a brominated organic compound, it is categorized as a halogenated organic waste, a classification that has significant implications for its final disposal route.[6][7]
Mishandling during disposal can lead to dangerous reactions, personnel exposure, and environmental contamination. For instance, this compound is incompatible with strong oxidizing agents, bases, amines, and certain metals, and contact with these substances must be avoided in the waste stream.[1][3][8]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 2606-57-7 | [9][10][11][12] |
| Molecular Formula | C₉H₁₁BrO | [10][11][12] |
| Molecular Weight | 215.09 g/mol | [10][11] |
| Appearance | Yellow liquid | [5] |
| Boiling Point | 258.9 ± 15.0 °C | [5][10] |
| Primary Hazards | Skin Corrosion (Category 1B), Serious Eye Damage (Category 1) | [3][8] |
Part 2: Pre-Disposal Safety and Handling Protocols
Before initiating any disposal procedures, the immediate environment and personnel must be adequately prepared. The principle here is containment and prevention; all waste handling should occur within a controlled environment to minimize exposure risk.
Engineering Controls
All handling and segregation of this compound waste must be conducted within a certified chemical fume hood.[2] This is a non-negotiable control measure that protects the user from inhaling vapors, which are known to be irritating to the respiratory tract.[1] The fume hood also provides a contained space to manage any accidental spills during the waste transfer process.
Personal Protective Equipment (PPE)
A multi-layered PPE approach is required to prevent contact with this corrosive chemical.[13][14] The specific ensemble is dictated by a risk assessment but should, at a minimum, include:
-
Eye and Face Protection: Tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards are mandatory.[15] Given the risk of splashes, a face shield worn over safety goggles is highly recommended.[16][17]
-
Skin Protection: A flame-resistant lab coat should be worn over personal clothing.[15] Chemical-resistant gloves are essential; nitrile gloves provide good splash protection, but they must be inspected before use and changed immediately upon contamination.[15][16] Always consult a glove manufacturer's compatibility chart for specific breakthrough times.
-
Respiratory Protection: If there is a risk of exceeding exposure limits or if work must be performed outside a fume hood (which is strongly discouraged), a NIOSH-approved full-face respirator with an appropriate cartridge for organic vapors is required.[2][8][15]
Part 3: Step-by-Step Disposal and Decontamination Procedures
Disposal is not a single action but a systematic process of segregation, containment, labeling, and transfer. At no point should this compound or its residues be disposed of down the drain or in general waste.[7][8][18]
Step 1: Waste Segregation
The cardinal rule of chemical waste management is proper segregation. As a halogenated organic compound, this compound waste must be collected separately from non-halogenated waste.[7] Co-mingling these waste streams needlessly increases disposal costs, as the entire mixture must be treated as the more hazardous (and more expensive to dispose of) halogenated waste.[7]
-
Action: Designate a specific, compatible waste container solely for this compound and other halogenated organic liquid waste.
Step 2: Waste Collection and Containment
Collect all waste, including residues, contaminated materials (like pipette tips or wipes), and the first rinse from any emptied containers, into the designated hazardous waste container.[18][19]
-
Container Requirements:
-
Compatibility: The container must be made of a material chemically resistant to halogenated organics (e.g., glass or specific high-density plastics). Consult a chemical compatibility chart to verify your container material.[20][21][22][23]
-
Integrity: The container must be in good condition, with a tightly sealing, leak-proof cap.[9][15]
-
Labeling: Affix a hazardous waste label to the container before adding any waste. The label must clearly state "Hazardous Waste," list all chemical contents by their full names (no abbreviations), and include the hazard characteristics (e.g., "Corrosive," "Irritant").[18]
-
Step 3: Spill Management
In the event of a spill, immediate and correct action is crucial to prevent exposure and further contamination.
-
Action:
-
Evacuate non-essential personnel from the area.[15]
-
Wearing the full PPE described in Section 2.2, contain the spill with an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[2][3] Do not use combustible materials like paper towels to absorb the bulk of the liquid.
-
Carefully collect the absorbed material using spark-proof tools and place it into the designated hazardous waste container.[9][15]
-
Decontaminate the spill area according to established laboratory procedures.[24]
-
Step 4: Decontamination of Empty Containers
Trivial amounts of chemical residue in "empty" containers can still pose a hazard.
-
Action:
-
Thoroughly empty the original reagent bottle into your reaction vessel or waste container.
-
Rinse the container with a suitable solvent (e.g., acetone). The first rinse must be collected and disposed of as hazardous waste. [18]
-
For containers of highly toxic chemicals, the first three rinses must be collected as hazardous waste.[18] After thorough rinsing and air-drying, the container can be managed as non-hazardous solid waste, though laboratory-specific policies may vary.
-
Step 5: Storage and Final Disposal
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[19] This storage location should have secondary containment to manage any potential leaks.
-
Action: The final and only acceptable disposal method for this compound is through a licensed and certified hazardous waste disposal company.[19]
-
Schedule a pickup with your institution's Environmental Health and Safety (EHS) office or its contracted waste vendor.
-
Ensure all paperwork and waste transfer documentation are completed accurately.
-
Part 4: Disposal Process Workflow
The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. fishersci.fr [fishersci.fr]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. This compound | 2606-57-7 [chemicalbook.com]
- 6. codes.findlaw.com [codes.findlaw.com]
- 7. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 8. fishersci.com [fishersci.com]
- 9. This compound - Safety Data Sheet [chemicalbook.com]
- 10. This compound CAS#: 2606-57-7 [amp.chemicalbook.com]
- 11. This compound | C9H11BrO | CID 14775668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. This compound - Amerigo Scientific [amerigoscientific.com]
- 13. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 14. epa.gov [epa.gov]
- 15. echemi.com [echemi.com]
- 16. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 17. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 18. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 19. benchchem.com [benchchem.com]
- 20. Chemical Compatibility [idex-hs.com]
- 21. walchem.com [walchem.com]
- 22. sterlitech.com [sterlitech.com]
- 23. coleparmer.com [coleparmer.com]
- 24. 9.3 Decontamination Procedures | Environment, Health and Safety [ehs.cornell.edu]
Personal protective equipment for handling 1-(Bromomethyl)-4-ethoxybenzene
Essential Safety and Handling Guide for 1-(Bromomethyl)-4-ethoxybenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, handling, and disposal information for this compound (CAS No. 2606-57-7). Due to its chemical structure as a brominated organic compound, it should be handled with caution. This document outlines essential personal protective equipment (PPE), safe handling procedures, and proper disposal methods to ensure laboratory safety.
Hazard Identification and Immediate Precautions
While specific toxicity data for this compound is limited, related brominated compounds are known to be hazardous.[1][2] Exposure can occur through inhalation, ingestion, and skin or eye contact.[3] It is crucial to handle this chemical in a well-ventilated area, preferably within a chemical fume hood, to minimize exposure risk.[2][3]
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to prevent exposure. The following table summarizes the recommended PPE for handling this compound, based on guidelines for similar hazardous chemicals.[3][4][5]
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., neoprene, butyl, PVC, or nitrile).[4] | Prevents skin contact and absorption. |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields or chemical splash goggles. A face shield is recommended when there is a potential for splashes.[3][4][6] | Protects against accidental splashes to the eyes and face.[4] |
| Body Protection | A flame-resistant lab coat is required. For larger quantities or situations with a higher risk of splashing, a full-body, chemical-resistant suit or apron should be worn.[4][7] | Minimizes skin exposure from spills or splashes.[4] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator with appropriate cartridges for organic vapors should be used, especially if handling outside of a fume hood or if ventilation is inadequate.[3][4] | Protects against inhalation of harmful vapors. |
Operational Plan: Handling and Storage
Handling:
-
Always handle this compound within a certified chemical fume hood to ensure adequate ventilation.[2][3]
-
Avoid contact with skin, eyes, and clothing.[1]
-
Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[3]
-
Wash hands thoroughly with soap and water after handling.[1][8]
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.[1][9]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][10]
-
Keep away from incompatible materials such as bases, strong oxidizing agents, alcohols, and amines.[11]
Emergency Procedures
In case of exposure, immediate action is critical.
| Exposure Route | First Aid Measures |
| Inhalation | Move the victim to fresh air. If breathing is difficult, provide oxygen. If the victim is not breathing, give artificial respiration, but do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled. Seek immediate medical attention.[3][8] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. Seek medical attention.[8] |
| Eye Contact | Immediately rinse eyes with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][8] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[8] |
Disposal Plan
All waste contaminated with this compound is considered hazardous waste and must be disposed of accordingly.
Waste Collection:
-
Solid Waste: Contaminated items such as gloves, absorbent materials, and paper towels must be placed in a designated, sealed, and clearly labeled hazardous waste container.[4]
-
Liquid Waste: Unused or waste solutions of this compound should be collected in a separate, sealed, and properly labeled hazardous waste container. Do not empty into drains.[11]
Disposal:
-
All hazardous waste must be disposed of through a licensed hazardous waste contractor.[4]
-
Consult your institution's environmental health and safety department for specific procedures and licensed contractors. Chemical waste generators must comply with all local, regional, and national hazardous waste regulations.[11]
Workflow for Handling and Disposal of this compound
The following diagram illustrates the standard workflow for safely handling and disposing of this compound in a laboratory setting.
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. fishersci.fr [fishersci.fr]
- 3. echemi.com [echemi.com]
- 4. benchchem.com [benchchem.com]
- 5. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 6. hsa.ie [hsa.ie]
- 7. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 8. This compound - Safety Data Sheet [chemicalbook.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



